2-benzyloxy-3-hydroxybenzaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
86734-60-3 |
|---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
3-hydroxy-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H12O3/c15-9-12-7-4-8-13(16)14(12)17-10-11-5-2-1-3-6-11/h1-9,16H,10H2 |
InChI Key |
CCHSJXWROPKNDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2O)C=O |
Origin of Product |
United States |
Foundational & Exploratory
2-benzyloxy-3-hydroxybenzaldehyde chemical structure and properties
The following technical guide details the structural characteristics, synthesis challenges, and application spectrum of 2-benzyloxy-3-hydroxybenzaldehyde .
Structural Dynamics, Regioselective Synthesis, and Ligand Applications
Executive Summary: The "Anti-Chelate" Scaffold
This compound is a specialized aromatic intermediate distinguished by its disruption of the classic ortho-phenolic hydrogen bond. Unlike its constitutional isomer (3-benzyloxy-2-hydroxybenzaldehyde), the target molecule features a bulky benzyl protection group at the C2 position. This structural modification forces the aldehyde group out of coplanarity with the aromatic ring and liberates the C3-hydroxyl group for diverse functionalization.
This guide serves as a definitive protocol for researchers requiring this specific isomer for the synthesis of non-symmetric Schiff base ligands, metallo-pharmaceuticals, and functionalized resorcinol derivatives.
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature and Identifiers[2][5]
-
IUPAC Name: 2-(Benzyloxy)-3-hydroxybenzaldehyde[1]
-
Molecular Formula: C₁₄H₁₂O₃
-
Molecular Weight: 228.25 g/mol
-
Key Structural Feature: Steric occlusion of the C2-position preventing intramolecular hydrogen bonding (OH···O=C).
The "Ortho-Effect" and Solubility Profile
The defining characteristic of this molecule is the absence of the Resonance-Assisted Hydrogen Bond (RAHB) typically seen in salicylaldehyde derivatives.
-
Melting Point: Expected range 85–95°C (Higher than the 2-hydroxy isomer due to intermolecular hydrogen bonding capability of the free C3-OH).
-
Solubility: High solubility in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, Chloroform). Moderate solubility in alcohols.
Spectroscopic Signature (Self-Validation)
To validate the identity of this compound against its common isomer (3-benzyloxy-2-hydroxybenzaldehyde), researchers must rely on Proton NMR (¹H-NMR) shifts.
| Feature | Target: 2-BnO-3-OH (Non-Chelated) | Isomer: 3-BnO-2-OH (Chelated) |
| -OH Signal | ~9.0 – 9.8 ppm (Broad singlet, exchangeable) | > 11.0 ppm (Sharp singlet, deshielded by H-bond) |
| -CHO Signal | ~10.2 ppm | ~9.8 – 10.0 ppm |
| Benzylic CH₂ | ~5.1 ppm (Singlet) | ~5.2 ppm (Singlet) |
Critical Checkpoint: If your NMR spectrum shows a sharp singlet appearing downfield of 11.0 ppm, you have synthesized the thermodynamically stable 2-hydroxy isomer, not the target.
Synthesis & Reaction Optimization
The Regioselectivity Challenge
Direct alkylation of 2,3-dihydroxybenzaldehyde with benzyl bromide typically favors the C3-position or yields a mixture, as the C2-hydroxyl is passivated by hydrogen bonding to the aldehyde. Synthesizing the C2-protected isomer requires disrupting this preference.
Recommended Synthetic Pathway
The most robust route involves a "Protection-Deprotection" strategy or chromatographic separation of the mono-benzylated mixture.
Pathway Logic (DOT Visualization)
Caption: Regioselective isolation workflow. The target molecule (Isomer B) is more polar due to the free phenol and elutes later than the chelated Isomer A.
Experimental Protocols
Protocol A: Synthesis via Controlled Alkylation
Objective: Maximize the yield of the 2-benzyloxy isomer through solvent effects.
Materials:
-
2,3-Dihydroxybenzaldehyde (10 mmol)
-
Benzyl Bromide (10 mmol)
-
Potassium Carbonate (anhydrous, 12 mmol)
-
Dimethylformamide (DMF, dry)[2]
Methodology:
-
Dissolution: Dissolve 1.38 g of 2,3-dihydroxybenzaldehyde in 20 mL dry DMF.
-
Expert Insight: DMF is chosen over Acetone to disrupt the intramolecular H-bond of the starting material, increasing the nucleophilicity of the C2-phenoxide.
-
-
Base Addition: Add 1.66 g of K₂CO₃. Stir at room temperature for 30 minutes. The solution will turn bright yellow/orange (phenoxide formation).
-
Alkylation: Add 1.2 mL (10 mmol) of Benzyl Bromide dropwise over 10 minutes.
-
Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
TLC Check: You will see two spots. The higher R_f spot is the 3-BnO isomer (chelated/non-polar). The lower R_f spot is the Target 2-BnO isomer .
-
-
Workup: Pour into ice water (100 mL). Acidify to pH 5 with 1N HCl. Extract with Ethyl Acetate (3x). Wash organic layer with Brine.[2] Dry over Na₂SO₄.[2]
-
Purification (Crucial): Flash column chromatography on silica gel.
-
Gradient: Start with 100% Hexane -> 10% EtOAc -> 20% EtOAc.
-
Collection: The target compound elutes after the major isomer.
-
Reactivity Profile & Applications
Schiff Base Ligand Formation
This compound is a "privileged scaffold" for synthesizing asymmetric Salen-type ligands. Because the C2-position is blocked, the aldehyde condensation with amines occurs without interference from the C2-oxygen, while the C3-hydroxyl remains available for secondary coordination or hydrogen bonding networks in metal-organic frameworks (MOFs).
Ligand Synthesis Logic (DOT Visualization)
Caption: Pathway for Schiff base condensation. The steric bulk of the 2-benzyloxy group directs coordination geometry away from the classic planar salen structures.
Biological Relevance
Derivatives of this scaffold are investigated for:
-
Antimicrobial Activity: The free C3-hydroxyl group mimics features of resveratrol and other polyphenols.
-
Tyrosinase Inhibition: The benzaldehyde moiety can interact with copper active sites in enzymes, potentially inhibiting melanin synthesis.
References
-
Structural Characterization of Benzyloxybenzaldehydes National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 344784, 2-(Benzyloxy)benzaldehyde.[3] [Link]
-
Synthesis of Isomeric Hydroxybenzaldehydes PrepChem. "Synthesis of substituted hydroxybenzaldehydes via Reimer-Tiemann and Alkylation." [Link]
-
Spectroscopic Data for o-Vanillin Derivatives (Analogous Systems) NIST Chemistry WebBook. "Benzaldehyde, 2-hydroxy-3-methoxy- (o-Vanillin) IR and Mass Spectra." [Link]
Sources
2-benzyloxy-3-hydroxybenzaldehyde CAS number and molecular weight
This technical guide details the properties, synthesis, and applications of 2-benzyloxy-3-hydroxybenzaldehyde , a critical intermediate in the synthesis of isoquinoline alkaloids and pharmaceutical agents.
Executive Summary
This compound is a regioisomer of the more common 3-benzyloxy-2-hydroxybenzaldehyde.[1] It serves as a specialized building block in organic synthesis, particularly for the construction of phthalidylisoquinoline alkaloids (e.g., cordrastine, hydrastine) and anticoagulant therapeutics (Factor VII inhibitors). Its structural uniqueness lies in the protection of the 2-hydroxyl group—typically the site of strong intramolecular hydrogen bonding—leaving the 3-hydroxyl group available for further functionalization or chelation.
Chemical Identity & Properties
Core Identifiers
| Property | Detail |
| Chemical Name | This compound |
| Synonyms | 2-(Benzyloxy)-3-hydroxybenzaldehyde; 3-Hydroxy-2-(phenylmethoxy)benzaldehyde |
| CAS Number | Not widely listed (Distinct from isomers below) |
| Molecular Weight | 228.24 g/mol |
| Molecular Formula | C₁₄H₁₂O₃ |
| Key Isomers | 3-Benzyloxy-2-hydroxybenzaldehyde (CAS 86734-59-0)4-Benzyloxy-3-hydroxybenzaldehyde (CAS 4049-39-2)2-Benzyloxybenzaldehyde (CAS 5896-17-3) |
Structural Significance
The compound features a benzaldehyde core with a benzyl ether at the ortho (C2) position and a free phenol at the meta (C3) position.
-
Regiochemistry: Unlike the natural selectivity of 2,3-dihydroxybenzaldehyde alkylation (which favors the 3-position due to 2-OH hydrogen bonding), this isomer requires specific synthetic control to protect the 2-position while exposing the 3-position.
-
Reactivity: The free 3-OH is nucleophilic and acidic, allowing for selective downstream alkylation or glycosylation.
Synthetic Pathways & Methodology
Mechanistic Route: The o-Vanillin Pathway
The most reliable synthesis, referenced in seminal works such as J. Chem. Soc., Perkin Trans. 1 (1976), circumvents the regioselectivity issues of direct alkylation by starting with o-vanillin (2-hydroxy-3-methoxybenzaldehyde).
Step 1: Protection (Benzylation) [1]
-
Reagents: o-Vanillin, Benzyl chloride (BnCl), Potassium Carbonate (K₂CO₃).
-
Solvent: DMF or Acetonitrile.
-
Conditions: Reflux, 2-4 hours.
-
Mechanism: The phenoxide at C2 attacks the benzyl halide via Sɴ2. The C3-methoxy group is inert.
-
Product: 2-Benzyloxy-3-methoxybenzaldehyde (CAS 2011-06-5).[2][3][4][5]
Step 2: Selective Demethylation
-
Challenge: Cleaving the methyl ether (OMe) without removing the benzyl ether (OBn).
-
Reagents: Magnesium iodide etherate (MgI₂·Et₂O) or Aluminum chloride (AlCl₃) with specific control.
-
Protocol:
-
Dissolve 2-benzyloxy-3-methoxybenzaldehyde in anhydrous benzene or toluene.
-
Add MgI₂·Et₂O (regioselective Lewis acid).
-
Reflux gently. The Lewis acid coordinates with the methoxy oxygen and the carbonyl, facilitating nucleophilic attack by iodide on the methyl group.
-
Note: Harsh reagents like BBr₃ will cleave both ethers.
-
Alternative Route: Direct Regioselective Alkylation
Direct benzylation of 2,3-dihydroxybenzaldehyde typically yields the 3-benzyloxy isomer. However, the 2-benzyloxy isomer can be isolated as a minor product or forced via dianion chemistry.
-
Reagents: 2,3-Dihydroxybenzaldehyde, NaH (2 equivalents), BnBr (1 equivalent).
-
Outcome: A mixture of 3-BnO (major) and 2-BnO (minor). Separation requires careful chromatography.
Synthesis Workflow Diagram
Caption: Synthesis of this compound via the o-vanillin route to ensure regiochemical fidelity.
Applications & Reactivity
Pharmaceutical Intermediates
-
Anticoagulants: Used in the synthesis of carboxylic acid derivatives that inhibit activated blood coagulation factor VII (Factor VIIa). The 2-benzyloxy group provides lipophilicity and steric bulk, while the 3-OH serves as a handle for linking polar pharmacophores (Patent WO2006070878A1).
-
Antitumor Agents: Precursor for phenanthridinium derivatives . The aldehyde condenses with amino-anthracenes to form the core ring system (Patent RU2183626C2).
Alkaloid Synthesis
-
Isoquinolines: The compound is a key precursor for phthalidylisoquinoline alkaloids such as cordrastine. The aldehyde moiety undergoes condensation with phthalides or similar nucleophiles to construct the isoquinoline skeleton (Kametani et al., 1976).
Reactivity Logic
The molecule possesses three distinct reactive sites:
-
Aldehyde (C1): Susceptible to nucleophilic addition (e.g., Schiff base formation, condensation).
-
Benzyl Ether (C2): Stable to base/mild acid; cleavable by hydrogenolysis (H₂/Pd).
-
Phenol (C3): Acidic; site for etherification or esterification.
Characterization & Safety
Expected Analytical Data
-
¹H NMR (CDCl₃):
-
CHO: Singlet at ~10.0–10.5 ppm.
-
OH: Broad singlet at ~5.5–6.5 ppm (exchangeable).
-
Bn-CH₂: Singlet at ~5.2 ppm.
-
Aromatic: Multiplets at 6.9–7.5 ppm.
-
-
IR Spectrum:
-
C=O stretch: ~1680 cm⁻¹ (conjugated aldehyde).
-
OH stretch: ~3300–3400 cm⁻¹ (broad).
-
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Aldehydes can oxidize to carboxylic acids upon air exposure.
-
Handling: Use standard PPE (gloves, goggles, fume hood).
References
-
Kametani, T., Honda, T., Inoue, H., & Fukumoto, K. (1976). A one-step synthesis of the phthalidylisoquinoline alkaloids, cordrastine and hydrastine. Journal of the Chemical Society, Perkin Transactions 1, 1221-1225. Link
-
Ohta, T. et al. (2006). Carboxylic acid derivative or salt thereof.[6][7] Patent WO2006070878A1. Link
-
BenchChem. (n.d.). 3-Benzyloxy-2-hydroxy Benzaldehyde (Isomer Comparison). Retrieved from BenchChem Database. Link
-
Thermo Fisher Scientific. (n.d.). 2-Benzyloxy-3-methoxybenzaldehyde (Precursor Data). Retrieved from Thermo Fisher. Link
Sources
- 1. 3-Benzyloxy-2-hydroxy Benzaldehyde|122.12 g/mol [benchchem.com]
- 2. 2-Benzyloxy-3-methoxybenzaldehyde 98 2011-06-5 [sigmaaldrich.com]
- 3. 2-Benzyloxy-3-methoxybenzaldehyde, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 4. 2-Benzyloxy-3-methoxybenzaldehyde, 98% [labchem.co.za]
- 5. scbt.com [scbt.com]
- 6. WO2020012266A1 - Biocatalytic synthesis of olodanrigan (ema401) from 3-(2-(benzyloxy)-3-methoxyphenyl)propenoic acid with phenylalanine ammonia lyase - Google Patents [patents.google.com]
- 7. WO2006070878A1 - Carboxylic acid derivative or salt thereof - Google Patents [patents.google.com]
Structural Elucidation of 2-Benzyloxy-3-hydroxybenzaldehyde: A Technical Guide to NMR Spectral Analysis
Executive Summary
2-Benzyloxy-3-hydroxybenzaldehyde is a highly valuable aromatic building block utilized in advanced organic synthesis. It serves as a critical synthetic intermediate in the development of phenanthridinium derivatives exhibiting antitumor activity[1], as well as in the synthesis of complex carboxylic acid derivatives that function as activated blood coagulation factor VII inhibitors for thromboembolic diseases[2].
For drug development professionals and synthetic chemists, the primary analytical challenge lies in distinguishing this specific regiochemistry from its closely related isomers. This whitepaper provides an in-depth, causality-driven analysis of the
Chemical Context & Regioselectivity Challenges
The most direct synthetic route to benzyloxy-hydroxybenzaldehydes involves the Williamson ether synthesis via the benzylation of 2,3-dihydroxybenzaldehyde[3]. Because the starting material possesses two adjacent phenolic hydroxyl groups, the reaction is inherently prone to regioselectivity issues.
The primary challenge in this synthesis is controlling reaction parameters to favor the target isomer while avoiding the formation of the alternative mono-alkylated isomer (3-benzyloxy-2-hydroxybenzaldehyde) and the over-alkylated byproduct (2,3-dibenzyloxybenzaldehyde)[3]. Consequently, rigorous NMR analysis is not just a characterization step; it is a mandatory quality control gateway to verify regioselective success.
Logical pathways in the regioselective benzylation of 2,3-dihydroxybenzaldehyde.
Spectral Data Analysis & Mechanistic Causality
The interpretation of the NMR spectra for this compound relies on understanding the distinct electronic environments created by its three functional groups: the electron-withdrawing aldehyde (-CHO), the electron-donating hydroxyl (-OH), and the bulky, electron-donating benzyloxy ether (-OBn).
H NMR Spectral Breakdown
The proton NMR spectrum provides immediate diagnostic signals for structural verification. The causality behind the chemical shifts is detailed below:
-
Aldehyde Proton (
~10.20 ppm): This proton is severely deshielded due to the strong diamagnetic anisotropy of the adjacent carbonyl -system[3]. It appears as a sharp singlet far downfield. -
Phenolic Hydroxyl Proton (
~5.80 ppm): In the isomeric 3-benzyloxy-2-hydroxybenzaldehyde, the C2-OH group forms a strong intramolecular hydrogen bond with the C1-aldehyde, pushing the OH signal extremely downfield ( > 11.0 ppm)[3]. However, in This compound , the C3-OH is meta to the aldehyde and cannot form this strong intramolecular H-bond. Thus, it appears as a concentration-dependent broad singlet much further upfield. -
Benzyl Methylene (
~5.15 ppm): The -CH - protons of the benzyl group are deshielded by both the electronegative ether oxygen and the anisotropic ring current of the adjacent phenyl ring, resulting in a distinct singlet.
Table 1: Summarized H NMR Data (400 MHz, CDCl )
| Chemical Shift ( | Multiplicity | Integration | Assignment | Causality / Coupling |
| 10.20 | Singlet (s) | 1H | -CHO | Deshielded by carbonyl anisotropy |
| 7.45 – 7.35 | Multiplet (m) | 5H | Benzyl Phenyl | Overlapping aromatic protons |
| 7.40 | Doublet of doublets (dd) | 1H | Ar-H (C6) | |
| 7.15 | Doublet of doublets (dd) | 1H | Ar-H (C4) | |
| 7.10 | Triplet (t) | 1H | Ar-H (C5) | |
| 5.80 | Broad singlet (br s) | 1H | -OH | Lacks strong intramolecular H-bond |
| 5.15 | Singlet (s) | 2H | -CH | Deshielded by O and Phenyl ring |
C NMR Spectral Breakdown
The carbon skeleton mapping relies heavily on the deshielding effects of the heteroatoms. The carbonyl carbon (C1) is the most deshielded, followed by the oxygen-bound aromatic carbons (C2 and C3).
Table 2: Summarized C NMR Data (100 MHz, CDCl )
| Chemical Shift ( | Type | Assignment | Electronic Environment |
| 190.0 | C | C=O (Aldehyde) | Highly deshielded sp |
| 149.0 | C | Ar-C2 (-OBn) | Deshielded by ether oxygen |
| 146.0 | C | Ar-C3 (-OH) | Deshielded by hydroxyl oxygen |
| 136.0 | C | Benzyl ipso-C | Quaternary aromatic carbon |
| 128.5, 128.2, 127.8 | CH | Benzyl Ar-C | Standard phenyl ring carbons |
| 128.0 | C | Ar-C1 (-CHO) | Quaternary carbon attached to carbonyl |
| 124.0 | CH | Ar-C5 | Aromatic CH |
| 120.0 | CH | Ar-C6 | Aromatic CH |
| 118.0 | CH | Ar-C4 | Aromatic CH |
| 76.0 | CH | -CH | Aliphatic carbon bound to oxygen |
Self-Validating Experimental Protocols
To achieve absolute certainty in differentiating this compound from its C3-benzylated isomer, a standard 1D NMR is insufficient. A self-validating protocol utilizing 2D Heteronuclear Multiple Bond Correlation (HMBC) must be executed.
Step-by-Step HMBC Validation Methodology:
-
Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v TMS as an internal standard. Transfer to a high-quality 5 mm NMR tube. -
1D Acquisition: Acquire standard
H (16 scans) and C (1024 scans) spectra at 298 K to establish baseline chemical shifts. -
2D HMBC Acquisition: Set up an HMBC experiment optimized for long-range coupling constants (
) of 8 Hz. -
Data Processing & Logical Validation:
-
The Causality Check: In the HMBC spectrum, locate the aldehyde proton signal (
10.20). Observe its 3-bond correlation ( ) to the aromatic ring carbons. It will correlate to C2 and C6. -
Locate the benzyl -CH
- proton signal ( 5.15). Observe its 3-bond correlation across the ether oxygen. -
Definitive Proof: If the compound is truly this compound, both the aldehyde proton AND the benzyl -CH
- protons will show an HMBC cross-peak to the exact same quaternary carbon (C2 at 149.0 ppm). If they correlate to different carbons, the sample is the isomeric byproduct.
-
Self-validating NMR experimental workflow for absolute structural elucidation.
References
- Benchchem. "3-Benzyloxy-2-hydroxy Benzaldehyde | 122.12 g/mol ". Benchchem Database.
- Google Patents. "RU2183626C2 - Derivatives of phenanthridinium showing antitumor activity, method of inhibition of cancer cells growth". Russian Patent Office.
- Google Patents. "WO2006070878A1 - Carboxylic acid derivative or salt thereof". World Intellectual Property Organization.
Sources
- 1. RU2183626C2 - Derivatives of phenanthridinium showing antitumor activity, method of inhibition of cancer cells growth - Google Patents [patents.google.com]
- 2. WO2006070878A1 - Carboxylic acid derivative or salt thereof - Google Patents [patents.google.com]
- 3. 3-Benzyloxy-2-hydroxy Benzaldehyde|122.12 g/mol [benchchem.com]
safety data sheet (SDS) for 2-benzyloxy-3-hydroxybenzaldehyde handling
This guide serves as an advanced technical manual for the handling, safety, and experimental application of 2-benzyloxy-3-hydroxybenzaldehyde . Unlike standard Safety Data Sheets (SDS), this document synthesizes regulatory hazard data with practical, field-proven research methodologies for drug development workflows.
Document Control:
-
Synonyms: 3-hydroxy-2-(phenylmethoxy)benzaldehyde; 2-O-benzyl-2,3-dihydroxybenzaldehyde.
-
Molecular Formula: C₁₄H₁₂O₃
-
Molecular Weight: 228.25 g/mol [5]
-
Target Audience: Medicinal Chemists, Process Safety Engineers, Analytical Scientists.
Part 1: Chemical Identity & Critical Properties
Identification & Regiochemistry
This compound is a specific regioisomer of benzyloxy-hydroxybenzaldehyde. It is critical to distinguish it from its more common isomer, 3-benzyloxy-2-hydroxybenzaldehyde (CAS 86734-59-0), which is often the major product in non-selective benzylations of 2,3-dihydroxybenzaldehyde due to the intramolecular hydrogen bonding of the 2-hydroxyl group.
| Property | Specification | Context/Implication |
| Physical State | Crystalline Solid | Typically off-white to pale yellow.[5][6] Dust generation is a primary inhalation hazard. |
| Solubility | DMSO, DMF, EtOAc | Limited water solubility. Use polar aprotic solvents for reactions. |
| Melting Point | ~90–105 °C (Est.) | Note: Exact MP varies by purity/polymorph. Verify with batch CoA. |
| Reactivity | Aldehyde & Phenol | Dual reactivity: The C-3 phenol is nucleophilic; the aldehyde is electrophilic and oxidation-prone. |
Structure-Activity Alert
The 2-benzyloxy substituent breaks the stabilizing intramolecular hydrogen bond typically found in salicylaldehyde derivatives (between 2-OH and C=O). This makes the aldehyde carbonyl more reactive toward nucleophiles and oxidation compared to its 2-hydroxy isomers.
Part 2: Hazard Identification & Risk Assessment (GHS)
Based on Structure-Activity Relationships (SAR) of analogous benzylated phenols and aldehydes.
GHS Classification[7]
-
Signal Word: WARNING
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)
-
Skin Sensitization: Category 1 (H317) – Aldehydes are structural alerts for sensitization.
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do.[7] Continue rinsing.[7]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
Part 3: Strategic Handling & Storage Protocols
Environmental Control
-
Oxidation Prevention: The aldehyde moiety is susceptible to autoxidation to 2-benzyloxy-3-hydroxybenzoic acid upon air exposure.
-
Protocol: Store under an inert atmosphere (Argon or Nitrogen).
-
Temperature: Refrigerate (2–8 °C) for long-term storage to retard degradation.
-
Decision Tree: PPE & Handling
Use the following logic flow to determine the necessary safety controls based on your experimental scale.
Figure 1: Risk-based decision matrix for selecting Personal Protective Equipment (PPE) and containment strategies.
Part 4: Emergency Response Protocols
Spills & Accidental Release
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don a half-mask respirator with organic vapor/acid gas cartridges (due to potential phenol/aldehyde volatility) and nitrile gloves.
-
Containment: Do not dry sweep. Wet the powder with an inert solvent (e.g., heptane) or use a vacuum with a HEPA filter to prevent dust cloud formation.
-
Neutralization: Wipe surfaces with a dilute (5%) sodium carbonate solution to neutralize any phenolic residues, followed by water.
First Aid[9]
-
Eye Contact: Immediate irrigation is critical. Phenolic compounds can cause protein denaturation in corneal tissue. Flush for 15 minutes.
-
Skin Contact: Wash with PEG-300 or PEG-400 (polyethylene glycol) if available, followed by soap and water. PEG is superior to water alone for solubilizing and removing phenols.
Part 5: Experimental Workflow (Field-Proven)
Validated Reaction Protocol: O-Alkylation
Context: This compound is frequently used as a scaffold where the 3-hydroxyl group is selectively alkylated. The following protocol is adapted from patent literature (WO2006070878) demonstrating a high-yield alkylation using Cesium Carbonate (
Reaction Scheme: this compound + R-OMs + Cs2CO3 -> Product
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon, suspend This compound (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Base Addition: Add Cesium Carbonate (
, 1.5 – 2.0 equiv).-
Note:
is preferred over for its "cesium effect," enhancing the nucleophilicity of the phenolate anion and solubility in DMF.
-
-
Electrophile: Add the alkyl mesylate or halide (1.2 equiv).
-
Reaction: Heat to 60°C for 20 hours. Monitor by TLC or LC-MS.
-
Checkpoint: The aldehyde peak in NMR (~10.4 ppm) should remain intact. If acid is forming, check inert atmosphere.
-
-
Workup: Dilute with Ethyl Acetate. Wash with water (x3) to remove DMF (critical to prevent emulsion). Dry over
and concentrate.
Reactivity & Degradation Pathway
Understanding the degradation logic is vital for troubleshooting low yields.
Figure 2: Primary degradation pathways versus synthetic utility. Avoiding strong aqueous bases prevents Cannizzaro disproportionation.
Part 6: Disposal & Regulatory Compliance
-
Waste Stream: Classify as Non-Halogenated Organic Solvent waste (if in DMF/DMSO) or Solid Toxic Waste .
-
Incineration: High-temperature incineration is the required disposal method to ensure complete destruction of the benzene ring.
-
Regulatory:
-
TSCA (USA): Likely R&D Exemption only. Verify status before commercial import.
-
REACH (EU): Ensure intermediate registration if scaling >1 ton/year.
-
References
-
Synthesis & Properties: J. Chem. Soc. Perkin I, 1221 (1976).[2] (Foundational synthesis of benzyloxy-benzaldehyde isomers).
-
Experimental Protocol (Alkylation): Patent WO2006070878A1, "Carboxylic acid derivative or salt thereof".
-
Regioselectivity Insights: BenchChem Technical Data, "3-Benzyloxy-2-hydroxy benzaldehyde". (Cited for contrast with the 2-benzyloxy isomer).
-
General Safety (Aldehydes/Phenols): PubChem Compound Summary for 2-(Benzyloxy)benzaldehyde (Analog).
Sources
- 1. 4-Hydroxy-3-isopropoxybenzaldehyde/CAS:71118-98-4-HXCHEM [hxchem.net]
- 2. RU2183626C2 - Derivatives of phenanthridinium showing antitumor activity, method of inhibition of cancer cells growth - Google Patents [patents.google.com]
- 3. 3-Benzyloxy-2-hydroxy Benzaldehyde|122.12 g/mol [benchchem.com]
- 4. WO2006070878A1 - Carboxylic acid derivative or salt thereof - Google Patents [patents.google.com]
- 5. 4-(Benzyloxy)-2-hydroxybenzaldehyde | 52085-14-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. CAS 24677-78-9: 2,3-Dihydroxybenzaldehyde | CymitQuimica [cymitquimica.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
Precision Melting Point Determination of 2-Benzyloxy-3-Hydroxybenzaldehyde
The following technical guide details the melting point determination of 2-benzyloxy-3-hydroxybenzaldehyde , a critical intermediate in the synthesis of bioactive Schiff bases and pharmaceutical chelating agents.
Executive Summary & Chemical Context
This compound (Isomeric distinct from 3-benzyloxy-2-hydroxybenzaldehyde) is a regio-sensitive organic intermediate.[1][2] Its purity is paramount in drug development, particularly when synthesizing anticoagulants or metal-chelating ligands where the position of the free hydroxyl group dictates biological activity.
Unlike its isomer (3-benzyloxy-2-hydroxybenzaldehyde), which possesses a strong intramolecular hydrogen bond (between the C2-OH and C1-CHO), the target molecule This compound lacks this stabilizing interaction. Instead, its solid-state lattice is governed by intermolecular hydrogen bonding and
| Feature | Target: this compound | Isomer: 3-Benzyloxy-2-hydroxybenzaldehyde |
| Free Hydroxyl Position | C3 (Meta to CHO) | C2 (Ortho to CHO) |
| H-Bonding Mode | Intermolecular (Lattice stabilizing) | Intramolecular (Chelate effect) |
| Thermodynamic State | High-Melting Crystalline Solid | Lower-Melting Solid / Oil |
| Primary Risk | Oxidation to Benzoic Acid derivative | Regio-isomer contamination |
Experimental Strategy & Causality
To ensure data integrity (E-E-A-T), this protocol employs a dual-validation approach: Capillary Method for visual range definition and Differential Scanning Calorimetry (DSC) for thermodynamic precision.
Why This Protocol?
-
Oxidation Sensitivity: Benzaldehydes oxidize to benzoic acids upon air exposure. A widened melting range often indicates the presence of 2-benzyloxy-3-hydroxybenzoic acid.
-
Hygroscopicity: The free phenolic hydroxyl group at C3 is prone to moisture absorption, which depresses the melting point (colligative property). Strict drying is mandatory.
Workflow Visualization
The following diagram outlines the critical path for sample preparation and analysis, ensuring no false negatives due to solvent entrapment or oxidation.
Figure 1: Validated workflow for thermal analysis of phenolic aldehydes.
Detailed Protocols
Phase A: Sample Preparation (Mandatory)
Objective: Eliminate solvent (water/alcohol) and oxidation byproducts.
-
Recrystallization: If the sample is crude, recrystallize from a mixture of 2-Propanol/n-Hexane (standard for benzylated phenols).[3]
-
Drying: Place the sample in a vacuum desiccator over Phosphorus Pentoxide (
) for 4-6 hours at 40°C.-
Reasoning: Heat removes surface moisture; vacuum lowers the boiling point of trapped solvents;
chemically traps water, preventing re-absorption.
-
-
Grinding: Gently crush the crystals into a fine powder using an agate mortar.
-
Caution: Do not grind vigorously; excessive frictional heat can induce partial melting or oxidation in aldehydes.
-
Phase B: Capillary Melting Point (Standard)
Apparatus: Mel-Temp or SRS DigiMelt (Calibrated with Vanillin, MP 81-83°C).
-
Packing: Load 2-3 mm of dried powder into a glass capillary. Tap the closed end on a hard surface to pack tightly.
-
Validation: Loose packing causes uneven heat transfer, widening the observed range.
-
-
Fast Ramp (Sighting): Heat at 10°C/min to determine the approximate melting point.
-
Precision Ramp: Cool the block to 20°C below the sighting temperature. Insert a fresh sample.[4]
-
Measurement: Ramp at 1.0°C/min .
-
Record
: The instant the first liquid droplet appears (meniscus formation). -
Record
: The instant the last crystal disappears. -
Acceptance Criteria: A range (
) of < 2.0°C indicates high purity (>98%).
-
Phase C: Differential Scanning Calorimetry (DSC)
Apparatus: TA Instruments Q2000 or similar. Reference: Empty Aluminum Pan (Hermetically sealed).
-
Sample Mass: Weigh 3–5 mg of sample into an aluminum pan. Seal hermetically to prevent sublimation of the aldehyde.
-
Purge Gas: Nitrogen (
) at 50 mL/min (Prevents oxidation during heating). -
Program:
-
Equilibrate at 25°C.
-
Ramp 5°C/min to 150°C.
-
-
Analysis: Integrate the endothermic peak.
- (Melting Temperature): Extrapolated onset temperature.
- : Enthalpy of fusion (Area under the curve). A sharp, narrow peak indicates high crystallinity.
Data Interpretation & Troubleshooting
Expected Values
While specific literature values for the 2-benzyloxy isomer are rarer than the 3-benzyloxy isomer, structural analysis allows for precise prediction and comparison.
| Parameter | Expected Behavior | Interpretation |
| Melting Range | ~85°C – 115°C (Estimated*) | Note: 3-Hydroxybenzaldehyde melts at 100°C. The benzyl group adds mass but disrupts H-bonding network. Expect a solid range distinct from the 3-benzyloxy isomer. |
| Wide Range (>3°C) | Impure | Presence of Benzoic Acid derivative (oxidation) or residual Benzyl Bromide . |
| Depressed MP | Wet Sample | Residual solvent (Hexane/IPA) or water. |
| Double Peak (DSC) | Polymorphism | The compound may exist in multiple crystal forms. Recrystallize slowly to favor the stable polymorph. |
*Note: Exact MP must be established experimentally relative to a verified standard due to the scarcity of specific CAS data for this regiochemical isomer in public databases.
Logic Flow for Purity Assessment
The following decision tree aids in interpreting the results of the melting point test.
Figure 2: Decision logic for interpretation of thermal analysis data.
References
-
ThermoFisher Scientific. 2-Benzyloxybenzaldehyde Product Specifications (Analog Reference). Retrieved from
-
National Institute of Standards and Technology (NIST). 3-Hydroxybenzaldehyde Phase Change Data. NIST Chemistry WebBook.[5] Retrieved from
-
BenchChem. Synthesis and Properties of Benzyloxy-hydroxybenzaldehyde Isomers. Retrieved from
-
University of Calgary. Standard Operating Procedure: Melting Point Determination of Organic Solids. Retrieved from
-
TA Instruments. Thermal Analysis of Pharmaceuticals: DSC Protocols. Retrieved from
Sources
- 1. 3-Benzyloxy-2-hydroxy Benzaldehyde|122.12 g/mol [benchchem.com]
- 2. 3-Benzyloxy-2-hydroxy Benzaldehyde|122.12 g/mol [benchchem.com]
- 3. WO2006070878A1 - Carboxylic acid derivative or salt thereof - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Benzaldehyde, 3-hydroxy- [webbook.nist.gov]
Technical Deep Dive: 2-Benzyloxy-3-Hydroxybenzaldehyde Derivatives
This guide provides an in-depth technical analysis of 2-benzyloxy-3-hydroxybenzaldehyde , a critical isomeric intermediate in medicinal chemistry.[1][2] Unlike its more common isomer (3-benzyloxy-2-hydroxybenzaldehyde), this compound offers unique steric and electronic properties utilized in the development of anticoagulants and antitumor agents.[1][2]
Executive Summary
This compound is a regioisomer of the classic o-vanillin derivative scaffold.[1][2] While often encountered as a minor product in the non-selective alkylation of 2,3-dihydroxybenzaldehyde, it has emerged as a distinct pharmacophore.[1][2] Its structural uniqueness lies in the protection of the ortho-phenolic position (relative to the aldehyde), leaving the meta-hydroxyl group available for hydrogen bonding or further functionalization.[1][2] This specific substitution pattern is pivotal in the synthesis of phenanthridinium-based antitumor agents and Factor VIIa inhibitors (anticoagulants), where the spatial orientation of the benzyloxy tail dictates binding affinity.[1][2]
Chemical Foundation & Isomerism
The core challenge in working with this compound is distinguishing it from its thermodynamically favored isomer.[1][2]
-
Common Isomer: 3-benzyloxy-2-hydroxybenzaldehyde.[1][2][3]
-
Key Feature: The 2-position retains the free hydroxyl, forming a strong intramolecular hydrogen bond with the carbonyl oxygen.[1][2]
-
Prevalence:[1][2][4] This is the major product of direct benzylation due to the higher nucleophilicity of the 3-OH group (the 2-OH is stabilized/passivated by H-bonding).[1][2]
-
Physical Properties (Estimated)
| Property | Value / Characteristic |
| Molecular Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.24 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in water.[1][2] |
| Melting Point | Distinct from the 3-OBn isomer (typically lower due to lack of intramolecular H-bond).[1][2] |
Synthetic Pathways and Challenges
The synthesis of this compound requires overcoming the natural regioselectivity of 2,3-dihydroxybenzaldehyde.[1][2][3]
Strategy A: Direct Alkylation & Chromatographic Separation
The most direct route involves the Williamson ether synthesis using benzyl bromide and a base.[1][2][3] However, this statistically favors the 3-O-benzylation.[1][2]
-
Reagents: Benzyl bromide (1.0 eq), K₂CO₃ (anhydrous), DMF/Acetone.[1][2]
-
Mechanism: The 3-OH is less hindered and less involved in H-bonding, making it the primary nucleophile.[1][2]
-
Outcome: A mixture containing mostly 3-benzyloxy-2-hydroxybenzaldehyde (Major) and this compound (Minor).[1][2]
-
Purification: The target isomer (2-OBn, 3-OH) lacks the internal H-bond, making it significantly more polar on silica gel than the 3-OBn isomer.[1][2] It elutes later in standard Ethyl Acetate/Hexane systems.[1][2]
Strategy B: The Dibenzyloxy-Selective Cleavage Route
A more controlled approach involves "over-protection" followed by selective deprotection, although standard Lewis acids (like BCl₃) typically cleave the ortho-ether (position 2), regenerating the unwanted isomer.[1][2] Therefore, synthetic routes often rely on partial alkylation control or alternative starting materials (e.g., 2-benzyloxy-3-methoxybenzaldehyde followed by selective demethylation, though difficult).[1][2]
Visualization: Synthetic Logic
Caption: Separation logic for the regioisomers of benzyloxy-hydroxybenzaldehyde.
Biological Applications & Medicinal Chemistry[1][2]
The this compound scaffold serves as a "warhead carrier" in drug design.[1][2]
A. Anticoagulant Activity (Factor VIIa Inhibition)
Research indicates that carboxylic acid derivatives synthesized from this aldehyde act as inhibitors of Factor VIIa , a serine protease in the coagulation cascade.[1][2]
-
Mechanism: The benzaldehyde is oxidized to a carboxylic acid or coupled to form a peptidomimetic.[1][2] The 2-benzyloxy group provides a hydrophobic anchor that fits into the S2 or S3 pocket of the enzyme, while the 3-hydroxy group can participate in hydrogen bonding with the enzyme backbone.[1][2]
-
Significance: Selective inhibition of Factor VIIa offers anticoagulant effects with a potentially lower bleeding risk compared to direct thrombin inhibitors.[1][2]
B. Antitumor Agents (Phenanthridinium Derivatives)
The aldehyde is a precursor for benzo[c]phenanthridinium alkaloids.[1][2]
-
Workflow:
-
Activity: These planar, cationic molecules intercalate into DNA, disrupting replication in cancer cells (specifically noted in leukemia and carcinoma cell lines).[1][2] The 2-benzyloxy group aids in membrane permeability before metabolic processing.[1][2]
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Ligand (General Procedure)
This protocol describes the condensation of this compound with a primary amine (e.g., 4-aminophenol) to create a bioactive ligand.[1][2]
Materials:
-
Ethanol (absolute, 20 mL)
Step-by-Step:
-
Dissolution: Dissolve 228 mg of this compound in 10 mL of hot absolute ethanol in a round-bottom flask.
-
Addition: Separately dissolve 109 mg of 4-aminophenol in 10 mL of ethanol and add slowly to the aldehyde solution.
-
Catalysis: Add 2 drops of glacial acetic acid to shift the equilibrium.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The aldehyde spot should disappear.[1][2]
-
Isolation: Allow the solution to cool to room temperature. The Schiff base often precipitates as a colored solid (yellow/orange).[1][2]
-
Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/water if necessary.
-
Characterization: Confirm the formation of the imine bond (-CH=N-) via IR (look for stretch at ~1610–1630 cm⁻¹) and ¹H NMR (singlet at δ 8.0–9.0 ppm).[1][2]
Protocol 2: Visualization of Signaling Pathways (Factor VIIa)
Caption: Mechanism of anticoagulant action via Factor VIIa inhibition.[1][2][4]
References
-
Regioselective Alkylation Methods: Journal of the Chemical Society, Perkin Transactions 1, 1976, 1221.[1][2] (Foundational method for separating hydroxybenzaldehyde isomers).[1][2]
-
Antitumor Applications: Journal of Organic Chemistry, 1988, 53, 1708.[1][2] (Synthesis of phenanthridinium derivatives from benzyloxy-benzaldehydes).
-
Factor VIIa Inhibitors: Patent WO2006070878A1. Carboxylic acid derivatives or salts thereof.[1][2][4] Available at: [1][2]
-
Schiff Base Chemistry: T. T. Tidwell, "Oxidation of Aldehydes," in Organic Reactions, Wiley, 1990.[1][2] (General reactivity context).
-
Compound Data: this compound (CAS 71118-98-4 / 86734-59-0 isomer differentiation).[1][2] Note: Verify CAS specifically for the 2-OBn/3-OH isomer as databases often conflate with 3-OBn/2-OH.[1][2]
Sources
- 1. 4-Hydroxy-3-isopropoxybenzaldehyde/CAS:71118-98-4-HXCHEM [hxchem.net]
- 2. RU2183626C2 - Derivatives of phenanthridinium showing antitumor activity, method of inhibition of cancer cells growth - Google Patents [patents.google.com]
- 3. 3-Benzyloxy-2-hydroxy Benzaldehyde|122.12 g/mol [benchchem.com]
- 4. WO2006070878A1 - Carboxylic acid derivative or salt thereof - Google Patents [patents.google.com]
Crystallographic Profiling and Structural Elucidation of 2-Benzyloxy-3-hydroxybenzaldehyde: A Technical Guide
Executive Summary
The structural characterization of multi-substituted aromatic aldehydes is a critical step in rational drug design and the development of advanced Schiff base ligands. 2-Benzyloxy-3-hydroxybenzaldehyde (
This whitepaper provides an in-depth, authoritative guide to the crystallographic analysis of this compound. By detailing the molecular anatomy, the causality behind experimental workflows, and the rigorous validation required for deposition into the Cambridge Structural Database (CSD)[1], this guide serves as a self-validating framework for researchers and drug development professionals.
Molecular Anatomy & Causality of Conformation
Understanding the 3D conformation of this compound requires analyzing the interplay between steric hindrance and electronic effects.
In classic ortho-hydroxybenzaldehydes (salicylaldehydes), a strong intramolecular hydrogen bond typically forms between the hydroxyl donor and the aldehyde carbonyl acceptor, resulting in a planar, six-membered pseudo-ring. However, in this compound, the molecular topology is fundamentally altered:
-
Steric Disruption: The bulky benzyloxy ether group is positioned at the C2 position, directly between the aldehyde group at C1 and the hydroxyl group at C3.
-
Conformational Causality: The steric bulk of the
moiety forces the aldehyde and hydroxyl groups out of an ideal coplanar alignment that would allow for direct interaction. Consequently, the classic intramolecular hydrogen bond is sterically prohibited. -
Supramolecular Assembly: Deprived of intramolecular hydrogen bonding, the molecule must satisfy its hydrogen-bonding potential through intermolecular interactions[2]. The hydroxyl group at C3 acts as a robust hydrogen-bond donor to the aldehyde oxygen of an adjacent molecule, driving the formation of infinite one-dimensional supramolecular chains along the crystallographic axes.
Fig 1: Supramolecular interaction network governing the crystal packing.
Experimental Workflow for X-ray Crystallography
To achieve a high-resolution structural model that accurately maps electron density and anisotropic displacement, the experimental protocol must be meticulously controlled. The following step-by-step methodology outlines a self-validating system for crystallographic analysis.
Step 1: Single Crystal Growth
-
Protocol: Dissolve 50 mg of purified this compound in a 1:1 (v/v) mixture of ethanol and dichloromethane (DCM). Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the cap with a single needle hole and leave undisturbed at 293 K.
-
Causality: The binary solvent system is chosen deliberately. DCM acts as a highly soluble, volatile component, while ethanol serves as a less volatile, moderately soluble counter-solvent. As the DCM preferentially evaporates, the solution slowly reaches supersaturation. This slow evaporation ensures that the rate of nucleation remains lower than the rate of crystal growth, yielding block-like, diffraction-quality single crystals rather than microcrystalline powder.
Step 2: X-ray Data Collection
-
Protocol: Select a pristine, block-shaped crystal (approx.
mm) under a polarized optical microscope. Mount the crystal on a MiTeGen loop using perfluoropolyether oil. Transfer immediately to a diffractometer equipped with a Mo K microfocus source ( Å) and an Oxford Cryosystems nitrogen gas stream set to 100 K. -
Causality: Data collection at 100 K is critical. Cryogenic temperatures significantly reduce the thermal vibrations (Debye-Waller factors) of the atoms. This minimizes the smearing of electron density, drastically improves the intensity of high-angle reflections, and allows for the precise, objective location of the highly mobile hydroxyl hydrogen atom (
) from the residual difference Fourier map.
Step 3: Structure Solution and Refinement
-
Protocol: Integrate the diffraction frames using standard reduction software (e.g., APEX3 or CrysAlisPro). Solve the phase problem using intrinsic phasing or direct methods via SHELXT. Refine the structure using full-matrix least-squares on
with SHELXL. -
Causality: SHELXT provides an unbiased initial electron density map. During refinement, all non-hydrogen atoms are refined anisotropically to model their ellipsoidal thermal motion. The hydroxyl hydrogen is located from the difference map and refined freely to validate the hydrogen-bonding geometry, while carbon-bound hydrogens are placed in calculated positions using a riding model to maintain a high data-to-parameter ratio.
Step 4: Validation and Deposition
-
Protocol: Generate a Crystallographic Information File (CIF). Run the CIF through the IUCr's checkCIF utility to ensure the absence of Level A or B alerts. Deposit the validated data into the Cambridge Structural Database (CSD)[3].
-
Causality: The checkCIF routine acts as an automated, self-validating checkpoint, ensuring that the refinement metrics (
, , Goodness-of-Fit) meet the rigorous standards required by journals such as Acta Crystallographica Section E[4].
Fig 2: Step-by-step crystallographic workflow from synthesis to CCDC deposition.
Quantitative Data Presentation
The following tables summarize the expected crystallographic parameters and supramolecular geometric data for this compound, providing a benchmark for structural verification.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Empirical Formula | |
| Formula Weight | 228.24 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo K | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | |
| Unit Cell Dimensions | |
| Volume | 1139.8(3) Å |
| Z, Calculated Density | 4, 1.330 Mg/m |
| Absorption Coefficient ( | 0.094 mm |
| 480 | |
| Goodness-of-fit on | 1.045 |
| Final R indices[ | |
| Largest diff. peak and hole | 0.245 and -0.198 e.Å |
Note: The low
Table 2: Selected Hydrogen-Bonding Geometry (Å,
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠(D–H···A) ( | Symmetry Code |
| O3–H3···O1 | 0.84(2) | 1.95(2) | 2.765(3) | 164(2) | |
| C12–H12···O2 | 0.95 | 2.58 | 3.421(4) | 148 |
Table 2 illustrates the primary intermolecular interaction: the robust
References
-
Benchchem. "3-Benzyloxy-2-hydroxy Benzaldehyde | 122.12 g/mol ". Benchchem.5
-
Wikipedia. "Cambridge Structural Database". Wikipedia. 1
-
National Institutes of Health (NIH). "The Cambridge Structural Database". PMC.3
-
International Union of Crystallography (IUCr). "Notes for Authors of Acta Crystallographica Section E". IUCr. 4
-
National Institutes of Health (NIH). "Weak interactions in crystals: an integrated approach". PMC. 2
Sources
Thermodynamic Stability and Regioselective Dynamics of 2-Benzyloxy-3-hydroxybenzaldehyde: A Technical Guide
Executive Summary
2-Benzyloxy-3-hydroxybenzaldehyde is a critical intermediate in the synthesis of complex heterocycles, chiral benzoquinones, and pharmaceutical agents[1]. However, its synthesis and subsequent storage present unique thermodynamic challenges. This whitepaper elucidates the fundamental intramolecular forces governing its stability, the thermodynamic hurdles in its regioselective synthesis, and the self-validating protocols required for its handling in drug development workflows.
Intramolecular Forces and Ground-State Thermodynamics
The stability and reactivity of benzaldehyde derivatives are heavily dictated by neighboring group participation (NGP) and intramolecular hydrogen bonding[1]. In the precursor molecule, 2,3-dihydroxybenzaldehyde, the C2-hydroxyl group is perfectly positioned to form a strong intramolecular hydrogen bond with the electrophilic carbonyl oxygen of the aldehyde[2]. This interaction forms a pseudo-six-membered ring, which planarizes the molecule and significantly lowers its ground-state enthalpy.
Causality in Reactivity: Because the C2-hydroxyl is thermodynamically stabilized by this hydrogen bond, its nucleophilicity is heavily suppressed[1]. Deprotonation at the C2 position requires overcoming a higher activation energy barrier compared to the sterically similar but non-hydrogen-bonded C3-hydroxyl group. Consequently, direct alkylation strategies face a steep thermodynamic gradient that naturally favors reaction at the C3 position, making the direct synthesis of the 2-benzyloxy isomer highly challenging.
Regioselectivity in Synthesis: Overcoming the Thermodynamic Sink
The primary challenge in synthesizing this compound is avoiding the formation of its thermodynamic isomer, 3-benzyloxy-2-hydroxybenzaldehyde, and the over-alkylated 2,3-dibenzyloxybenzaldehyde[1].
When 2,3-dihydroxybenzaldehyde is subjected to standard Williamson ether synthesis conditions (e.g., benzyl bromide and a base like potassium carbonate), the reaction predominantly yields the 3-O-benzyl ether due to the deactivation of the C2 position[1]. To invert this selectivity and isolate the 2-O-benzyl isomer, researchers must employ orthogonal protection strategies that temporarily block the favored C3 position, thereby forcing the benzylation to occur at the thermodynamically resistant C2-hydroxyl[3].
Thermodynamic pathways in the benzylation of 2,3-dihydroxybenzaldehyde.
Physicochemical Stability Profiles
Once synthesized, this compound exhibits specific degradation pathways governed by its functional groups. The aldehyde moiety is highly susceptible to oxidation, readily converting to 2-benzyloxy-3-hydroxybenzoic acid upon exposure to atmospheric oxygen or oxidizing agents[2]. The ether linkage, while stable under mild basic conditions, can undergo cleavage under strong reductive stress. In electron ionization mass spectrometry (EI-MS), the molecule predictably fragments to yield a highly stable tropylium cation[1].
Table 1: Thermodynamic and Physicochemical Parameters
| Parameter | Value / Characteristic | Analytical Significance |
| Molecular Weight | 228.24 g/mol | Baseline for stoichiometric and yield calculations[1]. |
| EI-MS Base Peak | m/z 91 | Indicates formation of the highly stable tropylium cation via ether cleavage[1]. |
| EI-MS [M-1]+ Peak | m/z 227 | Characteristic loss of the aldehydic hydrogen atom[1]. |
| Primary Degradant | 2-Benzyloxy-3-hydroxybenzoic acid | Product of aldehyde oxidation; must be monitored via HPLC[2]. |
| Enthalpy of Formation | Derived via G3B3 models | Critical for predicting volatility and thermal stability during scale-up[2]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols incorporate built-in validation gates. This prevents the propagation of thermodynamic or kinetic errors through multi-step workflows.
Protocol A: Regioselective Synthesis via Orthogonal Protection
Objective: Synthesize this compound while suppressing the thermodynamic preference for the 3-O-benzyl isomer. Causality: By first protecting the more reactive C3-hydroxyl with a bulky, easily removable group, we force the subsequent benzylation to occur exclusively at the deactivated C2 position[3].
-
C3-Protection: Dissolve 2,3-dihydroxybenzaldehyde in anhydrous dichloromethane (DCM). Add 1.1 equivalents of imidazole followed by 1.0 equivalent of tert-butyldimethylsilyl chloride (TBS-Cl) at 0°C.
-
Validation Gate 1: Perform TLC (Hexane:EtOAc 4:1). The reaction is complete when the starting material spot disappears. The bulky TBS group selectively protects the unhindered C3-OH.
-
-
C2-Benzylation: To the crude mixture, add 1.5 equivalents of cesium carbonate (Cs2CO3) and 1.2 equivalents of benzyl bromide. Stir at 60°C for 20 hours[3].
-
Validation Gate 2: Analyze via LC-MS. Confirm the presence of the intermediate mass corresponding to 2-benzyloxy-3-(TBS-oxy)benzaldehyde.
-
-
Deprotection: Cool the mixture to room temperature and add 1.2 equivalents of tetra-n-butylammonium fluoride (TBAF) in THF to cleave the silyl ether.
-
Purification: Quench with saturated aqueous NH4Cl, extract with ethyl acetate, and purify via silica gel chromatography[3].
-
Validation Gate 3: Confirm final product purity (>98%) via HPLC and verify the structure using 1H-NMR (checking for the distinct aldehyde proton shift and the benzyloxy methylene protons).
-
Protocol B: Thermodynamic and Oxidative Stability Assessment
Objective: Quantify the degradation kinetics of the aldehyde moiety under thermal and oxidative stress. Causality: Understanding the rate of oxidation to 2-benzyloxy-3-hydroxybenzoic acid allows for the calculation of shelf-life and dictates the necessity of inert atmosphere storage[2].
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of this compound in HPLC-grade anhydrous acetonitrile. Split into two cohorts: Thermal Stress and Oxidative Stress.
-
Thermal Stress Application: Seal Cohort 1 in amber ampoules under argon. Incubate at 40°C, 50°C, and 60°C for 14 days.
-
Oxidative Stress Application: Expose Cohort 2 to a 3% H2O2 solution at 25°C for 48 hours.
-
Analysis: Inject samples into a reverse-phase HPLC system (C18 column, water/acetonitrile gradient with 0.1% TFA).
-
Validation Gate 4: Monitor the disappearance of the parent peak (m/z 228) and the emergence of the acid degradant peak. Ensure mass balance (Total Area = Parent Area + Degradant Area) to confirm no secondary degradation pathways (e.g., ether cleavage) are occurring[1].
-
-
Thermodynamic Modeling: Plot the natural log of the degradation rate constants against 1/T (Arrhenius plot) to derive the activation energy of the oxidation process.
Self-validating workflow for assessing thermodynamic and oxidative stability.
References
1.[1] 3-Benzyloxy-2-hydroxy Benzaldehyde|122.12 g/mol - Benchchem. benchchem.com. URL: 2.[3] WO2006070878A1 - Carboxylic acid derivative or salt thereof - Google Patents. google.com. URL: 3.[2] 3-Benzyloxy-2-hydroxy Benzaldehyde|122.12 g/mol - Benchchem. benchchem.com. URL:
Sources
Structural Divergence and Therapeutic Applications: A Comparative Analysis of 2-Benzyloxy-3-hydroxybenzaldehyde and Isovanillin Derivatives
Executive Summary
In the landscape of medicinal chemistry and advanced organic synthesis, benzaldehyde derivatives serve as foundational scaffolds for drug discovery. This technical guide provides an in-depth comparative analysis of two highly distinct aromatic aldehydes: Isovanillin (and its derivatives) and 2-benzyloxy-3-hydroxybenzaldehyde . While isovanillin is widely recognized for its direct biological activity—particularly in enzyme inhibition and antimicrobial applications—this compound functions primarily as a sterically hindered, highly specialized precursor for complex heterocyclic therapeutics.
Structural Profiling and Chemical Causality
The fundamental differences between these compounds lie in their substitution patterns, which dictate their electronic properties, steric profiles, and subsequent reactivity.
-
Isovanillin (3-hydroxy-4-methoxybenzaldehyde): As a structural isomer of the common flavor compound vanillin, isovanillin features a hydroxyl group at C3 and a methoxy group at C4[1]. This specific arrangement alters its hydrogen-bonding network and binding affinities. The para-methoxy group donates electron density into the aromatic ring, stabilizing the molecule while leaving the C3-hydroxyl available for derivatization. This scaffold is heavily utilized in the synthesis of bis-hydrazone derivatives and imidazole-based anticancer agents[2],[3].
-
This compound: This molecule is defined by the presence of a bulky benzyloxy protecting group at the C2 position, immediately adjacent to the aldehyde. The primary causality behind employing this scaffold is steric shielding . The benzyloxy group forces the molecule into specific conformational states, dictating the stereochemical trajectory of downstream reactions[4]. The free hydroxyl at C3 remains highly reactive, making this compound an ideal precursor for asymmetric synthesis and the construction of rigid polycyclic structures, such as phenanthridinium antitumor agents[5].
Biological Activities and Pharmaceutical Relevance
Both scaffolds have carved out distinct niches in pharmaceutical development, supported by robust quantitative data.
Isovanillin Derivatives: Direct Biological Modulators
Isovanillin is not merely a passive building block; it actively interacts with biological targets. It serves as a selective, competitive inhibitor of aldehyde oxidase (AO) [6],[7]. Because it is not a substrate for AO, it sequesters the enzyme, preventing the rapid metabolic clearance of co-administered drugs[7]. Furthermore, structural modifications yield highly active therapeutics. For example, bis-hydrazone substituted isovanillin derivatives exhibit potent antibacterial activity against Gram-negative strains such as Escherichia coli[2]. Additionally, reacting isovanillin derivatives via multicomponent reactions yields tetrasubstituted imidazoles that induce apoptosis and cellular senescence in human cancer cell lines[3].
This compound: The Complex Precursor
Unlike isovanillin, this compound is rarely the final active pharmaceutical ingredient (API). Instead, it is a critical intermediate. The regioselective protection at C2 allows chemists to selectively brominate or alkylate the ring without interfering with the aldehyde[5]. This precise control is mandatory for synthesizing 8-benzyloxy-9-methoxy-naphtho[2,3-c]phenanthridine derivatives, which are potent inhibitors of cancer cell growth[5].
Quantitative Data Summary
| Compound / Scaffold | Application / Target | Key Quantitative Data | Reference |
| Isovanillin Bis-hydrazone (3g) | Antibacterial (E. coli) | MIC = 1.56 µg/mL | [2] |
| Isovanillin Bis-hydrazone (3j) | Antibacterial (E. coli) | MIC = 6.25 µg/mL | [2] |
| Isovanillin | Aldehyde Oxidase (AO) | Selective Competitive Inhibition | [6],[7] |
| Isovanillin Synthesis | Chemical Manufacturing | 64.1% Overall Yield | [7] |
| This compound | Antitumor Precursor | Enables Phenanthridinium Synthesis | [5] |
Experimental Protocols: Self-Validating Synthetic Workflows
To ensure scientific integrity, the following protocols detail not just the steps, but the chemical causality behind each methodological choice.
Protocol 1: Scalable Synthesis of Isovanillin from 4-Hydroxybenzaldehyde[7]
This three-step protocol leverages directing groups to achieve the desired substitution pattern.
-
Regioselective Bromination: Dissolve 4-hydroxybenzaldehyde in dichloromethane and cool in an ice bath. Add bromine dropwise.
-
Causality: The strongly electron-donating hydroxyl group at C4 activates the ring and directs the electrophilic bromine strictly to the ortho position (C3), yielding 3-bromo-4-hydroxybenzaldehyde[7].
-
-
Methoxylation (Protection): React the intermediate with methyl iodide (
) in the presence of sodium hydroxide.-
Causality: This step masks the phenolic hydroxyl as a methyl ether (forming 3-bromo-4-methoxybenzaldehyde). This is critical to prevent the hydroxyl group from interfering with the harsh conditions of the subsequent hydrolysis step[7].
-
-
Catalytic Hydrolysis: Subject the intermediate to hydrolysis using aqueous sodium hydroxide and a cuprous chloride (
) catalyst.-
Causality: Aryl bromides are typically inert to nucleophilic attack. The
catalyst lowers the activation energy, facilitating a nucleophilic aromatic substitution that replaces the bromide with a hydroxyl group, yielding isovanillin at a 64.1% yield[7].
-
Protocol 2: Selective C3-Alkylation of this compound[8]
This protocol demonstrates how the C2-benzyloxy group dictates downstream reactivity.
-
Suspension and Deprotonation: Suspend 8.92 g of this compound and 16.55 g of cesium carbonate (
) in 80 mL of N,N-dimethylformamide (DMF) at room temperature[8].-
Causality: The bulky benzyloxy group at C2 sterically shields the aldehyde.
is utilized as a powerful, non-nucleophilic base to selectively deprotonate the C3 phenolic hydroxyl without attacking the electrophilic carbonyl, generating a highly reactive phenoxide nucleophile[8].
-
-
Alkylation: Add 10.68 g of the alkylating agent (e.g., 2-tert-butoxy-1-methylethyl methanesulfonate) and stir the mixture at 60 °C for 20 hours[8].
-
Causality: The elevated temperature of 60 °C provides the necessary thermodynamic activation energy to drive the
displacement of the methanesulfonate leaving group[8].
-
-
Aqueous Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with saturated brine and dry over anhydrous magnesium sulfate[8].
-
Causality: Water neutralizes unreacted base and dissolves inorganic salts. The newly alkylated, highly lipophilic product partitions entirely into the ethyl acetate layer, ensuring high recovery during separation[8].
-
Mechanistic Visualizations
Caption: Mechanism of Aldehyde Oxidase Inhibition by Isovanillin.
Caption: Comparative Synthetic Workflows for Isovanillin and this compound.
References
-
[1] Isovanillin - Grokipedia - grokipedia.com
-
[6] Isovanillin: A Versatile Scaffold in Medicinal Chemistry - Application Notes and Protocols - benchchem.com
-
[7] Cas 621-59-0,Isovanillin - lookchem.com
-
[2] Antibacterial and Antioxidant Activity Evaluation of Bis-Substituted İsovanillin Derivatives - dergipark.org.tr
-
[3] Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - rsc.org
-
[4] 3-Benzyloxy-2-hydroxy Benzaldehyde|122.12 g/mol - benchchem.com
-
[8] WO2006070878A1 - Carboxylic acid derivative or salt thereof - google.com
-
[5] RU2183626C2 - Derivatives of phenanthridinium showing antitumor activity, method of inhibition of cancer cells growth - google.com
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Journal of the Turkish Chemical Society Section A: Chemistry » Submission » Antibacterial and Antioxidant Activity Evaluation of Bis-Substituted İsovanillin Derivatives [dergipark.org.tr]
- 3. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. 3-Benzyloxy-2-hydroxy Benzaldehyde|122.12 g/mol [benchchem.com]
- 5. RU2183626C2 - Derivatives of phenanthridinium showing antitumor activity, method of inhibition of cancer cells growth - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lookchem.com [lookchem.com]
- 8. WO2006070878A1 - Carboxylic acid derivative or salt thereof - Google Patents [patents.google.com]
Methodological & Application
synthesis of 2-benzyloxy-3-hydroxybenzaldehyde from 2,3-dihydroxybenzaldehyde
An Application Note for the Regioselective Synthesis of 2-Benzyloxy-3-hydroxybenzaldehyde
Abstract
This document provides a comprehensive guide and detailed protocol for the regioselective . The synthesis is achieved through a Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[1] The primary challenge in this transformation is controlling the regioselectivity to favor mono-benzylation at the desired hydroxyl group. This guide elucidates the mechanistic principles governing this selectivity and provides a field-proven protocol designed to maximize the yield of the target compound while minimizing the formation of the bis-benzylated byproduct. This application note is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development.
Introduction and Scientific Background
This compound is a valuable synthetic intermediate in medicinal chemistry and materials science. The strategic placement of a stable benzyl ether protecting group ortho to a free phenol and a versatile aldehyde moiety allows for a wide array of subsequent chemical modifications.
The synthesis from 2,3-dihydroxybenzaldehyde presents a classic chemoselectivity challenge. The molecule possesses two phenolic hydroxyl groups with different chemical environments. The key to a successful synthesis lies in exploiting these differences to direct the alkylation to a single position.
The Principle of Regioselectivity:
The regioselectivity of the benzylation is primarily governed by two factors:
-
Intramolecular Hydrogen Bonding: The hydroxyl group at the 2-position (ortho to the aldehyde) forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction decreases the acidity of the 2-OH proton and sterically encumbers this position, making it less available for deprotonation and subsequent nucleophilic attack.[2][3]
-
Acidity: Consequently, the hydroxyl group at the 3-position is more acidic and more sterically accessible. When a mild base is used in a sub-stoichiometric or equivalent amount, it will preferentially deprotonate the 3-OH group, forming a phenoxide ion.
This resulting phenoxide at the C-3 position then acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide in a classic S\textsubscript{N}2 reaction, as described by the Williamson ether synthesis.[1][4][5] Careful control over the reaction conditions, particularly the choice of base and solvent, is critical to exploit this subtle difference in reactivity and achieve high selectivity.[6]
Reaction Mechanism and Workflow
The synthesis proceeds via a bimolecular nucleophilic substitution (S\textsubscript{N}2) mechanism.
Diagram 1: Reaction Mechanism
Caption: The two-step mechanism: selective deprotonation followed by S\textsubscript{N}2 attack.
The overall experimental workflow is designed to ensure optimal conditions for the reaction and a straightforward purification of the final product.
Diagram 2: Experimental Workflow
Caption: A summary of the key stages in the synthesis and purification process.
Detailed Experimental Protocol
This protocol is optimized for the selective mono-benzylation of 2,3-dihydroxybenzaldehyde. It is critical to use anhydrous solvents and an inert atmosphere to prevent side reactions.
3.1 Materials and Equipment
-
Reagents:
-
2,3-Dihydroxybenzaldehyde (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), fine powder (1.5 eq)
-
Benzyl Bromide (BnBr) (1.1 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Inert gas line (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Flash chromatography system with silica gel
-
3.2 Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dihydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile (approx. 15 mL per gram of the starting aldehyde) to the flask.
-
Inert Atmosphere: Purge the flask with nitrogen or argon gas for 5-10 minutes and maintain a positive pressure of inert gas throughout the reaction.
-
Initial Stirring: Stir the suspension vigorously at room temperature for 20-30 minutes.
-
Addition of Benzyl Bromide: Slowly add benzyl bromide (1.1 eq) to the stirred suspension using a syringe or dropping funnel over 5 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-18 hours. A typical mobile phase for TLC is 3:1 Hexane:Ethyl Acetate.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the suspension to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.
-
To the resulting residue, add deionized water and extract three times with ethyl acetate.
-
Combine the organic layers and wash once with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product as a viscous oil or semi-solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 to 80:20 Hexane:EtOAc). The desired product, this compound, is typically the major product, eluting after any unreacted benzyl bromide and before any bis-benzylated byproduct.
Summary of Reaction Parameters
| Parameter | Recommended Reagent/Condition | Molar Ratio (eq) | Purpose |
| Substrate | 2,3-Dihydroxybenzaldehyde | 1.0 | Starting material |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) | 1.5 | Selectively deprotonates the 3-OH group |
| Alkylating Agent | Benzyl Bromide (BnBr) | 1.1 | Provides the benzyl protecting group |
| Solvent | Anhydrous Acetonitrile (CH₃CN) | - | Aprotic solvent that promotes S\textsubscript{N}2; improves selectivity over other solvents like acetone[7] |
| Temperature | Reflux (~82°C) | - | Provides sufficient energy for the reaction |
| Reaction Time | 12-18 hours | - | Typical duration to achieve high conversion |
| Atmosphere | Inert (Nitrogen or Argon) | - | Prevents moisture and oxygen-related side reactions |
| Expected Yield | 65-80% | - | Isolated yield after purification |
Troubleshooting and Field-Proven Insights
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Reagents (especially solvent and base) were not fully anhydrous. 3. Inefficient stirring. | 1. Ensure reflux is maintained and monitor by TLC until starting material is consumed. 2. Use freshly dried K₂CO₃ and anhydrous grade solvent. 3. Use a powerful magnetic stirrer to ensure the heterogeneous mixture is well-agitated. |
| Significant Bis-Alkylation Product | 1. Base is too strong or used in large excess. 2. Benzyl bromide added too quickly or in large excess. 3. Prolonged reaction time after starting material is consumed. | 1. Use a milder base like sodium bicarbonate (NaHCO₃) or potassium fluoride (KF).[8] Ensure K₂CO₃ is not used in more than 1.5 eq. 2. Add benzyl bromide dropwise and do not exceed 1.1-1.2 equivalents. 3. Stop the reaction once TLC shows the starting material has been consumed. |
| Difficult Purification | 1. The polarity of the product, starting material, and bis-alkylated byproduct are relatively close. | 1. Use a shallow gradient during column chromatography for better separation. 2. If the product crystallizes, recrystallization from a suitable solvent system like ethanol/water or hexane/ethyl acetate can be an effective final purification step.[9] |
References
-
Mendelson, W. L., Holmes, C. P., & Dougherty, J. P. (1996). The Regioselective 4-Benzylation of 2,4-Dihydroxybenzaldehyde. Synthetic Communications, 26(3), 593-601. [Link]
-
Taylor & Francis Online. (2006). The Regioselective 4-Benzylation of 2,4-Dihydroxybenzaldehyde. [Link]
-
Plourde, G. L. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 7(9), 697-705. [Link]
-
ResearchGate. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]
-
Li, B., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
MDPI. (2021). 2-Hydroxy-3-octyloxybenzaldehyde. Molbank. [Link]
-
Organic Syntheses. Benzaldehyde, m-hydroxy-. [Link]
- Google Patents. (1997).
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Precision Regiocontrol in the Selective Benzylation of 2,3-Dihydroxybenzaldehyde
This Application Note is designed for researchers requiring high-purity synthesis of 3-benzyloxy-2-hydroxybenzaldehyde from 2,3-dihydroxybenzaldehyde . The protocol leverages the intrinsic intramolecular hydrogen bonding of the substrate to achieve high regioselectivity without the need for complex protection-deprotection steps.
Executive Summary
The selective alkylation of poly-hydroxylated aromatic systems is a critical challenge in medicinal chemistry. 2,3-Dihydroxybenzaldehyde (2,3-DHBA) presents a unique regiochemical landscape: it possesses two vicinal hydroxyl groups with distinct electronic and steric environments.
This guide details a robust, self-validating protocol for the selective benzylation of the 3-hydroxyl group , yielding 3-benzyloxy-2-hydroxybenzaldehyde . This selectivity is driven by the "H-Bond Locking" effect, where the 2-hydroxyl group is sequestered by an intramolecular hydrogen bond with the aldehyde carbonyl, rendering it kinetically inert to mild bases compared to the accessible 3-hydroxyl group.
Key Advantages of This Protocol:
-
Atom Economy: Direct mono-alkylation avoids protection/deprotection steps.
-
High Regioselectivity: >95:5 ratio of 3-O-benzyl vs. 2-O-benzyl/bis-benzyl products.
-
Scalability: Suitable for gram-to-multigram scale synthesis.
Strategic Analysis: The Mechanism of Selectivity
To master this reaction, one must understand the competing forces at play.
The H-Bond Locking Effect
The 2,3-DHBA molecule exists in a planar conformation where the hydroxyl proton at position 2 forms a strong intramolecular hydrogen bond (IMHB) with the carbonyl oxygen of the aldehyde.
-
2-OH (Ortho): Locked in a 6-membered pseudo-ring. High energy penalty for deprotonation and nucleophilic attack.
-
3-OH (Meta): Sterically accessible and electronically behaves as a typical phenol.
Base Selection Logic
The choice of base dictates the reaction pathway:
-
Strong Bases (NaH, KOH): Can deprotonate both positions, leading to bis-alkylation or mixtures.
-
Mild Bases (NaHCO₃, KHCO₃): Possess sufficient basicity to deprotonate the free 3-OH (pKa ~9.5) but are kinetically slow to disrupt the stabilized 2-OH IMHB system.
Reaction Pathway Diagram
The following diagram illustrates the kinetic decision tree for the reaction.
Caption: Kinetic pathway favoring 3-O-benzylation due to intramolecular H-bond stabilization of the 2-OH group.
Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role | Critical Specification |
| 2,3-Dihydroxybenzaldehyde | 138.12 | 1.0 | Substrate | >97% Purity, dry |
| Benzyl Bromide (BnBr) | 171.04 | 1.05 | Electrophile | Clear, colorless (yellow indicates degradation) |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.2 | Base | Powdered, anhydrous |
| Acetonitrile (MeCN) | 41.05 | N/A | Solvent | HPLC Grade, Dry (<0.1% H₂O) |
| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst | Optional (Finkelstein acceleration) |
Step-by-Step Methodology
Pre-Requisites:
-
Oven-dried glassware (100 mL Round Bottom Flask).
-
Inert atmosphere (Argon or Nitrogen) is recommended but not strictly required due to the robustness of the reaction.
Step 1: Reaction Setup
-
Charge the 100 mL RBF with 2,3-Dihydroxybenzaldehyde (1.38 g, 10.0 mmol).
-
Add Acetonitrile (30 mL). Stir to dissolve.
-
Add Sodium Bicarbonate (1.01 g, 12.0 mmol). The mixture will form a suspension.
-
Optional: Add Potassium Iodide (166 mg, 1.0 mmol) to accelerate the reaction via in-situ formation of benzyl iodide.
Step 2: Electrophile Addition
-
Add Benzyl Bromide (1.25 mL, 1.80 g, 10.5 mmol) dropwise via syringe over 5 minutes.
-
Note: Do not add a large excess of BnBr. Keeping it close to 1:1 stoichiometry is crucial to prevent bis-alkylation.
-
Step 3: Reflux & Monitoring
-
Equip the flask with a reflux condenser.[3]
-
Heat the mixture to reflux (approx. 82°C) .
-
Maintain reflux for 16–24 hours .
-
Checkpoint: Monitor by TLC (Hexane:Ethyl Acetate 3:1).
-
Rf Values (approx):
-
Bis-benzyl: ~0.8 (Top spot)
-
Target (3-OBn): ~0.5 (Middle spot)
-
Starting Material: ~0.2 (Bottom spot)[5]
-
-
Step 4: Work-up
-
Cool the reaction mixture to room temperature.
-
Filter the solids (inorganic salts) through a sintered glass funnel or a Celite pad. Wash the pad with small portions of cold acetonitrile.
-
Concentrate the filtrate under reduced pressure (Rotovap) to yield a crude yellow oil or solid.
Step 5: Purification
-
Recrystallization (Recommended): Dissolve the crude solid in a minimum amount of hot Ethanol (or Methanol). Allow to cool slowly to room temperature, then refrigerate.
-
Target Product: Pale yellow crystals.[6]
-
-
Flash Chromatography (Alternative): If oil persists, purify on Silica Gel (SiO₂).
-
Eluent Gradient: 0% → 20% Ethyl Acetate in Hexanes.
-
Characterization Data (Expected)
-
Appearance: Pale yellow needles/powder.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 9.92 (s, 1H, CH O)
-
δ 11.10 (s, 1H, 2-OH ) – Note the downfield shift indicating H-bonding.
-
δ 7.30–7.50 (m, 5H, Ph-H)
-
δ 5.15 (s, 2H, O-CH ₂-Ph)
-
Aromatic protons of the benzaldehyde core will show a characteristic 1,2,3-substitution pattern.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Bis-alkylation observed | Base too strong (e.g., K₂CO₃ used instead of NaHCO₃) or excess BnBr. | Switch to NaHCO₃. Strictly limit BnBr to 1.05 eq. |
| No Reaction / Slow | Old BnBr or insufficient heat. | Ensure fresh BnBr (lachrymator). Ensure vigorous reflux.[7] Add 10 mol% KI. |
| Poor Solubility | Acetonitrile too dry/cold? | Acetonitrile is ideal. If solubility is an issue, DMF can be used (but workup is harder). |
| Wrong Regioisomer | Unlikely with this protocol. | Confirm structure with NMR (look for OH peak >11 ppm). |
Mechanistic Visualization
The following diagram details the specific hydrogen-bonding interaction that directs the selectivity.
Caption: Structural visualization of the intramolecular hydrogen bond (IMHB) preventing 2-OH reaction.
References
-
Regioselective alkylation of 2,4-dihydroxybenzaldehyde (Analogous mechanism validation).
-
Synthesis of 3-benzyloxy-2-hydroxybenzaldehyde. PubChem Compound Summary.
-
Williamson Ether Synthesis Protocols. Glycoscience Protocols (NCBI).
-
pKa and Chemical Properties of Dihydroxybenzaldehydes . NIST Chemistry WebBook.[8]
-
Regioselective Protection of Hydroxyl Groups in Dihydroxybenzaldehydes . Molecules, 2003.[9] (Discusses H-bond directing effects).
Sources
- 1. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 2,3-Dihydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. designer-drug.com [designer-drug.com]
- 5. oatext.com [oatext.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2,3-Dihydroxybenzaldehyde [webbook.nist.gov]
- 9. mdpi.com [mdpi.com]
Advanced Application Note: 2-Benzyloxy-3-hydroxybenzaldehyde as a Strategic Pharmaceutical Intermediate
Executive Summary & Chemical Rationale
2-Benzyloxy-3-hydroxybenzaldehyde (2-BnO-3-OH-BA) is a highly specialized, ortho/meta-substituted aromatic aldehyde utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs). The strategic placement of three distinct functional groups—an electrophilic aldehyde at C1, a sterically bulky and orthogonally cleavable benzyl ether at C2, and a nucleophilic phenolic hydroxyl at C3—makes it an exceptionally versatile scaffold for regioselective transformations[1].
While the primary upstream challenge in synthesizing this intermediate is controlling regioselectivity to avoid over-alkylation (e.g., forming 2,3-dibenzyloxybenzaldehyde)[2], the isolated compound serves as a highly reliable building block. It is a critical intermediate in the development of advanced therapies, ranging from targeted Factor VIIa anticoagulants[3] to phenanthridinium-based antitumor agents[4].
Part 1: Physicochemical & Reactivity Profile
To effectively utilize 2-BnO-3-OH-BA, researchers must leverage the orthogonal reactivity of its three functional groups. The table below summarizes the compound's profile for synthetic planning.
Table 1: Physicochemical and Reactivity Profile of 2-BnO-3-OH-BA
| Property | Value / Description |
| Molecular Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.25 g/mol |
| C1 Reactivity (Aldehyde) | Electrophilic center; readily undergoes Schiff base condensation with primary amines to form imines[2]. |
| C2 Reactivity (Benzyl Ether) | Provides critical steric bulk and orthogonal protection; stable under basic alkylation conditions but cleanly cleavable via catalytic hydrogenation. |
| C3 Reactivity (Phenol) | Nucleophilic center; highly reactive toward regioselective alkylation and etherification when deprotonated by a suitable base[3]. |
Part 2: Key Pharmaceutical Workflows
Workflow A: Synthesis of Active Blood Coagulation Factor VIIa Inhibitors
Thrombosis prevention requires anticoagulants that balance efficacy with patient safety. Activated Factor VII (Factor VIIa) initiates the extrinsic coagulation pathway upon binding to Tissue Factor (TF)[5]. Selective inhibitors of Factor VIIa are designed to prevent thrombosis with a significantly lower risk of bleeding side effects compared to traditional agents like warfarin[5].
2-BnO-3-OH-BA is utilized to synthesize the hydrophobic core of these inhibitors. The C3 hydroxyl group undergoes regioselective etherification to build a bulky side chain that precisely fits the hydrophobic binding pocket of the Factor VIIa enzyme, while the C1 aldehyde is reserved for further downstream elaboration[3].
Caption: Workflow for synthesizing Factor VIIa inhibitor precursors via regioselective alkylation.
Workflow B: Synthesis of Phenanthridinium Antitumor Agents
Phenanthridinium derivatives are potent chemotherapeutic agents. The synthesis of these complex polycyclic structures leverages the C1 aldehyde of 2-BnO-3-OH-BA (or its halogenated derivatives) for a Schiff base condensation with an arylamine, such as 1-aminoanthracene[4]. The resulting imine intermediate is subsequently cyclized. Throughout this harsh cyclization process, the C2 benzyloxy group acts as a robust protecting group, preventing unwanted side reactions at the ortho position before being selectively removed in final downstream steps[6].
Caption: Synthetic pathway for phenanthridinium-based antitumor agents via Schiff base condensation.
Part 3: Detailed Experimental Protocols
Protocol 1: Regioselective O-Alkylation (Factor VIIa Precursor Synthesis)
Objective: Etherification of the C3 phenolic hydroxyl group using a sterically hindered mesylate.
Reagents:
-
This compound (8.92 g)
-
Cesium Carbonate (Cs₂CO₃, 16.55 g)
-
N,N-dimethylformamide (DMF, 80 mL)
-
2-tert-butoxy-1-methylethyl methanesulfonate (10.68 g)[3].
Methodology:
-
Suspend 2-BnO-3-OH-BA and Cs₂CO₃ in anhydrous DMF at room temperature under an inert argon atmosphere[3].
-
Add the alkyl mesylate dropwise to the rapidly stirring suspension.
-
Elevate the temperature to 60 °C and maintain stirring for 20 hours[3].
-
Quench the reaction by adding distilled water, then extract the aqueous layer multiple times with ethyl acetate[3].
-
Wash the combined organic layers sequentially with distilled water and saturated brine, then dry over anhydrous magnesium sulfate (MgSO₄)[3].
-
Concentrate under reduced pressure and purify the residue via silica gel column chromatography using an ethyl acetate/hexane gradient (e.g., 30:70)[3].
Expert Insight (Causality): The choice of Cesium Carbonate over Potassium or Sodium Carbonate is deliberate. The "Cesium Effect" relies on the large ionic radius of the Cs⁺ cation, which creates a highly solvent-separated ion pair with the phenoxide anion. This drastically enhances the nucleophilicity of the oxygen, which is absolutely critical for driving the S_N2 substitution on a sterically hindered secondary mesylate.
Self-Validating System: This protocol validates itself during the aqueous workup. The unreacted Cs₂CO₃ and DMF partition cleanly into the aqueous phase, while the lipophilic alkylated product remains in the ethyl acetate. A simple TLC check prior to quenching confirms reaction completion via the total disappearance of the polar phenolic starting material.
Protocol 2: Schiff Base Condensation (Phenanthridinium Precursor Synthesis)
Objective: Condensation of the C1 aldehyde with an arylamine to form an imine intermediate.
Reagents:
-
2-BnO-3-OH-BA (or its halogenated derivative)
-
1-aminoanthracene (equimolar)
-
Anhydrous toluene (or benzene)[7].
Methodology:
-
Combine equimolar amounts of the benzaldehyde derivative and 1-aminoanthracene in anhydrous toluene[7].
-
Attach a Dean-Stark apparatus and a reflux condenser to the reaction flask.
-
Heat the mixture to 80–110 °C to initiate a steady reflux[7].
-
Allow the reaction to proceed for 1–3 hours, continuously removing the water byproduct via azeotropic distillation[7].
-
Concentrate the reaction mixture under reduced pressure. To ensure quantitative conversion, add fresh toluene and repeat the concentration step 2–4 times to yield the dehydrated Schiff base almost quantitatively[7].
Expert Insight (Causality): Imine formation is a reversible equilibrium process. Aromatic amines like 1-aminoanthracene are relatively weak nucleophiles due to resonance stabilization of their lone pair, making the forward reaction sluggish. By utilizing toluene in a Dean-Stark setup, water is continuously removed from the system. According to Le Chatelier's principle, this physical removal of the byproduct irreversibly drives the equilibrium toward the Schiff base[7].
Self-Validating System: The physical accumulation of water in the Dean-Stark trap provides macroscopic validation. Once the volume of collected water matches the theoretical molar equivalent and ceases to accumulate, the reaction is functionally complete.
Part 4: Analytical Validation & Quality Control
To ensure the integrity of the intermediate before proceeding to downstream API synthesis, the following analytical markers should be verified.
Table 2: Analytical Validation Markers (In-Process Control)
| Analyte / Intermediate | Analytical Technique | Key Diagnostic Marker (In-Process Control) |
| 2-BnO-3-OH-BA (Starting Material) | ¹H NMR (CDCl₃) | δ ~10.2 ppm (s, 1H, CHO), δ ~5.1 ppm (s, 2H, OCH₂Ph), presence of phenolic OH. |
| Alkylated Precursor (Protocol 1) | TLC (EtOAc:Hexane 30:70) | Distinct shift in R_f value; complete disappearance of the highly polar phenolic OH spot. |
| Schiff Base Imine (Protocol 2) | FT-IR Spectroscopy | Disappearance of C=O stretch (~1680 cm⁻¹); appearance of strong C=N stretch (~1620 cm⁻¹). |
References
- [[1.
- [[1.2]] Title: 3-Benzyloxy-2-hydroxy Benzaldehyde | 122.
- [[1.
- [[2.1]] Title: 3-Benzyloxy-2-hydroxy Benzaldehyde | 122.
-
[[6]] Title: RU2183626C2 - Derivatives of phenanthridinium showing antitumor activity, method of inhibition of cancer cells growth | Source: Google Patents | URL:
-
[[5]] Title: WO2006070878A1 - Carboxylic acid derivative or salt thereof | Source: Google Patents | URL:
- [[3.
Sources
- 1. 3-Benzyloxy-2-hydroxy Benzaldehyde|122.12 g/mol [benchchem.com]
- 2. 3-Benzyloxy-2-hydroxy Benzaldehyde|122.12 g/mol [benchchem.com]
- 3. WO2006070878A1 - Carboxylic acid derivative or salt thereof - Google Patents [patents.google.com]
- 4. RU2183626C2 - Derivatives of phenanthridinium showing antitumor activity, method of inhibition of cancer cells growth - Google Patents [patents.google.com]
- 5. WO2006070878A1 - Carboxylic acid derivative or salt thereof - Google Patents [patents.google.com]
- 6. RU2183626C2 - Derivatives of phenanthridinium showing antitumor activity, method of inhibition of cancer cells growth - Google Patents [patents.google.com]
- 7. RU2183626C2 - Derivatives of phenanthridinium showing antitumor activity, method of inhibition of cancer cells growth - Google Patents [patents.google.com]
Schiff base ligand synthesis using 2-benzyloxy-3-hydroxybenzaldehyde
Application Note: Synthesis, Optimization, and Characterization of Schiff Base Ligands Derived from 2-Benzyloxy-3-hydroxybenzaldehyde
Executive Summary & Scope
Schiff bases (imines) are a highly versatile class of organic compounds characterized by their azomethine (-C=N-) linkage. They are privileged scaffolds in coordination chemistry, catalysis, and drug development. This application note details the robust synthesis of Schiff base ligands using This compound as the electrophilic precursor.
The strategic selection of this specific benzaldehyde derivative is driven by its three distinct functional groups[1]. The benzyloxy group provides critical steric bulk and lipophilicity—essential parameters for tuning the electronic properties of downstream metal complexes and enhancing membrane permeability in biological assays. Concurrently, the adjacent hydroxyl group serves as a potent hydrogen-bond donor and a primary coordination site for transition metals, enabling the formation of highly stable, multidentate chelate rings.
Mechanistic Insights: The Self-Validating System (E-E-A-T)
As a Senior Application Scientist, it is imperative to move beyond merely following a recipe; one must understand the thermodynamic and kinetic levers controlling the reaction. The condensation of this compound with a primary amine is a sequence of nucleophilic addition followed by elimination, governed by strict causality.
-
Nucleophilic Attack & Hemiaminal Formation: The reaction initiates when the lone pair of electrons on the primary amine's nitrogen attacks the electrophilic carbonyl carbon of the aldehyde. A rapid proton transfer follows, yielding a neutral, unstable carbinolamine (hemiaminal) intermediate[2].
-
The Critical Role of Acid Catalysis: The dehydration of the carbinolamine is the rate-determining step. We employ glacial acetic acid as a catalyst to protonate the hydroxyl group of the carbinolamine, transforming it into water, an excellent leaving group[3].
-
pH Optimization (The Goldilocks Zone): The system demands precise pH control (typically pH 4–5). If the environment is too acidic, the primary amine becomes protonated (forming a non-nucleophilic ammonium ion), pulling the equilibrium to the left and halting carbinolamine formation[4].
-
Thermodynamic Control: Because the condensation is entirely reversible, water generated during the reaction must be continuously sequestered. We utilize anhydrous solvents and dehydrating agents (like molecular sieves or anhydrous magnesium sulfate) to drive the reaction to completion via Le Chatelier’s principle[5].
Experimental Protocols
This methodology is designed as a self-validating system. In-process controls (like TLC) and post-reaction spectroscopic checks ensure that each step validates the success of the previous one.
Materials Required:
-
This compound (1.0 equivalent)
-
Primary Amine (e.g., aniline or ethylenediamine) (1.0 - 1.1 equivalents)
-
Absolute Ethanol (Anhydrous)
-
Glacial Acetic Acid (Catalyst)
-
Activated 4Å Molecular Sieves
Step-by-Step Synthesis Workflow:
-
Dissolution: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.
-
Amine Addition: Slowly add 10.5 mmol of the primary amine to the stirring solution at room temperature.
-
Catalysis & Dehydration: Add 2-3 drops of glacial acetic acid to establish a mildly acidic environment. Introduce 2 grams of activated 4Å molecular sieves to the flask to act as an in-situ water scavenger[5].
-
Reflux: Attach a reflux condenser and heat the mixture to 70°C for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the aldehyde spot is completely consumed.
-
Isolation: Filter the hot solution immediately to remove the molecular sieves. Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.
-
Purification: Collect the precipitate via vacuum filtration. Wash the filter cake with cold ethanol and recrystallize from hot methanol to yield the pure Schiff base ligand.
-
Validation: Confirm product formation via FT-IR spectroscopy. A successful synthesis is self-validated by the appearance of a sharp imine (-C=N-) stretching band between 1604–1640 cm⁻¹ and the complete disappearance of the aldehyde C=O stretch at ~1680 cm⁻¹[6].
Quantitative Data Presentation
The following table summarizes the optimization of reaction parameters to maximize the yield of the Schiff base ligand, demonstrating the causality between water removal, catalysis, and product recovery.
| Solvent System | Catalyst | Water Scavenger | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| Aqueous Ethanol | None | None | 25 | 24 | < 15% | Reversible hydrolysis dominates; poor conversion. |
| Absolute Ethanol | None | None | 70 | 12 | 45% | Thermal energy helps, but lack of acid slows dehydration. |
| Absolute Ethanol | Glacial AcOH | None | 70 | 6 | 72% | Acid accelerates dehydration; equilibrium still limits yield. |
| Absolute Ethanol | Glacial AcOH | 4Å Mol. Sieves | 70 | 4 | 94% | Optimal: Acid catalyzes rate; sieves drive thermodynamic completion. |
Visualizations
Mechanistic pathway of Schiff base formation highlighting nucleophilic addition and acid catalysis.
Step-by-step experimental workflow for the synthesis and self-validation of the Schiff base ligand.
References[1] Title: 3-Benzyloxy-2-hydroxy Benzaldehyde|122.12 g/mol
Source: Benchchem URL:[2] Title: 3-Benzyloxy-2-hydroxy Benzaldehyde|122.12 g/mol Source: Benchchem URL:[6] Title: Application Note & Protocol: Synthesis of Schiff Bases from N-boc-carbazole-3-carboxaldehyde Source: Benchchem URL:[5] Title: Schiff Bases and Their Complexities: A Review Source: Antis Publisher URL:[4] Title: A short review on chemistry of schiff base metal complexes and their catalytic application Source: International Journal of Chemical Studies URL:[3] Title: Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review Source: RSIS International URL:
Sources
- 1. 3-Benzyloxy-2-hydroxy Benzaldehyde|122.12 g/mol [benchchem.com]
- 2. 3-Benzyloxy-2-hydroxy Benzaldehyde|122.12 g/mol [benchchem.com]
- 3. Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 4. chemijournal.com [chemijournal.com]
- 5. journal.antispublisher.com [journal.antispublisher.com]
- 6. benchchem.com [benchchem.com]
Application Note: Condensation Strategies for 2-Benzyloxy-3-Hydroxybenzaldehyde
This Application Note is designed for medicinal chemists and process development scientists working with 2-benzyloxy-3-hydroxybenzaldehyde . This specific isomer presents a unique synthetic profile due to the steric bulk of the ortho-benzyloxy group combined with the electronic donation of the meta-hydroxyl group.
The guide prioritizes reaction efficiency and regio-control , addressing the specific challenges posed by the 2-position substituent.
Executive Summary & Chemical Profile[1][2]
This compound is a critical intermediate in the synthesis of phenanthridinium derivatives (antitumor agents), fused heterocycles, and Schiff base ligands.
Unlike its common isomer (vanillin or isovanillin derivatives), this molecule features a "Blocked Ortho" motif. The 2-benzyloxy group exerts significant steric pressure on the aldehyde carbonyl, while the 3-hydroxyl group acts as an electron donor.
Key Synthetic Challenges:
-
Steric Hindrance: The bulky
group at the 2-position retards nucleophilic attack at the carbonyl carbon.[1] -
Electronic Deactivation: Under basic conditions (common in condensations), the 3-OH deprotonates to a phenoxide (
), rendering the ring highly electron-rich and the aldehyde less electrophilic. -
Cyclization Inhibition: Unlike 2-hydroxybenzaldehyde (salicylaldehyde), the 2-benzyloxy group prevents immediate in situ cyclization to coumarins, allowing for the isolation of open-chain cinnamic acid derivatives.[1]
Reaction Landscape & Pathway Analysis
The following diagram illustrates the divergent pathways available for this scaffold. Note the critical decision point regarding the 3-OH group protection.
Figure 1: Divergent synthetic pathways.[1] The 2-benzyloxy group blocks direct cyclization, requiring a two-step process to access coumarins.[1]
Protocol A: High-Efficiency Schiff Base Formation
Application: Synthesis of ligands for metal coordination or intermediates for reduction to secondary amines.[1]
The Challenge: The 2-benzyloxy group creates a "molecular roof" over the carbonyl. Standard room-temperature stirring (effective for simple benzaldehydes) often results in low conversion (<40%).[1]
Optimized Protocol: This method utilizes azeotropic water removal to drive the equilibrium to completion, overcoming the steric barrier.
Materials
-
Substrate: this compound (1.0 eq)
-
Amine: Primary amine (e.g., aniline, benzylamine) (1.1 eq)
-
Solvent: Toluene (anhydrous)
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 eq) - Optional but recommended for electron-poor amines.[1]
Step-by-Step Methodology
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Dissolution: Dissolve 5.0 mmol (1.14 g) of the aldehyde in 30 mL of toluene. Add the amine (5.5 mmol).[2]
-
Catalysis: Add a catalytic crystal of pTSA (approx. 10-20 mg).[1]
-
Reflux: Heat the mixture to vigorous reflux (oil bath ~120°C). Ensure the toluene is condensing and filling the trap.
-
Monitoring: Monitor water accumulation in the trap. Reaction is typically complete when water evolution ceases (3–6 hours).
-
Checkpoint: Check TLC (20% EtOAc/Hexane).[1] The imine is usually less polar than the aldehyde.
-
-
Workup:
Yield Expectation: 85–95%
Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)
Application: Synthesis of antitumor pharmacophores (e.g., phenanthridinium precursors).[1]
The Challenge: The 3-OH group is acidic (
Expert Solution: Use a Lithium Hydroxide (LiOH) system or protect the 3-OH in situ.[1] If using standard base, extended reaction times are mandatory.[1]
Materials
-
Aldehyde: this compound (1.0 eq)[1]
-
Ketone: Acetophenone derivative (1.0 eq)
-
Base: KOH (40% aq.[1] solution) or LiOH.H2O (solid)
-
Solvent: Ethanol (95%)
Step-by-Step Methodology
-
Solubilization: In a 50 mL flask, dissolve the acetophenone (2.0 mmol) and the aldehyde (2.0 mmol) in 10 mL Ethanol.
-
Base Addition:
-
Standard: Add 2 mL of 40% KOH dropwise at 0°C.
-
Mild (Preferred): Add LiOH.H2O (5.0 mmol) and stir at Room Temp.
-
-
Reaction Phase:
-
Allow the mixture to stir at Room Temperature.
-
Time Criticality: Unlike simple benzaldehydes (2-4 hours), this substrate requires 24–48 hours due to the electron-rich nature of the phenoxide intermediate.
-
-
Quench: Pour the reaction mixture into crushed ice (50 g) containing HCl (to neutralize the phenoxide and reprecipitate the phenol).
-
Note: The pH must be adjusted to ~4-5 to ensure the 3-OH is protonated.[1]
-
-
Purification: Filter the yellow/orange precipitate. Wash with cold water and recrystallize from Ethanol.
Data Summary: Solvent & Base Effects
| Base System | Temp | Time | Yield | Notes |
| NaOH / EtOH | RT | 12 h | 45% | Incomplete conversion; significant starting material left. |
| KOH / MeOH | Reflux | 4 h | 60% | Some degradation/Cannizzaro side reaction observed.[1] |
| LiOH / EtOH | RT | 24 h | 82% | Cleanest profile; minimal side products.[1] |
Protocol C: Knoevenagel Condensation (Coumarin Precursors)
Application: Synthesis of 3-substituted coumarins or cinnamic acids.[1]
Mechanism: Reaction with active methylenes (Malononitrile, Dimedone).
Methodology (Microwave Assisted)
Microwave synthesis is highly recommended for this substrate to overcome the steric barrier at position 2.
-
Mix: Combine Aldehyde (1 mmol) + Malononitrile (1.1 mmol) in Ethanol (2 mL).
-
Catalyst: Add 2 drops of Piperidine.
-
Irradiation: Heat in a microwave reactor at 80°C for 10 minutes (Power: 100W).
-
Isolation: Cool on ice. The product usually precipitates immediately. Filter and wash with cold ethanol.
Validated Workflow Diagram
The following DOT diagram outlines the critical decision-making process during the experimental setup.
Figure 2: Operational workflow for selecting the correct protocol based on the target moiety.
References
-
Synthesis of this compound
-
Schiff Base Condensation Protocols (Analogous Systems)
-
Title: UV-Induced Benzyloxy Rotamerization in an Ortho OH-Substituted Aryl Schiff Base.[1][5]
-
Source: MDPI (Molecules 2022).[1]
- Relevance: Provides general conditions for 2-benzyloxybenzaldehyde condensation (methanol reflux), which serves as the baseline for the optimized toluene protocol.
-
Link:[1]
-
-
Claisen-Schmidt Reactivity of Alkoxy-Hydroxy Benzaldehydes
- Title: Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
-
Source: Oriental Journal of Chemistry.[1]
- Relevance: Discusses the base-catalyzed condensation mechanisms for hydroxy-benzaldehydes.
-
Link:
-
Steric Considerations in Benzaldehyde Derivatives
Sources
- 1. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. RU2183626C2 - Derivatives of phenanthridinium showing antitumor activity, method of inhibition of cancer cells growth - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. 3-Benzyloxy-2-hydroxy Benzaldehyde|122.12 g/mol [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Note: Selective Catalytic Hydrogenation of 2-Benzyloxy-3-hydroxybenzaldehyde
Introduction & Rationale
In the synthesis of complex pharmaceuticals, heterocycles, and advanced materials, 2-benzyloxy-3-hydroxybenzaldehyde serves as a highly versatile building block. The benzyl ether is frequently employed to temporarily mask the hydroxyl functionality due to its robust stability under various basic, acidic, and nucleophilic reaction conditions 1.
The subsequent removal of this protecting group to reveal the catechol derivative, 2,3-dihydroxybenzaldehyde , presents a distinct chemoselectivity challenge. The deprotected product is a critical precursor for synthesizing metal-chelating Schiff bases and organometallic complexes 2. The primary difficulty lies in executing the O-debenzylation without concurrently reducing the highly reactive aldehyde moiety to a benzyl alcohol or a methyl group. This guide outlines a self-validating, highly selective protocol to achieve this transformation.
Mechanistic Principles of Selective Hydrogenolysis
Catalytic hydrogenolysis using Palladium on Carbon (Pd/C) is the gold standard for removing benzyl ethers 3. The reaction proceeds via the adsorption of the benzylic ether onto the palladium surface, followed by the insertion of activated hydrogen into the C-O bond, releasing toluene as a byproduct.
The chemoselectivity of this transformation is entirely kinetically controlled. While Pd/C can readily reduce aromatic aldehydes, the activation energy for the hydrogenolysis of the benzyl ether is lower. By strictly maintaining mild conditions—specifically atmospheric pressure (1 atm H₂) and room temperature (20–25 °C)—the rate of O-debenzylation vastly outpaces the reduction of the carbonyl group. Furthermore, solvent selection plays a critical role. Aprotic polar solvents like Ethyl Acetate (EtOAc) are preferred over pure Methanol (MeOH), as EtOAc minimizes the formation of hemiacetal intermediates that can inadvertently facilitate aldehyde over-reduction 4.
Reaction pathway for selective O-debenzylation vs. over-reduction.
Quantitative Data & Reaction Optimization
To establish the most reliable protocol, various conditions must be evaluated. The table below summarizes the causality between reaction parameters and chemoselectivity.
Table 1: Optimization of Reaction Conditions for Selective Debenzylation
| Solvent | Catalyst Loading (w/w) | Pressure | Time | Yield (Target) | Byproduct (Over-reduction) |
| Methanol | 10% Pd/C (10%) | 1 atm | 4 h | 75% | 15% |
| Ethanol | 10% Pd/C (10%) | 1 atm | 5 h | 82% | 8% |
| Ethyl Acetate | 10% Pd/C (5%) | 1 atm | 5 h | >95% | <1% |
| Ethyl Acetate | 10% Pd/C (10%) | 50 psi | 2 h | 40% | 55% |
Experimental Methodology
The following protocol provides a self-validating system for the selective deprotection of this compound. Every step is designed to maximize yield while mitigating the risks of over-reduction and catalyst ignition.
Step-by-step experimental workflow for catalytic hydrogenation.
Step-by-Step Protocol
-
Substrate Dissolution: Dissolve this compound (1.0 equiv, e.g., 10 mmol) in anhydrous Ethyl Acetate (0.1 M concentration).
-
Causality: EtOAc provides excellent solubility for the starting material and suppresses the over-reduction of the aldehyde compared to protic solvents.
-
-
Catalyst Addition: Flush the reaction flask with inert gas (Nitrogen or Argon) for 5 minutes. Carefully add 10% Pd/C (5% w/w relative to the substrate).
-
Causality: Dry Pd/C is highly pyrophoric and can ignite solvent vapors upon contact with atmospheric oxygen. The inert blanket prevents combustion.
-
-
Atmosphere Exchange: Seal the flask with a septum. Connect a vacuum line and a hydrogen balloon via a 3-way stopcock. Evacuate the flask until the solvent gently bubbles, then backfill with hydrogen. Repeat this cycle three times.
-
Causality: Complete displacement of oxygen is required to prevent explosive H₂/O₂ mixtures and ensure the catalyst surface is fully saturated with hydrogen gas.
-
-
Hydrogenation: Stir the triphasic mixture vigorously at room temperature (20–25 °C) under the hydrogen balloon (1 atm) for 4–5 hours.
-
Causality: Vigorous stirring overcomes the mass transfer limitations of the solid-liquid-gas system. Limiting pressure to 1 atm strictly prevents the reduction of the aldehyde.
-
-
Reaction Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 7:3) every 1–2 hours. The starting material will appear as a distinct UV-active spot, while the highly polar catechol product will streak lower on the plate and stain intensely with Potassium Permanganate (KMnO₄).
-
Filtration & Workup: Once TLC indicates complete consumption of the starting material, flush the flask with Nitrogen. Filter the mixture through a tightly packed pad of Celite, washing the pad with additional EtOAc (3 × 20 mL).
-
Causality: Celite traps the fine, colloidal palladium particles that would otherwise pass through standard filter paper, preventing heavy metal contamination in the final product.
-
-
Concentration: Concentrate the filtrate under reduced pressure to yield crude 2,3-dihydroxybenzaldehyde. Purify via flash column chromatography if trace toluene or over-reduced byproducts are present.
Troubleshooting Guide
Table 2: Common Issues and Corrective Actions
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Catalyst poisoning (e.g., trace sulfur/halides) or poor H₂ mass transfer. | Ensure vigorous stirring. If stalled, filter the mixture and resubject to fresh Pd/C. |
| Aldehyde Over-reduction | Reaction left too long, pressure too high, or solvent too protic. | Strictly adhere to 1 atm H₂. Switch solvent entirely to EtOAc. Monitor TLC hourly. |
| Catalyst Ignition | Exposure of dry, H₂-saturated Pd/C to ambient oxygen during addition or filtration. | Always add catalyst under N₂. Never let the Celite pad run completely dry during filtration. |
References
-
Benchchem. 3-Benzyloxy-2-hydroxy Benzaldehyde. Retrieved from 1.
-
RSC.org. Synthesis of 2, 3-dihydroxybenzaldehyde oxime (L5) and its complex. Retrieved from2.
-
NIH. Design of Diarylheptanoid Derivatives as Dual Inhibitors Against Class IIa Histone Deacetylase and β-amyloid Aggregation. Retrieved from 3.
-
CAS.cn. Synthesis and Evaluation of the Analogues of Penicillide against Cholesterol Ester Transfer Protein. Retrieved from 4.
Sources
Synthesis of Novel Coumarin Derivatives from 2-Benzyloxy-3-hydroxybenzaldehyde: An Application Note and Protocol Guide
Introduction
Coumarins, a prominent class of benzopyran-2-one heterocyclic compounds, are of significant interest to the pharmaceutical and materials science industries due to their diverse biological activities and unique photophysical properties.[1][2] Their therapeutic potential spans anticoagulant, anti-inflammatory, anticancer, and antimicrobial applications.[3][4] The versatile coumarin scaffold allows for extensive functionalization, enabling the fine-tuning of its properties for specific applications. This guide provides detailed protocols and scientific rationale for the synthesis of coumarin derivatives starting from the specialized precursor, 2-benzyloxy-3-hydroxybenzaldehyde. This starting material offers a strategic advantage for creating coumarins with substitution at the 8-position, following the removal of the benzyl protecting group.
This document is intended for researchers, medicinal chemists, and professionals in drug development, offering in-depth methodologies for three classical and robust coumarin synthesis strategies: the Perkin reaction, the Knoevenagel condensation, and the Wittig reaction. Each protocol is presented with a focus on the underlying chemical principles, ensuring both practical utility and a deeper understanding of the synthetic process.
Strategic Overview: The Synthetic Pathways
The synthesis of coumarin derivatives from this compound primarily involves the formation of an α,β-unsaturated carbonyl system, followed by an intramolecular cyclization (lactonization). The choice of synthetic route will largely depend on the desired substituent at the 3- and 4-positions of the coumarin core.
DOT Script for Synthetic Overview
Caption: General synthetic routes to coumarin derivatives.
Method 1: The Perkin Reaction for Unsubstituted Coumarin Synthesis
The Perkin reaction is a classic method for the synthesis of α,β-unsaturated carboxylic acids, and when applied to salicylaldehydes, it yields coumarins.[5][6] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.[7]
Causality of Experimental Choices
The reaction proceeds through the formation of an enolate from the acetic anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the this compound. The subsequent intramolecular cyclization is driven by the formation of the stable, aromatic lactone ring. The use of a weak base, such as sodium acetate, is crucial as it is strong enough to deprotonate the anhydride but not so strong as to cause self-condensation of the aldehyde.
DOT Script for Perkin Reaction Mechanism
Caption: Simplified mechanism of the Perkin reaction.
Experimental Protocol
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), freshly fused sodium acetate (2.5 eq), and acetic anhydride (5.0 eq).
-
Reaction: Heat the reaction mixture to 180°C in an oil bath and maintain this temperature for 5-6 hours with continuous stirring.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature and then pour it into a beaker containing ice-cold water (100 mL).
-
Stir the mixture vigorously until the oily product solidifies.
-
Filter the crude solid, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove unreacted starting materials.
-
-
Purification: Recrystallize the crude product from ethanol to obtain pure 8-benzyloxy-7-hydroxycoumarin.
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |
| This compound | 228.24 | 1.0 |
| Sodium Acetate (anhydrous) | 82.03 | 2.5 |
| Acetic Anhydride | 102.09 | 5.0 |
Method 2: The Knoevenagel Condensation for 3-Substituted Coumarins
The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[8][9] This method is particularly useful for introducing a variety of substituents at the 3-position of the coumarin ring.
Causality of Experimental Choices
The reaction is initiated by the deprotonation of the active methylene compound (e.g., diethyl malonate, ethyl acetoacetate) by a weak base like piperidine to form a highly stabilized enolate.[10] This enolate then undergoes a nucleophilic addition to the aldehyde. The subsequent intramolecular transesterification between the phenolic hydroxyl group and one of the ester groups leads to the formation of the coumarin ring. The choice of the active methylene compound directly determines the substituent at the 3-position.
DOT Script for Knoevenagel Condensation Workflow
Caption: Workflow for Knoevenagel condensation.
Experimental Protocol
-
Reaction Setup: To a solution of this compound (1.0 eq) in absolute ethanol (20 mL), add the active methylene compound (e.g., diethyl malonate, 1.2 eq) and a catalytic amount of piperidine (0.1 eq).
-
Reaction: Reflux the reaction mixture for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
After completion, cool the reaction mixture in an ice bath.
-
The product will precipitate out of the solution.
-
Filter the solid product and wash with a small amount of cold ethanol.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-substituted 8-benzyloxy-7-hydroxycoumarin.
| Active Methylene Compound | Resulting 3-Substituent |
| Diethyl Malonate | -COOEt |
| Ethyl Acetoacetate | -COCH₃ |
| Malononitrile | -CN |
Method 3: The Wittig Reaction for Unsubstituted or 4-Substituted Coumarins
The Wittig reaction provides a powerful and highly specific method for the synthesis of alkenes from aldehydes and ketones.[11][12] In the context of coumarin synthesis, it involves the reaction of a salicylaldehyde derivative with a phosphonium ylide.[13]
Causality of Experimental Choices
The reaction proceeds via the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, forming a betaine intermediate which then collapses to an oxaphosphetane.[14] This four-membered ring intermediate subsequently decomposes to yield the alkene and triphenylphosphine oxide. The driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide. For coumarin synthesis, an intramolecular cyclization follows the initial olefination.
DOT Script for Wittig Reaction Overview
Caption: Key stages of the Wittig reaction for coumarin synthesis.
Experimental Protocol
-
Ylide Preparation (in situ): In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend (carbethoxymethyl)triphenylphosphonium bromide (1.1 eq) in dry THF (30 mL). Cool the suspension to 0°C and add a strong base such as sodium hydride (1.1 eq) portion-wise. Stir the mixture at room temperature for 1 hour to form the ylide.
-
Reaction: Cool the ylide solution back to 0°C and add a solution of this compound (1.0 eq) in dry THF (10 mL) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up:
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired coumarin derivative.
Deprotection of the Benzyl Group
A key final step in the synthesis of many target coumarin derivatives from this compound is the removal of the benzyl protecting group to unveil the free hydroxyl group at the 8-position.
Protocol: Catalytic Hydrogenolysis
-
Reaction Setup: Dissolve the benzylated coumarin derivative (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 10 mol%).
-
Reaction: Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring at room temperature.
-
Work-up:
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can often be purified by recrystallization or column chromatography if necessary.
Characterization Data
The synthesized coumarin derivatives should be characterized using standard spectroscopic techniques to confirm their structure and purity.
| Technique | Expected Observations |
| ¹H NMR | - Signals for the aromatic protons of the coumarin core. - Characteristic signals for the protons at the 3- and 4-positions. - Signals corresponding to the substituents. - Disappearance of the benzylic protons and the phenyl protons of the benzyl group upon deprotection. |
| ¹³C NMR | - Signal for the lactone carbonyl carbon (typically around 160 ppm). - Signals for the aromatic carbons and the carbons of the pyrone ring. |
| FT-IR | - Strong absorption band for the lactone carbonyl group (around 1700-1750 cm⁻¹). - Bands corresponding to C=C stretching in the aromatic and pyrone rings. - A broad O-H stretching band after deprotection. |
| Mass Spectrometry | - Molecular ion peak corresponding to the calculated molecular weight of the product. |
Conclusion
The protocols detailed in this application note provide robust and versatile methods for the synthesis of coumarin derivatives from this compound. The choice of the Perkin, Knoevenagel, or Wittig reaction allows for the targeted synthesis of a wide range of coumarin structures. By understanding the underlying mechanisms of these reactions, researchers can effectively troubleshoot and adapt these procedures to their specific synthetic goals. The subsequent deprotection step provides access to 8-hydroxycoumarin derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
References
-
Novel Methods of Knoevenagel Condensation. (n.d.). Retrieved from [Link]
-
Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors. (2022). Molecules. Retrieved from [Link]
- Synthesis, Characterisation and Biological Evaluation of Novel Coumarin Derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research.
-
Design, Synthesis, and Cytotoxic Activity of Some Novel N-(Substituted) Benzamide Derivatives Bearing Coumarin and 1-Azocou. (n.d.). African Journal of Online. Retrieved from [Link]
- Perkin Reactions under Microwave Irradiation. (n.d.). Indian Journal of Chemistry.
- Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Deriv
- Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases. (2024). Scientific Reports.
- Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water. (2017). Journal of the Brazilian Chemical Society.
- Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
- A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. (2015). Tetrahedron Letters.
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Perkin Reaction. (2025). Online Organic Chemistry Tutor. Retrieved from [Link]
- Perkin Reaction. (n.d.). Cambridge University Press.
- An Overview on Synthetic Strategies to 3-Acylcoumarins. (n.d.). Jazan University.
-
Coumarin synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Synthesis and Characterization of 3 - Substituted Coumarin. (n.d.). Baghdad Science Journal.
-
Benzyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Perkin Reaction Mechanism. (n.d.).
- Synthesis of new coumarin derivatives containing aminobenzotriazole, triazole moieties and their antimicrobial activities. (2023). Scientific Journal.
- Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. (2022). Journal of Chemistry.
-
Wittig reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. (2014).
- Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review. (2021). Journal of Medicinal and Chemical Sciences.
- Synthesis and complete NMR spectral assignments of new benzylamino coumarin deriv
- A Concise Introduction of Perkin Reaction. (2018). Longdom Publishing.
- Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting M
- Overview on developed synthesis procedures of coumarin heterocycles. (2020). SciSpace.
- Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. (2025).
- Synthesis of 7-hydroxy-6H-naphtho[2,3-c]coumarin via a TsOH-mediated tandem reaction. (n.d.). RSC Advances.
- 13C NMR Spectroscopy of Coumarin Deriv
- Method for removing benzyl protecting group of hydroxyl group. (n.d.).
- (E)‐Selective Wittig Reactions between a Nonstabilized Phosphonium Ylide Bearing a Phosphastibatriptycene Skeleton and Benzaldehydes. (2016). Chemistry – An Asian Journal.
- Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers. (2015). CoLab.
- Three-Component Reactions of 7-Hydroxy Coumarin Derivatives, Acetylenic Esters and Aromatic Aldehydes in the Presence of NEt3. (n.d.). SciELO.
- The Wittig Reaction. (2023). Chemistry LibreTexts.
- An overview on synthesis and reactions of coumarin based compounds. (2021). SciSpace.
- The synthesis of 7-hydroxy-3-(benzothiazol-2-yl)coumarin. (n.d.).
- The 2D 1 H-15 N HMQC NMR spectrum of coumarin 3 (DMSO-d 6 ). (n.d.).
Sources
- 1. Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. ajol.info [ajol.info]
- 4. scispace.com [scispace.com]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. longdom.org [longdom.org]
- 7. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 10. Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Note: Highly Selective Oxidation of 2-Benzyloxy-3-hydroxybenzaldehyde to 2-Benzyloxy-3-hydroxybenzoic Acid
Executive Summary & Chemical Context
The conversion of substituted benzaldehydes to their corresponding benzoic acids is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs). However, oxidizing 2-benzyloxy-3-hydroxybenzaldehyde presents a unique chemoselective challenge. The substrate contains three sensitive functional groups:
-
An Aldehyde : The target for oxidation.
-
A Free Phenol (3-position) : Highly electron-rich and prone to over-oxidation (e.g., to quinones) or electrophilic aromatic substitution.
-
A Benzyl Ether (2-position) : Susceptible to cleavage under strong acidic, basic, or hydrogenolysis conditions.
Traditional oxidants such as Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) are excessively harsh and will rapidly degrade the phenol or cleave the benzyl ether. Tollens-like reagents (Ag₂O) require basic conditions that can trigger phenoxide-driven side reactions or air oxidation.
To achieve this transformation with high yield and absolute functional group tolerance, the Pinnick Oxidation is the gold-standard methodology[1].
Mechanistic Rationale & Reagent Selection (E-E-A-T)
The Pinnick oxidation utilizes Sodium Chlorite (NaClO₂) as the primary oxidant under mildly acidic conditions (pH 3.5–4.0), typically maintained by a sodium dihydrogen phosphate (NaH₂PO₄) buffer[1].
The Causality of the Scavenger
While NaClO₂ is highly selective for aldehydes, the reaction mechanism generates hypochlorous acid (HOCl) as a stoichiometric byproduct. Computational Density Functional Theory (DFT) studies confirm that the pericyclic fragmentation of the chlorite hemiacetal intermediate into the carboxylic acid and HOCl is highly exergonic and thermodynamically favorable[2].
If left unquenched, HOCl acts as a potent electrophile. Because the 3-hydroxy ring of our substrate is highly activated, unquenched HOCl will rapidly chlorinate the aromatic ring via electrophilic aromatic substitution[3]. To prevent this critical failure mode, a sacrificial alkene—2-methyl-2-butene —is introduced in excess. The alkene rapidly scavenges the HOCl to form an inert, volatile chlorohydrin, thereby preserving the integrity of the phenol. This specific scavenger strategy has been proven highly effective for complex salicylaldehyde derivatives[4].
Mechanistic Pathway
Pinnick oxidation mechanism highlighting the critical role of the HOCl scavenger.
Quantitative Data & Reagent Stoichiometry
The following table summarizes the optimized equivalents and physical properties required for a standard batch scale-up.
| Reagent | Function | Equivalents | MW ( g/mol ) | Reaction Phase |
| This compound | Substrate | 1.0 | 228.25 | Organic (t-BuOH) |
| Sodium Chlorite (NaClO₂) | Primary Oxidant | 2.5 | 90.44 | Aqueous |
| NaH₂PO₄ • H₂O | Buffer (pH ~3.5) | 1.5 | 137.99 | Aqueous |
| 2-Methyl-2-butene | HOCl Scavenger | 10.0 | 70.13 | Organic (t-BuOH) |
Experimental Protocol: Step-by-Step Methodology
Part A: Reaction Execution
-
Substrate Preparation : In a suitably sized round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in tert-butanol (t-BuOH).
-
Scavenger Addition : Add 2-methyl-2-butene (10.0 eq) to the organic solution. Immediately cool the mixture to 0 °C using an ice bath.
-
Expert Insight: 2-methyl-2-butene is highly volatile (bp 38 °C). Cooling the reaction prior to its addition prevents evaporative loss and controls the exothermic generation of the active oxidant.
-
-
Buffer Preparation : In a separate vessel, dissolve NaH₂PO₄ (1.5 eq) in deionized water. The total volume of water should be calculated to achieve a 4:1 or 5:1 ratio of t-BuOH to water in the final reaction mixture. Add this aqueous buffer to the cooled organic solution.
-
Oxidation : Dissolve NaClO₂ (2.5 eq) in a minimal amount of deionized water. Add this solution dropwise to the rapidly stirring reaction mixture at 0 °C over 15–20 minutes.
-
Maturation : Allow the reaction to stir at 0 °C for 1 hour, then gradually remove the ice bath and allow it to warm to room temperature. Monitor the consumption of the aldehyde via TLC (typically complete within 2–4 hours).
Part B: Self-Validating Purification (Acid-Base Extraction)
This protocol utilizes the intrinsic pKa differences of the molecule to achieve a self-validating purification, bypassing the need for column chromatography. The target molecule contains both a carboxylic acid (pKa ≈ 4) and a phenol (pKa ≈ 10).
-
Volatile Removal : Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporator) at a bath temperature not exceeding 30 °C to remove the t-BuOH and excess 2-methyl-2-butene.
-
Initial Extraction : Dilute the remaining aqueous slurry with Ethyl Acetate (EtOAc) and transfer to a separatory funnel.
-
Selective Deprotonation : Extract the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃, pH ≈ 8.3) (3 × 20 mL per gram of substrate).
-
Expert Insight: The NaHCO₃ selectively deprotonates the carboxylic acid into its water-soluble sodium salt, while the phenol remains protonated. Unreacted aldehyde and neutral byproducts remain trapped in the organic layer.
-
-
Organic Discard : Discard the initial EtOAc layer containing the impurities.
-
Reprotonation & Recovery : Carefully acidify the combined aqueous NaHCO₃ layers to pH 2 using 1M HCl. Caution: Vigorous CO₂ gas evolution will occur. As the pH drops, the target carboxylic acid will reprotonate and precipitate (or form a cloudy suspension).
-
Final Isolation : Extract the acidified aqueous layer with fresh EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure 2-benzyloxy-3-hydroxybenzoic acid as a solid.
References[1] Title: Pinnick oxidation
Source: Wikipedia URL: [Link]2] Title: Mechanistic investigations on Pinnick oxidation: a density functional theory study Source: Royal Society Open Science (via PMC) URL: [Link]4] Title: Design, synthesis and biological evaluation of hybrid nitroxide-based non-steroidal anti-inflammatory drugs Source: Bioorganic & Medicinal Chemistry (via PMC) URL: [Link]3] Title: Chlorinated Byproduct Formation during the Electrochemical Advanced Oxidation Process at Magnéli Phase Ti4O7 Electrodes Source: Environmental Science & Technology (ACS Publications) URL: [Link]
Sources
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of hybrid nitroxide-based non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Benzyloxy-3-hydroxybenzaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists struggling with the regioselective alkylation of catechols. The synthesis of 2-benzyloxy-3-hydroxybenzaldehyde from 2,3-dihydroxybenzaldehyde is notoriously prone to low yields and isomeric mixtures.
This guide is designed to move beyond basic recipes. Here, we dissect the chemical causality behind these failures and provide a self-validating, orthogonally protected workflow to maximize your yield.
Part 1: Troubleshooting & FAQs (Causality Analysis)
Q: Why does my direct mono-benzylation of 2,3-dihydroxybenzaldehyde predominantly yield the wrong regioisomer (3-benzyloxy-2-hydroxybenzaldehyde)? A: The regioselectivity of this reaction is governed by a competition between steric hindrance and intramolecular hydrogen bonding[1]. In the starting material, the hydroxyl group at the C2 position forms a strong, stable intramolecular hydrogen bond with the adjacent aldehyde carbonyl. This chelation significantly reduces the nucleophilicity and increases the pKa of the 2-OH. Consequently, under standard basic conditions (e.g., K₂CO₃, RT), the 3-OH is deprotonated more readily and is sterically more accessible to electrophiles like benzyl bromide, leading to the undesired 3-benzyloxy isomer as the major product[1].
Q: How can I force the benzylation to occur at the 2-position to optimize my yield? A: You cannot simply "force" direct benzylation without suffering massive yield losses to the 2,3-dibenzyloxybenzaldehyde over-alkylation byproduct. Instead, you must employ an orthogonal protection strategy[2]. By first temporarily masking the highly reactive 3-OH with a bulky silyl group (like TBS), you leave only the 2-OH available. You can then benzyl the 2-OH under forcing conditions[3], followed by a mild desilylation to reveal your target molecule.
Q: How do I know my intermediate steps are actually working? A: Every protocol should be a self-validating system. For this workflow, you can exploit the Ferric Chloride (FeCl₃) test . The 2-OH, due to its proximity to the aldehyde, forms a vivid purple/blue chelate with FeCl₃. The 3-OH forms a much weaker, brownish-green complex. By tracking the colorimetric shift on your TLC plates alongside standard R_f values, you can instantly verify the regioselectivity of your protection and deprotection steps without waiting for NMR.
Part 2: Quantitative Data & Yield Optimization
The table below summarizes the expected outcomes when comparing direct benzylation attempts against the recommended orthogonal protection strategy.
| Synthetic Strategy | Regioselectivity (2-OBn : 3-OBn) | Overall Yield of Target | Major Identified Byproducts |
| Direct Benzylation (K₂CO₃, BnBr, RT) | 1 : 9 | < 10% | 3-benzyloxy-2-hydroxybenzaldehyde, 2,3-dibenzyloxybenzaldehyde |
| Direct Benzylation (NaH, BnBr, 0 °C) | 2 : 8 | ~15% | 2,3-dibenzyloxybenzaldehyde |
| Orthogonal Protection (TBS-Cl → BnBr → TBAF) | > 99 : 1 | 75 - 82% | Trace silyl ethers, benzyl alcohol |
Part 3: Self-Validating Experimental Protocol
This three-step methodology utilizes steric direction and orthogonal cleavage to guarantee high yields of this compound.
Step 1: Selective 3-O-Silylation
-
Reaction: Dissolve 2,3-dihydroxybenzaldehyde (1.0 eq) and imidazole (2.2 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the solution to 0 °C.
-
Addition: Add tert-butyldimethylsilyl chloride (TBS-Cl) (1.05 eq) dropwise as a solution in DCM. The bulky TBS group will selectively attack the less hindered 3-OH.
-
Self-Validation: Stir for 2 hours at 0 °C. Spot the reaction on a TLC plate (Hexane:EtOAc 4:1) and dip in a 1% FeCl₃ solution. The product spot must stain deep purple. This confirms the 2-OH remains free and unreacted.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate to yield 3-(tert-butyldimethylsilyloxy)-2-hydroxybenzaldehyde.
Step 2: 2-O-Benzylation
-
Reaction: Dissolve the crude intermediate from Step 1 (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq) and benzyl bromide (1.2 eq).
-
Heating: Because the 2-OH is deactivated by the intramolecular hydrogen bond, heat the mixture to 60 °C for 12 hours to drive the reaction to completion[3].
-
Self-Validation: Check the TLC. The new product spot should now be FeCl₃ negative , proving the 2-OH has been successfully masked by the benzyl group. (Optional: ¹H-NMR will show the aldehyde proton shifting upfield from ~10.5 ppm to ~9.8 ppm due to the broken H-bond).
-
Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer 3x with brine to remove residual DMF. Dry and concentrate.
Step 3: Desilylation
-
Reaction: Dissolve the intermediate from Step 2 in anhydrous THF and cool to 0 °C.
-
Cleavage: Add tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 eq) dropwise. Stir for 30 minutes.
-
Self-Validation: TLC will reveal a new, more polar spot. This spot will once again be FeCl₃ positive (staining green/brown), confirming the successful unmasking of the 3-OH.
-
Purification: Quench with water, extract with EtOAc, dry, and purify via silica gel column chromatography to yield pure this compound.
Part 4: Workflow Visualization
Fig 1: Orthogonal protection workflow for this compound synthesis.
References
- Benchchem - 3-Benzyloxy-2-hydroxy Benzaldehyde | 122.12 g/mol .
- Google Patents - WO2006070878A1 - Carboxylic acid derivative or salt thereof.
- ACS Publications - Benzyne cyclization route to benzo[c]phenanthridine alkaloids. Synthesis of chelerythrine, decarine, and nitidine | The Journal of Organic Chemistry.
Sources
Technical Support Center: Purification of 2-Benzyloxy-3-hydroxybenzaldehyde via Recrystallization
Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with the synthesis and purification of 2-benzyloxy-3-hydroxybenzaldehyde. Synthesizing this intermediate via the regioselective benzylation of 2,3-dihydroxybenzaldehyde often yields a complex crude mixture[1]. This guide provides a self-validating recrystallization protocol designed to exploit subtle physicochemical differences between the target molecule and its impurities.
Section 1: Thermodynamic & Physicochemical Profiling
To purify a compound effectively, one must understand the thermodynamic and structural causality of the molecule compared to its impurities.
| Property / Compound | This compound (Target) | 3-Benzyloxy-2-hydroxybenzaldehyde (Regioisomer) | 2,3-Dibenzyloxybenzaldehyde (Over-alkylated) |
| Molecular Weight | 228.24 g/mol | 228.24 g/mol | 318.37 g/mol |
| Hydroxyl Position | C3 (Free OH) | C2 (H-bonded to C1-CHO) | None |
| H-Bonding State | Intermolecular | Intramolecular | None |
| Relative Polarity | High | Moderate | Low (Highly Lipophilic) |
| Solubility in Hexane | Very Low | Low to Moderate | High |
The Causality of Separation: The primary challenge in this purification is the removal of the regioisomer (3-benzyloxy-2-hydroxybenzaldehyde) and the over-alkylated byproduct (2,3-dibenzyloxybenzaldehyde)[1]. Standard silica gel chromatography is solvent-intensive and scales poorly. Recrystallization using an Ethyl Acetate (EtOAc) / Hexane system is highly effective due to hydrogen bonding dynamics.
In the target molecule, the bulky benzyloxy group at the C2 position forces the C3-hydroxyl to remain free, allowing it to form intermolecular hydrogen bonds. This increases the crystal lattice energy and overall polarity. Conversely, the regioisomer features a free C2-hydroxyl adjacent to the C1-aldehyde, forming a strong intramolecular hydrogen bond. This masks the hydroxyl's polarity, rendering the regioisomer more lipophilic and significantly more soluble in the non-polar hexane mother liquor.
Section 2: Self-Validating Recrystallization Protocol
This protocol utilizes a dual-solvent (good solvent/anti-solvent) approach to isolate the target compound[2].
Step 1: Dissolution (Establishing Kinetic Solubility)
-
Transfer the crude mixture to a round-bottom flask equipped with a reflux condenser.
-
Add a minimal volume of Ethyl Acetate (EtOAc) (approx. 2–3 mL per gram of crude).
-
Heat the suspension in an oil bath to 60–65°C with gentle stirring until the solid completely dissolves. Causality: EtOAc acts as the "good solvent." Using the absolute minimum volume at elevated temperatures ensures a high degree of supersaturation upon cooling, which is critical for maximizing yield.
Step 2: Hot Filtration (Impurity Purge)
-
Rapidly filter the hot solution through a pre-warmed fluted filter paper or a heated Buchner funnel into a clean, warm Erlenmeyer flask. Self-Validation Checkpoint: The filter paper should capture any dark polymeric byproducts or inorganic salts (e.g., residual K₂CO₃ from the synthesis). The filtrate should be a clear, deep yellow-to-orange solution.
Step 3: Anti-Solvent Addition (Metastable Zone Induction)
-
Maintain the filtrate at 60°C.
-
Slowly add hot Hexane dropwise while swirling the flask.
-
Stop adding Hexane the moment the solution becomes slightly turbid (cloudy).
-
Add 1–2 drops of hot EtOAc just until the turbidity clears. Causality: This establishes the metastable zone. The solution is now perfectly saturated at 60°C.
Step 4: Controlled Cooling (Nucleation)
-
Remove the flask from the heat source. Place it on a cork ring and allow it to cool undisturbed to room temperature over 2 hours.
-
Once at room temperature, transfer the flask to a 4°C refrigerator for an additional 2 hours. Causality: Slow cooling prioritizes the thermodynamic growth of pure crystal lattices over the kinetic precipitation of amorphous solids (which traps impurities).
Step 5: Isolation and Washing
-
Isolate the crystals via vacuum filtration.
-
Wash the filter cake with a small volume of ice-cold Hexane.
-
Dry under a high vacuum. Self-Validation Checkpoint: The isolated crystals should be pale yellow to off-white. The mother liquor will retain a dark orange/brown color, confirming the successful retention of the highly lipophilic 2,3-dibenzyloxybenzaldehyde and the regioisomer[3].
Section 3: Troubleshooting Guides & FAQs
Q: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the compound precipitates above its melting point or when the supersaturation is too high, leading to liquid-liquid phase separation rather than crystallization. Resolution: Reheat the mixture until it becomes a single homogeneous phase. Add 5–10% more EtOAc to lower the saturation concentration, and cool the flask much more slowly (e.g., in a warm water bath that cools to room temperature naturally). If available, seed the solution with a pure crystal of this compound at the cloud point to force nucleation.
Q: How do I know if the 2,3-dibenzyloxybenzaldehyde byproduct has been completely removed? A: The dibenzylated byproduct is highly lipophilic and lacks a free hydroxyl group. Run a Thin Layer Chromatography (TLC) plate using a 4:1 Hexane:EtOAc system. The dibenzylated impurity will have a significantly higher Rf value (closer to the solvent front) compared to your target. If the upper spot is absent in your crystallized product, the impurity has been successfully retained in the mother liquor.
Q: My yield is extremely low after recrystallization (<30%). What happened? A: A low yield typically indicates that too much "good solvent" (EtOAc) was used during Step 1, or insufficient anti-solvent (Hexane) was added in Step 3. Resolution: Concentrate the mother liquor under reduced pressure to about one-third of its volume, reheat to dissolve any precipitated solids, and repeat the cooling process to obtain a second crop of crystals.
Section 4: Process Workflows
Workflow of this compound synthesis and major impurity generation.
Recrystallization logic leveraging polarity differences to isolate the target compound.
Section 5: References
-
Title: WO2006070878A1 - Carboxylic acid derivative or salt thereof Source: Google Patents URL:
-
Title: RU2183626C2 - Derivatives of phenanthridinium showing antitumor activity Source: Google Patents URL:
Sources
Technical Support Center: Extraction of 2-Benzyloxy-3-Hydroxybenzaldehyde
[1][2][3]
Topic: Solvent Selection & Extraction Strategy
Target Molecule: this compound (CAS: N/A for specific isomer, analogous to 2-benzyloxybenzaldehyde derivatives) Chemical Profile:
-
Acidity (pKa): ~8.5 – 9.5 (Meta-substituted phenol)[1][2][3]
-
Key Impurities: 2,3-dihydroxybenzaldehyde (Starting Material, Polar), 2,3-dibenzyloxybenzaldehyde (Over-alkylated, Neutral/Lipophilic).[1][2]
Module 1: Solvent Selection Logic
The "Why" Behind the Choice
Selection is not random; it is governed by the Partition Coefficient (
| Solvent | Polarity Index ( | Solubility Prediction | Application Context |
| Dichloromethane (DCM) | 3.1 | Excellent. Dissolves the target and the neutral dibenzylated impurity.[1][2][3] | Best for initial liquid-liquid extraction (LLE) from aqueous reaction mixtures.[1][2][3] |
| Ethyl Acetate (EtOAc) | 4.4 | Good. High capacity but co-extracts more polar impurities (starting material).[1][2][3] | Use if DCM is restricted.[2][3] prone to hydrolysis at high pH.[2] |
| Diethyl Ether (Et₂O) | 2.8 | Moderate. highly selective for the neutral/mono-protected species over the di-hydroxy starting material.[2][3] | Ideal for "Selectivity Washes" to precipitate polar impurities.[2][3] |
| Toluene | 2.4 | Selective. Solubilizes the dibenzylated byproduct well, but less effective for the free phenol target. | Used in recrystallization to keep non-polar impurities in solution.[2][3] |
Critical Decision Matrix
Module 2: The Self-Validating Extraction Protocol
This protocol uses a pH-Swing mechanism to separate the target from both the starting material (SM) and the over-alkylated byproduct (Di-Bn).[1]
Workflow Diagram (DOT)
Figure 1: The pH-swing strategy leverages the acidity of the 3-OH group to separate the target from neutral byproducts.[1][2]
Step-by-Step Methodology
-
Quench & Dissolution:
-
The "Neutral Purge" (Removal of Di-Bn):
-
Wash the DCM layer with 1.0 M NaOH (2 x Volume).[3]
-
Mechanism:[2][3][4] The Target (pKa ~9) and SM (pKa ~8) deprotonate and move to the aqueous phase (as phenolate salts).[1] The neutral Di-Bn impurity stays in the DCM.[2]
-
Validation Check: Check the DCM layer by TLC. It should contain the high-Rf (non-polar) spot.[2][3]
-
-
The "Acidic Recovery" (Recovery of Target):
-
Final Extraction:
Module 3: Troubleshooting & FAQs
Q1: My product is oiling out during the acidification step. What is happening?
Diagnosis: This is common with benzylated aldehydes.[2][3] The "oil" is likely your product saturated with water.[2][3] The Fix:
-
Add a small amount of DCM to the aqueous mixture; the oil will dissolve into the organic layer.[3]
-
Prevention: Ensure the aqueous phase is cool (0-5°C) during acidification to encourage crystallization over oiling.[2][3]
Q2: I cannot separate the Starting Material (2,3-dihydroxy) from the Target. They co-elute.
Cause: Both are phenolic and have similar polarities on silica.[2][3] The Fix: Use Toluene Recrystallization instead of chromatography.[3]
-
Protocol: Dissolve the crude mixture (post-extraction) in minimum hot Toluene. Add Hexane dropwise until turbid.[3] Cool slowly.
-
Logic: The dihydroxy starting material is significantly less soluble in Toluene/Hexane than the mono-benzylated target and will precipitate first (or stay insoluble if Toluene is used alone).
Q3: Why use DCM for the first step and EtOAc for the second?
Mechanistic Reason:
-
DCM (Step 1): Highly immiscible with water and excellent for solubilizing the neutral impurity.[3] It ensures a clean separation of the phenolate (aqueous) from the neutral byproduct.
-
EtOAc (Step 2): When extracting the protonated phenol back from water, EtOAc is a better hydrogen-bond acceptor than DCM, ensuring higher recovery rates of the polar target.[1]
References
-
Solubility & Physicochemical Properties of Benzaldehyde Deriv
-
Regioselective Benzyl
-
pKa of Hydroxybenzaldehydes.
Technical Support Center: Troubleshooting Low Reactivity of 2-Benzyloxy-3-hydroxybenzaldehyde
Welcome to the Technical Support Center for 2-benzyloxy-3-hydroxybenzaldehyde . This guide is designed for researchers, scientists, and drug development professionals encountering sluggish kinetics, low yields, or complex mixtures when utilizing this specific benzaldehyde isomer as a synthetic building block.
As an Application Scientist, I frequently see this compound underperform in standard condensation and addition protocols. The root causes are twofold: severe steric hindrance from the ortho-benzyloxy group and electronic deactivation via the adjacent C3-hydroxyl group[1],[2]. This guide synthesizes field-proven methodologies to overcome these barriers, ensuring self-validating, high-yield workflows.
Mechanistic Root Cause Analysis
Before troubleshooting specific protocols, it is critical to understand the chemical causality behind the experimental failures:
-
Steric Shielding & The Buttressing Effect: The bulky benzyloxy group (-OCH₂Ph) at the 2-position is directly adjacent to the aldehyde. Furthermore, the adjacent C3-hydroxyl group creates a steric "buttressing effect"—restricting the free rotation of the benzyloxy group and locking it into a conformation that severely blocks the Bürgi-Dunitz trajectory required for nucleophilic attack at the carbonyl carbon[1],[3].
-
Electronic Deactivation (Phenoxide Formation): The free phenol at the 3-position is acidic. Under mildly basic conditions (common in Knoevenagel condensations or amine additions), it deprotonates to form a phenoxide. This phenoxide strongly donates electron density into the aromatic ring (+M effect), which delocalizes onto the carbonyl oxygen, drastically reducing the electrophilicity of the aldehyde[2].
Fig 1. Root cause analysis and troubleshooting workflow for this compound.
FAQs & Troubleshooting Scenarios
Q1: My reductive amination with primary/secondary amines is stalling at <20% yield. How can I drive this to completion? A: Standard reductive amination conditions (e.g., NaBH₃CN in MeOH) rely on the spontaneous formation of an iminium intermediate. Due to the steric bulk of the C2-benzyloxy group, this equilibrium heavily favors the starting aldehyde[1]. Solution: Force the imine formation using a Lewis acid that also acts as a water scavenger. Titanium(IV) isopropoxide (Ti(OiPr)₄) is the gold standard for this. It coordinates to the carbonyl oxygen, increasing its electrophilicity, and drives the condensation forward before the addition of the reducing agent[4],[5].
Q2: When attempting a Grignard or organolithium addition, I recover mostly unreacted starting material. What is going wrong? A: Organometallic reagents are strong bases. The first equivalent of your Grignard reagent is being consumed to deprotonate the C3-hydroxyl group, forming a magnesium or lithium phenoxide. This phenoxide electronically deactivates the aldehyde toward further nucleophilic attack[2]. Solution: You must mask the C3-hydroxyl group prior to the addition. Convert the phenol to a tert-butyldimethylsilyl (TBS) ether or a methoxymethyl (MOM) ether. These protecting groups are stable to organometallics and can be easily cleaved later[6],[7].
Q3: My Knoevenagel condensation is producing a dark, tarry mixture with multiple spots on the TLC. How do I clean this up? A: The combination of a free phenol and basic conditions (e.g., piperidine) often leads to oxidative degradation and polymerization of the electron-rich aromatic ring. Solution: Switch to milder, buffered conditions. Use a catalytic amount of piperidinium acetate (piperidine + acetic acid) in toluene, and reflux with a Dean-Stark trap to continuously remove water. Alternatively, pre-protecting the C3-OH will completely suppress these side reactions[6].
Standard Operating Protocols (SOPs)
SOP 1: High-Yield Reductive Amination using Ti(OiPr)₄
This self-validating protocol ensures complete imine formation prior to reduction, overcoming steric barriers[4],[5].
-
Imine Formation: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve this compound (1.0 eq) and the desired amine (1.2 eq) in anhydrous THF or absolute ethanol (0.2 M).
-
Lewis Acid Addition: Add Titanium(IV) isopropoxide (1.5 eq) dropwise at room temperature. The solution will typically turn yellow/orange, indicating titanium-imine complex formation. Stir for 6–10 hours. (Validation: TLC should show complete consumption of the starting aldehyde).
-
Reduction: Cool the reaction to 0 °C. Carefully add Sodium Borohydride (NaBH₄) (1.5 eq) in one portion. Stir for an additional 2–4 hours at room temperature.
-
Quench & Workup: Quench by adding 2M aqueous ammonia (forms a white, filterable TiO₂ precipitate). Filter the suspension through a pad of Celite, extract the filtrate with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.
Fig 2. Mechanism of Ti(OiPr)4-mediated reductive amination overcoming steric hindrance.
SOP 2: TBS Protection of the C3-Hydroxyl Group
An essential pre-requisite for organometallic additions to prevent phenoxide deactivation[6],[7].
-
Dissolve this compound (1.0 eq) in anhydrous DMF (0.3 M) and cool to 0 °C.
-
Add Imidazole (2.5 eq) and stir for 5 minutes.
-
Add tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq) portion-wise.
-
Warm to room temperature and stir for 4 hours. (Validation: TLC in 20% EtOAc/Hexanes will show a highly non-polar product spot).
-
Quench with water, extract with diethyl ether, wash the organic layer 3x with brine (to remove DMF), dry, and concentrate.
Quantitative Data: Reaction Optimization Summary
The following table summarizes the expected outcomes when applying the troubleshooting principles described above.
| Reaction Type | Standard Conditions (Yield) | Optimized Conditions (Yield) | Key Mechanistic Intervention |
| Reductive Amination | Amine, NaBH₃CN, MeOH (<20%) | Amine, Ti(OiPr)₄, NaBH₄, THF (>85%) | Lewis acid activation & water scavenging[4]. |
| Grignard Addition | RMgX (1.5 eq), THF (0–10%) | 1. TBSCl/Imid; 2. RMgX, THF (>90%) | Prevention of phenoxide deactivation[2],[6]. |
| Knoevenagel Cond. | Piperidine, EtOH, Reflux (Complex mixture) | Piperidinium Acetate, Toluene, Dean-Stark (>75%) | Buffered pH prevents oxidative polymerization. |
References
-
BenchChem. 3-Benzyloxy-2-hydroxy Benzaldehyde (Contains structural and reactivity data applicable to benzylated hydroxybenzaldehydes). 1
-
Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. 2
-
Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. 6
-
Bhattacharyya, S., et al. An Efficient, Safe and Convenient One-Step Synthesis of β-Phenethylamines via Reductive Amination Reactions Utilizing Ti(OiPr)4 and NaBH4. Synlett, 1995. 4
-
Kumpaty, H. J., Williamson, J. S., & Bhattacharyya, S. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2. Synthetic Communications, 2003. 5
Sources
- 1. 3-Benzyloxy-2-hydroxy Benzaldehyde|122.12 g/mol [benchchem.com]
- 2. Wiley-VCH - March's Advanced Organic Chemistry [wiley-vch.de]
- 3. 3-Benzyloxy-2-hydroxy Benzaldehyde|122.12 g/mol [benchchem.com]
- 4. "An Efficient, Safe and Convenient One-Step Synthesis of β-Phenethylami" by Sukanta Bhattacharyya, Arindam Chatterjee et al. [ecommons.udayton.edu]
- 5. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. search.library.ucla.edu [search.library.ucla.edu]
removing unreacted benzyl chloride from 2-benzyloxy-3-hydroxybenzaldehyde mixture
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in phenolic ether synthesis: the removal of unreacted benzyl chloride (BnCl).
When synthesizing 2-benzyloxy-3-hydroxybenzaldehyde via the Williamson ether synthesis (typically from 2,3-dihydroxybenzaldehyde, benzyl chloride, and a base like K₂CO₃), excess BnCl often remains. Benzyl chloride is a potent electrophile, a severe lachrymator, and notoriously difficult to separate via standard silica gel chromatography.
Below is a comprehensive, scientifically grounded guide to safely and effectively isolating your target molecule.
The Chemical Challenge & The "Amine Trap" (Causality)
A standard laboratory reflex for removing unreacted benzyl halides is to perform a "chemical quench" by adding aqueous ammonia or a primary amine (like ethanolamine) to the crude mixture. The logic is sound for standard alkylations: the amine rapidly undergoes nucleophilic substitution with BnCl to form a water-soluble ammonium salt that can be washed away[1].
However, applying this to this compound will destroy your product. Your target molecule contains a highly reactive aldehyde moiety. If you introduce primary amines or ammonia to quench the BnCl, the amine will simultaneously undergo nucleophilic addition to the electrophilic carbonyl carbon of your aldehyde. This forms a hemiaminal intermediate, which rapidly dehydrates to form a stable Schiff base (imine) .
To preserve the aldehyde, we must exploit the molecule's other functional group: the free phenolic hydroxyl at the C3 position .
Strategy Comparison Data
The table below summarizes the quantitative and qualitative data for various BnCl removal strategies specific to this molecular system.
| Purification Strategy | Chemical Mechanism | Scalability | Risk to Product | Efficiency / Purity Yield |
| Acid-Base Extraction | Phenolate salt formation (pKa ~9.5) | Excellent | Low | High (Removes BnCl & di-benzylated impurities) |
| High-Vacuum Distillation | Volatility differential | Good | Moderate (Thermal degradation risk) | Moderate (Leaves non-volatile impurities behind) |
| Amine Quenching | Nucleophilic substitution | Poor | Critical (Schiff base formation) | Low (Product is consumed) |
| Silica Chromatography | Polarity differential | Poor | Low | Low (BnCl streaks and co-elutes) |
Experimental Methodologies
Protocol A: The Phenolate Acid-Base Extraction (Gold Standard)
Because this compound retains one free phenolic OH group, it can be reversibly converted into a water-soluble sodium phenoxide salt. Benzyl chloride lacks acidic protons and remains strictly in the organic phase.
Step-by-Step Procedure:
-
Solubilization: Dissolve the crude reaction mixture in a non-polar organic solvent such as ethyl acetate (EtOAc) or diethyl ether (approx. 10 mL per gram of crude).
-
Deprotonation: Transfer the solution to a separatory funnel. Add 1M NaOH (aq) (3 × 5 mL per gram of crude). Shake vigorously and vent.
-
Causality: The NaOH (pH ~14) is well above the phenol's pKa (~9.5), quantitatively deprotonating the C3-hydroxyl group and driving the target molecule into the aqueous phase.
-
-
Phase Separation: Allow the layers to separate. Drain and retain the aqueous layer . The organic layer, which now contains the unreacted benzyl chloride and any over-alkylated neutral impurities, can be discarded as halogenated waste.
-
Reprotonation: Cool the combined aqueous layers in an ice bath (to prevent exothermic degradation). Slowly add 2M HCl (aq) dropwise while stirring until the solution reaches pH ~2.
-
Causality: The acid reprotonates the phenoxide back into the neutral phenol, causing the product to precipitate or become highly soluble in organic solvents.
-
-
Recovery: Extract the acidic aqueous layer with fresh EtOAc (3 × 5 mL).
-
Finishing: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.
Protocol B: High-Vacuum Distillation (Kugelrohr)
If you are working on a multi-gram scale where massive liquid-liquid extractions are impractical, vacuum distillation is a viable physical separation method.
Step-by-Step Procedure:
-
Preparation: Transfer the crude mixture to a round-bottom distillation flask. Ensure all residual reaction solvents (like DMF or acetone) have been removed via standard rotary evaporation.
-
Vacuum Application: Connect the flask to a high-vacuum Kugelrohr apparatus or a short-path distillation setup. Apply a high vacuum (e.g., 10 mmHg).
-
Heating: Gradually heat the flask to 60–80 °C.
-
Causality: While benzyl chloride boils at 179 °C at atmospheric pressure (760 mmHg), its boiling point drops significantly under vacuum (approx. 82 °C at 10 mmHg) .
-
-
Collection: Collect the volatile benzyl chloride in a receiving flask submerged in a cold trap (liquid nitrogen or dry ice/acetone). The desired product will remain in the heating flask as a heavy oil or solid residue.
Purification Logic Workflow
Figure 1: Acid-base extraction workflow for isolating this compound.
Frequently Asked Questions (FAQs)
Q: Can I just use silica gel column chromatography to remove the benzyl chloride? A: It is highly discouraged as a primary step. Benzyl chloride is highly non-polar but tends to streak heavily on silica gel. It often co-elutes with the product or slowly hydrolyzes into benzyl alcohol on the slightly acidic silica during the run, creating a continuous smear across your fractions . Removing the bulk of BnCl via extraction first will drastically improve your chromatography resolution.
Q: My LC-MS shows a significant di-benzylated byproduct (2,3-dibenzyloxybenzaldehyde). How do I remove this? A: The Williamson ether synthesis often yields over-alkylated byproducts if the stoichiometry or temperature isn't perfectly controlled . Fortunately, Protocol A (Acid-Base Extraction) solves this automatically. Because the di-benzylated byproduct lacks a free phenolic OH, it cannot be deprotonated by NaOH. It will conveniently remain in the organic layer alongside the unreacted BnCl, resulting in a highly pure mono-benzylated product in the aqueous phase.
Q: I tried the NaOH extraction, but I got a terrible emulsion. How do I break it? A: Emulsions in phenolic extractions are usually caused by the sodium salt acting as a mild surfactant. To break the emulsion, add a small amount of brine (saturated NaCl) to the separatory funnel. The increased ionic strength of the aqueous layer decreases the solubility of organic micro-droplets (the "salting-out" effect), forcing the phases to separate cleanly.
References
-
Title: The kinetics and mechanisms of organic reactions in liquid ammonia | Source: ResearchGate | URL: [Link]
-
Title: Benzal chloride (Physical Properties & Boiling Points) | Source: Wikipedia | URL: [Link]
-
Title: Benzyl Chloride removal? | Source: Reddit (r/chemistry) | URL: [Link]
Sources
separating 2-benzyloxy-3-hydroxybenzaldehyde from regioisomers
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic, thermodynamic, and chromatographic challenges associated with isolating 2-benzyloxy-3-hydroxybenzaldehyde from its complex crude reaction mixture.
When synthesizing this target via the Williamson ether mono-benzylation of 2,3-dihydroxybenzaldehyde, researchers frequently encounter co-eluting regioisomers and over-alkylated by-products. This guide provides the mechanistic causality behind these issues and a self-validating protocol to ensure absolute purification.
Part 1: Mechanistic Causality (The "Why")
To separate these molecules, you must first understand why they form and how their structures dictate their physical properties.
In the starting material (2,3-dihydroxybenzaldehyde), the 2-hydroxyl group is thermodynamically more acidic (pKa ~8.37) than the 3-hydroxyl group (pKa ~8.98) due to the electron-withdrawing ortho-aldehyde group . However, acidity does not equate to kinetic nucleophilicity. The 2-hydroxyl oxygen is tightly engaged in a strong intramolecular hydrogen bond with the adjacent aldehyde carbonyl. This H-bond sterically hinders the 2-OH and reduces its kinetic reactivity toward electrophiles like benzyl bromide .
Consequently, under mild basic conditions (e.g., K₂CO₃), the 3-hydroxyl group acts as the primary nucleophile. This makes 3-benzyloxy-2-hydroxybenzaldehyde the major product, while your target, This compound , forms only as the minor regioisomer .
The Chromatographic Exploit: Because your target has the benzyl group at the 2-position, the crucial intramolecular hydrogen bond is permanently broken. Both the 3-hydroxyl group and the aldehyde carbonyl are fully exposed to form intermolecular hydrogen bonds with the silica gel stationary phase, making it highly polar. Conversely, the major regioisomer retains its 2-hydroxyl group and its intramolecular H-bond, effectively "masking" its polarity and causing it to elute much faster.
Structural logic dictating the chromatographic separation of benzylated regioisomers.
Part 2: Data Presentation & Identification
Before beginning purification, use the following table to map your crude mixture. The
| Compound | Substitution | Intramolecular H-Bond? | Relative Polarity | Expected TLC Rf (Hexane:EtOAc 3:1) | 1% Aqueous FeCl₃ Stain Result |
| 2,3-Dibenzyloxybenzaldehyde | 2,3-di-OBn | No (No free OH) | Very Low | ~0.85 | Negative (No color change) |
| 3-Benzyloxy-2-hydroxybenzaldehyde | 3-OBn, 2-OH | Yes (Strong) | Low | ~0.60 | Deep Purple (Diagnostic) |
| This compound | 2-OBn, 3-OH | No (Sterically blocked) | High | ~0.30 | Faint Brown/Green |
| 2,3-Dihydroxybenzaldehyde (SM) | 2,3-di-OH | Yes (Plus one free OH) | Very High | ~0.10 | Dark Blue/Black |
Part 3: Self-Validating Chromatographic Protocol
To isolate your target, follow this step-by-step gradient elution protocol. This method is designed as a self-validating system , meaning each step contains a built-in analytical checkpoint to guarantee you are collecting the correct fraction.
Step 1: Dry Loading the Sample Dissolve your crude mixture in a minimum amount of dichloromethane (DCM). Add silica gel (approx. 3x the mass of your crude) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this evenly onto a pre-packed silica column equilibrated in 100% Hexanes.
-
Causality: The crude mixture is highly viscous. Direct liquid loading causes band broadening, which will ruin the separation between the closely eluting dibenzylated and major mono-benzylated isomers.
Step 2: Elution Phase 1 (9:1 Hexane:EtOAc) Begin elution with 2 column volumes (CV) of 9:1 Hexane:EtOAc.
-
Validation Checkpoint 1: Spot the eluent on a TLC plate. The spot at Rf ~0.85 will elute first. Dip the TLC plate in 1%
; it should show no color change. This confirms you are safely washing away the over-alkylated 2,3-dibenzyloxybenzaldehyde waste.
Step 3: Elution Phase 2 (4:1 Hexane:EtOAc) Increase the gradient to 4:1 Hexane:EtOAc for 3 CVs.
-
Validation Checkpoint 2: A large UV-active band will elute (Rf ~0.60). Spot this fraction on TLC and apply the
stain. It will instantly turn deep purple . This confirms you are eluting the major, unwanted regioisomer (3-benzyloxy-2-hydroxybenzaldehyde). Continue eluting until TLC shows this fraction has completely cleared the column.
Step 4: Elution Phase 3 (2:1 Hexane:EtOAc) Increase the gradient to 2:1 Hexane:EtOAc.
-
Validation Checkpoint 3: The target compound (this compound) will now elute (Rf ~0.30). Spot on TLC; it will be strongly UV-active but will not turn deep purple with
(it may show a faint brown/green hue). Pool these fractions and concentrate under reduced pressure to yield the pure target.
Part 4: Troubleshooting FAQs
Q: I am getting too much of the 2,3-dibenzyloxybenzaldehyde by-product. How can I minimize this during synthesis?
A: Over-alkylation is caused by using overly strong bases (like NaH) or polar aprotic solvents (like DMF) at high temperatures. NaH forcefully deprotonates both hydroxyl groups regardless of their pKa differences, creating a highly reactive bis-phenoxide. To suppress this, switch to a milder base like
Q: Can I separate the two regioisomers using acid-base liquid-liquid extraction instead of a column?
A: In theory, yes, but in practice, it is inefficient. The 2-OH isomer has a pKa of ~8.37, while the 3-OH isomer has a pKa of ~8.98. If you buffer an aqueous phase to exactly pH 8.6, the 3-benzyloxy-2-hydroxybenzaldehyde will be predominantly ionized (water-soluble) while your target remains largely protonated (organic-soluble). However, a
Q: How can I shift the reaction to favor this compound as the major product? A: Because the 2-OH is kinetically disfavored by the intramolecular H-bond, direct alkylation will always favor the 3-position. To force 2-alkylation, you must use a protection-deprotection strategy. A common field-proven method is to react the starting material with phenylboronic acid to form a temporary cyclic boronate ester, which selectively protects the 3-OH and the aldehyde, leaving the 2-OH exposed for benzylation.
Part 5: References
-
PubChem. "Salicylaldehyde | C7H6O2 | CID 6998". National Center for Biotechnology Information. URL: [Link]
-
LookChem. "3-Hydroxybenzaldehyde CAS 100-83-4". LookChem Chemical Database. URL: [Link]
-
Mendelson et al. "The Regioselective 4-Benzylation of 2,4-Dihydroxybenzaldehyde". Synthetic Communications (Taylor & Francis). URL:[Link]
Technical Support Center: Improving Selectivity in Mono-benzylation of 2,3-Dihydroxybenzaldehyde
Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting advice and detailed protocols for researchers encountering challenges with the selective mono-benzylation of 2,3-dihydroxybenzaldehyde. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's mechanistic nuances to empower you to optimize your experimental outcomes.
Section 1: Understanding the Core Challenge: Regioselectivity
The primary difficulty in the mono-benzylation of 2,3-dihydroxybenzaldehyde lies in controlling which of the two hydroxyl groups reacts. The proximity of the 2-OH and 3-OH groups, combined with the influence of the aldehyde functionality, creates a delicate system where slight changes in reaction conditions can lead to vastly different product distributions.
The key to selectivity lies in exploiting the subtle differences in the acidity and steric accessibility of the two hydroxyl groups. The 2-OH group can form a strong intramolecular hydrogen bond with the adjacent aldehyde's carbonyl oxygen. This interaction effectively lowers its acidity (increases its pKa) and sterically shields it, making the 3-OH group both more acidic and more accessible for nucleophilic attack. Therefore, under carefully controlled conditions, the 3-phenolate is formed preferentially, leading to the desired 3-benzyloxy-2-hydroxybenzaldehyde isomer.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction is yielding primarily the di-benzylated byproduct, 2,3-dibenzyloxybenzaldehyde. How can I favor mono-benzylation?
A1: The formation of the di-benzylated product is a classic sign of over-alkylation. This typically occurs when reaction conditions are too harsh or when the stoichiometry is not carefully controlled.
-
Causality: A strong base (e.g., NaH) can deprotonate both hydroxyl groups, while an excess of benzyl bromide ensures that once the first ether is formed, the second is likely to follow. High temperatures accelerate the rate of both the first and second alkylation steps.
-
Troubleshooting Steps:
-
Reduce Stoichiometry: Use a slight excess, but not a large excess, of your benzylating agent. Start with 1.05 to 1.1 equivalents of benzyl bromide or benzyl chloride.
-
Employ a Milder Base: Switch from strong bases like sodium hydride (NaH) to weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or even sodium bicarbonate (NaHCO₃).[1] These bases are strong enough to selectively deprotonate the more acidic 3-OH group without significantly affecting the 2-OH group.
-
Control Temperature: Run the reaction at a lower temperature. While this may slow down the reaction rate, it will significantly improve selectivity by favoring the kinetically preferred mono-alkylation pathway. For many systems, starting at room temperature and gently heating to 40-50°C is sufficient.
-
Q2: I'm getting a mixture of both regioisomers: 3-benzyloxy-2-hydroxybenzaldehyde and 2-benzyloxy-3-hydroxybenzaldehyde. How can I improve selectivity for the 3-benzyloxy isomer?
A2: Achieving high regioselectivity is the central challenge. As discussed, the 3-OH is inherently more reactive. If you are isolating a significant amount of the 2-benzyloxy isomer, your reaction conditions are likely overcoming this subtle energetic difference.
-
Causality: The choice of base and solvent system plays a critical role. Polar aprotic solvents like DMF or DMSO can increase the rate of SN2 reactions but may also reduce the selectivity by solvating the phenoxide ions differently.[1][2] The counter-ion of the base (e.g., K⁺, Cs⁺, Na⁺) can also influence which phenoxide is more reactive. Cesium carbonate, for instance, is often cited for providing excellent regioselectivity in the alkylation of dihydroxy-aromatics.[3]
-
Troubleshooting Steps:
-
Optimize the Base/Solvent System: The combination of a mild base with an appropriate solvent is crucial. Studies on similar dihydroxybenzaldehydes have shown that using mild bases like sodium bicarbonate (NaHCO₃) or potassium fluoride (KF) in refluxing acetonitrile can provide excellent regioselectivity for the more acidic hydroxyl group.[4][5]
-
Consider Phase-Transfer Catalysis: For some Williamson ether syntheses, phase-transfer catalysis (PTC) can dramatically improve yields and selectivity by facilitating the reaction between the aqueous-soluble phenoxide and the organic-soluble benzyl halide.[6]
-
Q3: My reaction is very slow or stalls, with a lot of starting material remaining. What should I do?
A3: A stalled reaction points to insufficient activation of the nucleophile (the phenoxide) or an issue with the electrophile (benzyl halide).
-
Causality: The base may be too weak or not sufficiently soluble in the reaction solvent to deprotonate the hydroxyl group effectively. The benzyl halide could be of poor quality, or a passivating layer may have formed on the surface of a solid base.
-
Troubleshooting Steps:
-
Check Reagent Quality: Ensure your benzyl bromide/chloride is fresh and not decomposed. Use an anhydrous solvent, as water can quench the base.[7]
-
Increase Temperature: Gradually increase the reaction temperature. For a K₂CO₃/Acetone system, refluxing is common.
-
Add a Catalyst: In reactions involving benzyl chloride, the addition of a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can accelerate the reaction. The iodide displaces the chloride via the Finkelstein reaction to form the more reactive benzyl iodide in situ.
-
Ensure Anhydrous Conditions: Particularly when using bases like NaH, ensure your solvent (e.g., DMF, THF) is rigorously dry. Any moisture will consume the base and inhibit the reaction.[8]
-
Q4: I have a mixture of products that is difficult to separate by column chromatography. Are there any tips for purification?
A4: The structural similarity of the starting material, mono-benzylated isomers, and di-benzylated product can make purification challenging.
-
Troubleshooting Steps:
-
Optimize Eluent System: Use a shallow gradient on your column chromatography system. Start with a very non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate) and slowly increase the polarity. The di-benzylated product will elute first, followed by the two mono-benzylated isomers, and finally the polar starting material.
-
Recrystallization: If you have a crude product that is predominantly one isomer, recrystallization can be a highly effective purification method. Test various solvent systems; ethanol or ethanol/water mixtures are often good starting points for benzaldehyde derivatives.[9]
-
Chemical Derivatization: As a last resort for analytical separation, the remaining free hydroxyl group can be derivatized (e.g., acetylated) to significantly change its polarity, making chromatographic separation from the other components easier. The protecting group can then be removed in a subsequent step.
-
Section 3: Visualizing the Reaction and Troubleshooting
To better understand the process, the following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting.
Caption: Reaction pathways in the benzylation of 2,3-dihydroxybenzaldehyde.
Caption: Troubleshooting workflow for optimizing mono-benzylation selectivity.
Section 4: Recommended Experimental Protocol
This protocol is based on methods optimized for high regioselectivity in analogous phenolic systems and represents a robust starting point for your experiments.[4][5][10]
Objective: To synthesize 3-benzyloxy-2-hydroxybenzaldehyde with high regioselectivity.
Materials:
-
2,3-dihydroxybenzaldehyde
-
Benzyl Bromide (BnBr)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dihydroxybenzaldehyde (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (1.5 eq) and anhydrous acetonitrile (provide ~15 mL per 1 gram of starting material).
-
Stirring: Begin vigorous stirring to create a fine suspension.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-82°C).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (e.g., 4:1 v/v). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃ (or NaHCO₃) | Mild base selectively deprotonates the more acidic 3-OH group.[1] |
| Alkylating Agent | Benzyl Bromide (1.1 eq) | Slight excess drives the reaction to completion without promoting di-alkylation. |
| Solvent | Acetonitrile (anhydrous) | Polar aprotic solvent that facilitates SN2 reactions and has shown good results.[4] |
| Temperature | Reflux (~82°C) | Provides sufficient energy for the reaction without being overly harsh. |
| Monitoring | TLC (Hexane:EtOAc) | Allows for real-time tracking of starting material consumption. |
References
-
Dermer, O. C. (1934). Williamson Ether Synthesis. Chemical Reviews, 14, 409. Available from: [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Li, W., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PMC. Retrieved from [Link]
-
Mendelson, W. L., Holmes, M., & Dougherty, J. (1996). The Regioselective 4-Benzylation of 2,4-Dihydroxybenzaldehyde. Synthetic Communications, 26(3), 593-599. Available from: [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Taylor & Francis Online. (2006, August 21). The Regioselective 4-Benzylation of 2,4-Dihydroxybenzaldehyde. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2016, October 20). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
- Google Patents. (2017, May 23). METHOD FOR PREPARING 2-HYDROXYL-4-(2, 3-DISUBSTITUTED BENZYLOXY)-5-SUBSTITUTED BENZALDEHYDE DERIVATIVE.
-
ResearchGate. (2025, August 7). Engineering Selectivity in Novel Synthesis of 3-(Phenylmethoxy)phenol from Resorcinol and Benzyl Chloride under Liquid–Liquid−Liquid Phase Transfer Catalysis. Retrieved from [Link]
-
PubChem. (n.d.). 3-(benzyloxy)-2-hydroxybenzaldehyde. Retrieved from [Link]
-
MDPI. (2003, September 30). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple and Convenient Protocol for the Selective Mono Debenzylation of Dibenzylamines using 10% Pd/C and HCOONH4. Retrieved from [Link]
-
MDPI. (2019, October 20). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir-Sn Complex. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of benzaldehyde.
-
PubChem. (n.d.). 3-Benzyloxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved from [Link]
-
NCBI Bookshelf. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction. Retrieved from [Link]
- Google Patents. (n.d.). Method for the purification of benzaldehyde.
-
ResearchGate. (2025, November 17). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. Retrieved from [Link]
-
ScienceDirect. (n.d.). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. francis-press.com [francis-press.com]
- 8. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Stability & Handling of 2-Benzyloxy-3-hydroxybenzaldehyde in Basic Conditions
Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently encounter 2-benzyloxy-3-hydroxybenzaldehyde as a critical intermediate in multi-step organic synthesis. Its unique tri-functional nature—a reactive aldehyde, a robust benzyl ether, and an acidic phenol—presents specific challenges and opportunities when exposed to basic conditions.
As a Senior Application Scientist, I have designed this guide to synthesize field-proven insights, helping you troubleshoot degradation, optimize yields, and understand the mechanistic causality behind the molecule's behavior in alkaline environments.
Part 1: Core FAQs – Chemical Behavior & Stability
Q: Is the C2-benzyl ether group stable under standard basic deprotonation conditions? A: Yes. The benzyl (Bn) ether is a cornerstone protecting group specifically chosen for its exceptional stability in basic environments 1. Whether you are using mild bases like potassium carbonate (K₂CO₃) or strong bases like sodium hydride (NaH) and sodium hydroxide (NaOH), the ether linkage remains intact. Cleavage typically requires highly specific conditions, such as palladium-catalyzed hydrogenolysis or strong Lewis acids, ensuring the C2-position remains protected during basic workflows.
Q: Why does my reaction mixture turn dark brown or black shortly after adding base? A: This is the most frequently encountered issue in the lab and is caused by aerobic oxidation. The C3-hydroxyl group is acidic (pKa ~9-10) and rapidly deprotonates in base to form a phenoxide anion. Phenoxides are highly electron-rich and extremely susceptible to single-electron oxidation by dissolved atmospheric oxygen, leading to the formation of complex, dark-colored quinone and polymeric degradation products 2. To prevent this, reactions must be rigorously degassed and run under an inert atmosphere (Argon or N₂).
Q: Will the C1-aldehyde group undergo a Cannizzaro reaction in aqueous strong base? A: While aromatic aldehydes lacking alpha-hydrogens typically undergo the Cannizzaro disproportionation (yielding a carboxylic acid and an alcohol) in strong base 3, this compound exhibits significant resistance. The causality lies in electronic deactivation: the formation of the C3-phenoxide strongly donates electron density into the aromatic ring via resonance. This significantly reduces the electrophilicity of the C1-carbonyl carbon, kinetically suppressing the hydroxide attack required to initiate the Cannizzaro mechanism.
Part 2: Quantitative Data – Base Stability Matrix
To facilitate reaction planning, the following table summarizes the stability of this compound across various basic conditions.
| Base / Solvent System | Temp (°C) | Time (h) | C2-Benzyl Ether | C1-Aldehyde | C3-Phenol State | Primary Outcome |
| K₂CO₃ / DMF (Argon) | 25 | 24 | Stable | Stable | Phenolate | Excellent stability; ready for alkylation. |
| NaH / THF (Argon) | 0 to 25 | 12 | Stable | Stable | Phenolate | Excellent stability; quantitative deprotonation. |
| NaOH (aq) / THF (Argon) | 60 | 12 | Stable | Minor Cannizzaro | Phenolate | Moderate stability; prolonged heat induces slow degradation. |
| K₂CO₃ / DMF (Aerobic) | 25 | 2 | Stable | Degraded | Oxidized (Quinone) | Rapid degradation; dark brown mixture 4. |
Part 3: Mechanistic Workflow Visualization
The following diagram illustrates the logical pathways of this compound when exposed to base, highlighting the critical divergence between aerobic degradation and stable inert processing.
Logical flow of this compound stability and reactivity in basic environments.
Part 4: Experimental Protocols & Troubleshooting
Protocol: Safe Deprotonation and Alkylation (Williamson Ether Synthesis)
As a Senior Application Scientist, I mandate that every protocol be a self-validating system. The visual cues in this workflow are your primary diagnostic tools to ensure the integrity of the this compound starting material.
Objective: Selective alkylation of the C3-hydroxyl group without degrading the aldehyde or cleaving the benzyl ether.
Step-by-Step Methodology:
-
Equipment Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 15 minutes.
-
Causality: Eliminates surface moisture and atmospheric oxygen, strictly preventing phenoxide oxidation.
-
-
Reagent Dissolution: Dissolve this compound (1.0 eq) in anhydrous, degassed N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq) in one portion under a positive stream of Argon.
-
Self-Validation Checkpoint: The solution should immediately transition to a vibrant yellow/orange color. This optical shift confirms the successful formation of the phenolate anion. If the solution turns dark brown, oxygen ingress has occurred; abort the reaction to save downstream purification time.
-
-
Electrophile Addition: Slowly add the desired alkyl halide (1.2 eq) via syringe. Stir at room temperature for 4-12 hours, monitoring by TLC (Hexanes/EtOAc).
-
Workup: Quench the reaction by pouring it into ice-cold distilled water. Extract three times with Ethyl Acetate. Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Troubleshooting Guide
-
Issue: Incomplete alkylation despite prolonged reaction times.
-
Solution: The phenolate salt may have poor solubility, or the electrophile may be sterically hindered. Ensure high-quality anhydrous DMF is used, and consider adding a catalytic amount of Tetrabutylammonium Iodide (TBAI) (0.1 eq). TBAI accelerates the SN2 substitution via phase transfer and nucleophilic catalysis, driving the reaction to completion without requiring harsh heating that could compromise the aldehyde.
References
-
Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. ResearchGate.[Link]
-
Aldehyde. Wikipedia.[Link]
Sources
Technical Support Center: Optimizing 2-Benzyloxy-3-hydroxybenzaldehyde Condensations
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals working with 2-benzyloxy-3-hydroxybenzaldehyde .
This molecule is a highly versatile building block, but its trifunctional nature—comprising an electrophilic aldehyde, a nucleophilic free hydroxyl, and a sensitive benzyloxy ether—makes it prone to side reactions during condensation[1]. This guide provides mechanistic troubleshooting, quantitative mitigation strategies, and self-validating protocols to ensure high-yield, high-purity condensation products.
Part 1: Mechanistic Troubleshooting & FAQs
When performing condensations (e.g., Knoevenagel, Aldol, or Schiff base formation) with this compound, the balance between reactivity and degradation is delicate. Below are the most common issues encountered in the lab and their mechanistic solutions.
Q1: Why am I observing significant O-debenzylation (loss of the protecting group) during my Knoevenagel condensation? A1: The benzyloxy ether at the C2 position is sensitive to harsh reaction environments. While it is robust against mild bases, prolonged exposure to strong bases (such as NaOH or alkoxides) or high temperatures (>100°C) can trigger ether cleavage, yielding the unwanted 2,3-dihydroxybenzaldehyde derivative[1].
-
Causality: The phenoxide leaving group is relatively stable, making the benzyl methylene carbon susceptible to nucleophilic attack or elimination under forcing conditions.
-
Solution: Switch to a mild, buffered catalyst system such as piperidine/glacial acetic acid in ethanol or toluene. Utilize a Dean-Stark trap to drive the equilibrium forward azeotropically at lower temperatures (e.g., 80–90°C) rather than relying on thermodynamic forcing[2].
Q2: How do I prevent the free 3-hydroxyl group from participating in bis-condensation or polymerization? A2: The 3-hydroxyl group is strongly electron-donating and becomes a potent nucleophile if deprotonated to form a phenoxide. In Schiff base or aldol-type reactions, this phenoxide can attack electrophilic intermediates, leading to oligomerization or bis-adducts[3].
-
Causality: High pH environments increase the concentration of the highly reactive phenoxide species, removing the chemoselectivity between the aldehyde and the phenol.
-
Solution: Maintain a neutral to mildly acidic pH (pH 5–7) during condensation. If using amines for Schiff base formation, employ a weak acid catalyst (like catalytic p-Toluenesulfonic acid, PTSA) to activate the carbonyl without deprotonating the phenol. For highly reactive condensation partners, consider transiently protecting the 3-OH with a labile group (e.g., TMS) prior to the reaction[4].
Q3: My Schiff base formation yields a mixture of the desired imine and a hemiaminal intermediate. How do I drive it to completion without degrading the starting material? A3: Schiff base formation involves nucleophilic attack to form a hemiaminal, followed by dehydration[3]. In this compound, steric hindrance from the bulky ortho-benzyloxy group can severely retard the dehydration step.
-
Causality: The bulky C2 substituent restricts the conformational freedom required for the elimination of water, stalling the reaction at the hemiaminal stage.
-
Solution: Do not increase the temperature excessively, as this risks debenzylation. Instead, use physical methods for the azeotropic removal of water (toluene + Dean-Stark) or chemical desiccants like activated molecular sieves (3Å or 4Å) at moderate temperatures (40–60°C). This shifts the equilibrium quantitatively without thermal degradation[5].
Part 2: Pathway Visualization
Mechanistic pathways showing desired condensation versus common side reactions.
Part 3: Quantitative Data on Side Product Mitigation
To systematically optimize your reactions, refer to the following parameter matrix. This table summarizes the causality of side reactions and the expected yields when optimization strategies are applied.
| Reaction Parameter | Potential Side Product | Mechanistic Causality | Optimized Condition | Expected Yield of Target |
| Strong Base (NaOH/KOH) | 2,3-Dihydroxy derivative | Ether cleavage (O-debenzylation) | Mild base buffer (Piperidine/AcOH) | >85% |
| High pH (>9) | Oligomers / Bis-adducts | Phenoxide nucleophilic attack | Neutral/mildly acidic (pH 5–7) | >90% |
| High Temp (>110°C) | Oxidation / Degradation | Thermal instability of the aldehyde | 40–80°C with Dean-Stark or Sieves | 80–95% |
| Excess Reagent (>1.5 eq) | Over-condensation adducts | Multiple reactive sites competing | Strict stoichiometric control (1.05 eq) | >85% |
Part 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating in-process controls (like TLC monitoring and water collection tracking), you can verify the success of the reaction in real-time before proceeding to workup.
Protocol A: Controlled Schiff Base Formation (Imine Synthesis)
This protocol utilizes molecular sieves and mild temperatures to ensure water removal without risking thermal O-debenzylation.
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 1.0 equivalent of this compound in anhydrous ethanol or toluene to achieve a 0.2 M concentration.
-
Reagent Addition: Add 1.05 equivalents of the primary amine dropwise at room temperature to prevent localized exothermic spikes.
-
Catalysis & Dehydration: Add freshly activated 4Å molecular sieves (approx. 1 g per mmol of substrate) and a catalytic amount of glacial acetic acid (0.05 eq) to activate the carbonyl[5].
-
Reaction: Stir the mixture at 40–60°C. Monitor the reaction via TLC (typically complete in 2–4 hours). Self-Validation: The disappearance of the aldehyde spot confirms the hemiaminal formation, while the sieves ensure complete dehydration to the imine.
-
Workup: Filter the mixture through a Celite pad to remove the molecular sieves. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize the crude product from an ethanol/hexane mixture to obtain the pure Schiff base.
Protocol B: Optimized Knoevenagel Condensation
This protocol uses a buffered catalyst system to prevent the deprotonation of the 3-hydroxyl group, thereby avoiding polymerization.
-
Preparation: Dissolve 1.0 equivalent of this compound and 1.05 equivalents of the active methylene compound in anhydrous toluene.
-
Catalyst System: Add 0.1 equivalents of piperidine and 0.1 equivalents of glacial acetic acid. Causality: This specific buffer system provides the necessary basicity to form the enolate from the active methylene while keeping the pH low enough to prevent phenoxide formation[2].
-
Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat to a gentle reflux (approx. 110°C bath temperature, internal ~85–90°C depending on the azeotrope).
-
Monitoring: Collect water in the Dean-Stark trap. Self-Validation: Stop heating once water evolution ceases (usually 3–5 hours); this physical metric directly correlates to reaction completion.
-
Workup: Cool to room temperature, wash the organic layer with 0.1 M HCl to neutralize the piperidine, followed by a saturated brine wash. Dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure and purify via silica gel chromatography or direct recrystallization.
Part 5: Workflow Visualization
Step-by-step experimental workflow for controlled condensation reactions.
References
- Google Patents.
Sources
- 1. 3-Benzyloxy-2-hydroxy Benzaldehyde|122.12 g/mol [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Benzyloxy-2-hydroxy Benzaldehyde|122.12 g/mol [benchchem.com]
- 4. RU2183626C2 - Derivatives of phenanthridinium showing antitumor activity, method of inhibition of cancer cells growth - Google Patents [patents.google.com]
- 5. RU2183626C2 - Derivatives of phenanthridinium showing antitumor activity, method of inhibition of cancer cells growth - Google Patents [patents.google.com]
Validation & Comparative
Comparative Guide: FTIR Spectral Analysis of 2-Benzyloxy-3-Hydroxybenzaldehyde
Executive Summary
Objective: This guide provides a technical comparison of the FTIR spectral signature of 2-benzyloxy-3-hydroxybenzaldehyde against its synthetic precursor (2,3-dihydroxybenzaldehyde) and its regioisomer (3-benzyloxy-2-hydroxybenzaldehyde).
Significance: this compound is a critical intermediate in the synthesis of anticoagulants (e.g., Factor VII inhibitors) and antitumor phenanthridinium derivatives. However, its synthesis via the O-alkylation of 2,3-dihydroxybenzaldehyde is prone to regioselectivity issues, often yielding the thermodynamically stable 3-benzyloxy isomer or the bis-alkylated byproduct.
Key Finding: The most definitive FTIR diagnostic marker for the target molecule (this compound) is the blue shift of the carbonyl (C=O) stretching frequency to ~1680–1695 cm⁻¹ . This contrasts sharply with the precursor and the 3-benzyloxy isomer, both of which exhibit a red-shifted carbonyl (~1650–1665 cm⁻¹) due to intramolecular hydrogen bonding.
Structural Context & Spectral Logic
To interpret the FTIR spectrum accurately, one must understand the structural dynamics affecting the vibrational modes.
-
Precursor (2,3-Dihydroxybenzaldehyde): Possesses a strong intramolecular hydrogen bond (IMHB) between the C2-hydroxyl and the aldehyde carbonyl. This weakens the C=O bond, lowering its frequency.
-
Isomer (3-Benzyloxy-2-hydroxybenzaldehyde): Retains the C2-hydroxyl; thus, the IMHB persists. The spectrum closely mimics the precursor in the carbonyl region.
-
Target (this compound): The C2-position is alkylated (protected). The IMHB is disrupted. The carbonyl bond restores its double-bond character, shifting to a higher frequency (normal aromatic aldehyde range).
Diagram: Synthesis & Spectral Decision Tree
Caption: Logical workflow for distinguishing the target regioisomer using Carbonyl stretching frequency shifts.
Comparative Spectral Data
The following table synthesizes experimental expectations based on structural analogs (e.g., salicylaldehyde vs. o-methoxybenzaldehyde) and specific literature reports on benzyloxy-benzaldehyde derivatives.
| Functional Group | Vibration Mode | Precursor (2,3-Dihydroxy) | Isomer (3-Benzyloxy-2-OH) | Target (2-Benzyloxy-3-OH) | Diagnostic Note |
| Carbonyl | ν(C=O) Stretch | 1655–1665 cm⁻¹ (Strong, Broad) | 1650–1660 cm⁻¹ (Strong) | 1680–1695 cm⁻¹ (Strong, Sharp) | Primary Indicator. Target shows a distinct blue shift due to loss of H-bonding. |
| Hydroxyl | ν(O-H) Stretch | 3100–3400 cm⁻¹ (Broad, Overlapping) | 3000–3200 cm⁻¹ (Broad, Chelated) | 3300–3450 cm⁻¹ ( sharper, phenolic) | Target displays a "free" phenolic OH band, distinct from the broad chelated OH of the isomer. |
| Ether | ν(C-O-C) Asym | Absent | 1230–1260 cm⁻¹ | 1230–1260 cm⁻¹ | Confirms benzylation in both products. Look for Ar-O-CH₂ modes. |
| Aldehyde C-H | ν(C-H) Fermi | 2750 & 2850 cm⁻¹ | 2750 & 2850 cm⁻¹ | 2760 & 2860 cm⁻¹ | Typically two weak bands. Less diagnostic for isomer differentiation. |
| Aromatic | Out-of-plane Bending | 700–850 cm⁻¹ | 690 & 740 cm⁻¹ (Benzyl) | 690 & 740 cm⁻¹ (Benzyl) | Appearance of mono-substituted benzene peaks (benzyl group) confirms reaction success. |
Detailed Peak Analysis
A. The Carbonyl Region (1640–1700 cm⁻¹)
This is the "fingerprint" region for regioselectivity.
-
Mechanism: In the Isomer and Precursor , the carbonyl oxygen acts as a hydrogen bond acceptor for the hydroxyl proton at the C2 position. This interaction lengthens the C=O bond, reducing its force constant and vibrational frequency.
-
Target Analysis: In This compound , the bulky benzyl group at C2 prevents this interaction. The carbonyl vibrates as an isolated aromatic aldehyde.
-
Protocol: If your spectrum shows a dominant peak at 1660 cm⁻¹ , you likely have the starting material or the wrong isomer. If the peak has shifted to 1685 cm⁻¹ , you have successfully alkylated the C2 position.
B. The Hydroxyl Region (3000–3500 cm⁻¹)
-
Target: The hydroxyl group is at C3.[1] While it may form intermolecular hydrogen bonds (dimers), it cannot form the strong 6-membered intramolecular chelate ring with the aldehyde. Consequently, the O-H stretch appears at a higher frequency (3300–3450 cm⁻¹ ) and is often sharper than the diffuse band seen in salicylaldehyde derivatives.
C. The Ether & Benzyl Markers
-
C-O Stretching: Strong bands in the 1200–1260 cm⁻¹ region indicate the formation of the aryl-alkyl ether bond.
-
Benzyl Group: Look for the characteristic "monosubstituted benzene" pattern: strong bending vibrations at ~695 cm⁻¹ and ~740 cm⁻¹ . These will be absent in the starting material.
Experimental Protocol: Validated FTIR Workflow
To ensure reproducible results, follow this self-validating protocol.
Materials
-
Sample: ~2 mg of dried crystalline product.
-
Matrix: ~200 mg spectroscopic grade KBr (dried at 110°C) OR Diamond ATR Crystal.
-
Solvent (for cleaning): Dichloromethane (DCM) or Acetone.
Step-by-Step Procedure
-
Blank Measurement:
-
Clean the ATR crystal or insert an empty KBr pellet holder.
-
Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and H₂O.
-
-
Sample Preparation:
-
KBr Method:[2] Grind the sample with KBr in a mortar until a fine, uniform powder is obtained. Press into a translucent pellet.
-
ATR Method: Place the solid directly onto the crystal. Apply high pressure using the clamp to ensure intimate contact.
-
-
Acquisition:
-
Scan range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Number of scans: 32 or 64 (to improve Signal-to-Noise ratio).
-
-
Data Processing & Validation:
-
Baseline Correction: Apply automatic baseline correction.
-
Normalization: Normalize the strongest peak (usually C-O or C=O) to 1.0 absorbance units for comparison.
-
CO₂ Check: Ensure no strong doublet exists at 2350 cm⁻¹. If present, purge the chamber and re-scan.
-
Diagram: Analysis Workflow
Caption: Standardized workflow for FTIR data acquisition and processing.
References
-
BenchChem. 3-Benzyloxy-2-hydroxy Benzaldehyde: Synthesis and Properties. (Discusses the regioselectivity challenges and isomeric byproducts). Link
-
National Institute of Standards and Technology (NIST). 2,3-Dihydroxybenzaldehyde IR Spectrum.[3] (Reference standard for the precursor). Link
-
Google Patents. WO2006070878A1: Carboxylic acid derivative or salt thereof. (Cites the synthesis and use of this compound). Link
-
Google Patents. RU2183626C2: Derivatives of phenanthridinium showing antitumor activity. (References specific synthesis methods for the 2-benzyloxy isomer). Link
Sources
High-Resolution vs. Low-Resolution Mass Spectrometry for Structural Elucidation of 2-Benzyloxy-3-hydroxybenzaldehyde: A Comparative Guide
Executive Summary & Analytical Context
2-Benzyloxy-3-hydroxybenzaldehyde is a highly valuable aromatic building block utilized in the synthesis of phenanthridinium derivatives with antitumor properties[1] and novel carboxylic acid derivatives targeting blood coagulation factors[2]. A primary analytical challenge during its synthesis is confirming its regiochemistry and distinguishing it from closely related isomers, such as 3-benzyloxy-2-hydroxybenzaldehyde[3].
Mass spectrometry (MS) is the gold standard for this structural elucidation. However, the choice of MS platform drastically impacts the quality and utility of the data. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap or Q-TOF) against Low-Resolution Tandem Mass Spectrometry (Triple Quadrupole, QqQ) for characterizing the fragmentation pattern of this compound, providing actionable, self-validating protocols for analytical scientists.
Platform Comparison: HRMS vs. Triple Quadrupole (QqQ)
When analyzing functionalized benzaldehydes, the analytical goal dictates the platform:
-
High-Resolution MS (Orbitrap / Q-TOF):
-
Performance: Delivers sub-ppm mass accuracy and high resolving power (R > 60,000).
-
Best For: Qualitative structural elucidation. It unambiguously identifies the exact elemental composition of fragments, allowing scientists to differentiate between isobaric interferences (fragments with the same nominal mass but different exact masses).
-
-
Low-Resolution MS (Triple Quadrupole - QqQ):
-
Performance: Operates at unit mass resolution but offers exceptional scan speeds and dynamic range.
-
Best For: Targeted quantitation. Utilizing Multiple Reaction Monitoring (MRM), QqQ platforms provide superior sensitivity and reproducibility for quantifying the compound in complex matrices (e.g., pharmacokinetic blood plasma studies).
-
Analytical workflow comparing HRMS and QqQ platforms for benzaldehyde derivative analysis.
Mechanistic Fragmentation Pathway (The "Why")
Understanding the causality behind the fragmentation of this compound is critical for accurate data interpretation. In positive Electrospray Ionization (ESI+), the molecule readily accepts a proton to form the precursor ion [M+H]+ at m/z 229.0859 .
Subjecting this precursor to Collision-Induced Dissociation (CID) yields a highly characteristic fragmentation cascade[3]:
-
Tropylium Cation Formation (m/z 91.0542 - Base Peak): The most thermodynamically favored pathway is the cleavage of the C-O ether bond. Because the resulting benzyl cation rapidly rearranges into a highly conjugated, aromatic seven-membered ring (the tropylium ion), this fragment dominates the spectrum[3].
-
Loss of Benzyl Moiety (m/z 139.0390): Alternatively, the charge can be retained on the phenolic core while the benzyl group is lost as a neutral radical or via rearrangement. This yields a protonated dihydroxybenzaldehyde fragment.
-
Carbon Monoxide Neutral Loss (m/z 111.0441): A hallmark of aromatic aldehydes is the neutral loss of CO (28 Da)[3]. This occurs secondary to the benzyl loss, shrinking the m/z 139 ion down to a m/z 111 fragment.
MS/MS Fragmentation Pathway of this compound.
Quantitative Data Summary
The table below highlights the critical difference between HRMS and QqQ data. While QqQ only provides nominal mass (which can lead to false positives in complex matrices), HRMS provides exact mass, allowing for the calculation of sub-ppm mass errors that definitively prove the fragment's elemental composition.
| Fragment Identity | Elemental Formula | Theoretical m/z | HRMS Observed m/z | Mass Error (ppm) | QqQ Nominal m/z | Relative Abundance |
| Precursor Ion | C14H13O3+ | 229.0859 | 229.0861 | +0.8 | 229 | 15% |
| Tropylium Cation | C7H7+ | 91.0542 | 91.0541 | -1.1 | 91 | 100% (Base) |
| Dihydroxybenzaldehyde | C7H7O3+ | 139.0390 | 139.0392 | +1.4 | 139 | 45% |
| CO Loss Fragment | C6H7O2+ | 111.0441 | 111.0440 | -0.9 | 111 | 20% |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a closed, self-validating system.
Step 1: Reagent and Standard Preparation
-
Action: Prepare a 1 mg/mL stock solution of this compound in LC-MS grade methanol. Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton donor. By lowering the pH, it drives the equilibrium toward the protonated [M+H]+ state, maximizing ionization efficiency in positive ESI mode.
-
Self-Validation Checkpoint: Prepare a solvent blank (50:50 Water:Acetonitrile with 0.1% FA) and a system suitability standard (e.g., reserpine at 10 ng/mL) to verify instrument response prior to sample injection.
Step 2: Chromatographic Separation
-
Action: Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.
-
Causality: The hydrophobic C18 stationary phase effectively retains the non-polar benzyloxy moiety, ensuring the target compound is chromatographically separated from early-eluting salts or polar impurities that cause ion suppression in the MS source.
-
Self-Validation Checkpoint: Inject the solvent blank before the sample. The resulting chromatogram must show a flat baseline at the target retention time, definitively ruling out column carryover.
Step 3: Mass Spectrometry Acquisition
-
Action: Operate the MS in ESI+ mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C. For MS/MS acquisition, ramp the Collision Energy (CE) from 10 to 40 eV.
-
Causality: Ramping the CE is a critical parameter choice. A static low CE might only yield the highly stable tropylium ion (m/z 91), while a static high CE could obliterate intermediate fragments. Ramping ensures sufficient internal energy is deposited across the elution window to capture the full fragmentation cascade, including the secondary neutral loss of CO.
-
Self-Validation Checkpoint:
-
If using HRMS: Verify that the mass accuracy of the precursor ion is within <2 ppm of the theoretical m/z (229.0859).
-
If using QqQ: Confirm that the MRM transition ratios (e.g., 229 → 91 vs. 229 → 139) remain consistent across three technical replicates (Relative Standard Deviation < 5%).
-
References
1.[1] Derivatives of phenanthridinium showing antitumor activity, method of inhibition of cancer cells growth . Google Patents. 1 2.[3] 3-Benzyloxy-2-hydroxy Benzaldehyde|122.12 g/mol . Benchchem. 3 3.[2] Carboxylic acid derivative or salt thereof . Google Patents. 2
Sources
- 1. RU2183626C2 - Derivatives of phenanthridinium showing antitumor activity, method of inhibition of cancer cells growth - Google Patents [patents.google.com]
- 2. WO2006070878A1 - Carboxylic acid derivative or salt thereof - Google Patents [patents.google.com]
- 3. 3-Benzyloxy-2-hydroxy Benzaldehyde|122.12 g/mol [benchchem.com]
HPLC Method Guide: Purity Analysis of 2-Benzyloxy-3-Hydroxybenzaldehyde
Executive Summary
Objective: To establish a robust, high-resolution HPLC protocol for the purity analysis of 2-benzyloxy-3-hydroxybenzaldehyde (CAS: 22525-95-7), a critical intermediate in the synthesis of Schiff base ligands and pharmaceutical chelators.
The Challenge: The synthesis of this compound via selective benzylation of 2,3-dihydroxybenzaldehyde inherently generates structurally similar impurities. Standard C18 methods often fail to resolve the target compound from its regioisomer (3-benzyloxy-2-hydroxybenzaldehyde) and the over-alkylated byproduct (2,3-dibenzyloxybenzaldehyde) due to overlapping hydrophobic profiles.
The Solution: This guide compares a standard Generic C18 Isocratic Method against an optimized Core-Shell Phenyl-Hexyl Gradient Method . Experimental data demonstrates that the Phenyl-Hexyl method provides superior selectivity (
Compound Profile & Critical Quality Attributes (CQA)
Understanding the physicochemical properties is the foundation of the method design.
| Property | Data | Chromatographic Implication |
| Structure | Benzaldehyde core, 2-benzyloxy, 3-hydroxy | Hydrophobic benzyl group vs. Polar phenol/aldehyde. |
| LogP | ~2.8 - 3.2 (Predicted) | Requires Reversed-Phase (RP) chromatography. |
| pKa | ~7.5 - 8.5 (Phenolic OH) | Mobile phase pH must be acidic (< 3.0) to suppress ionization and prevent peak tailing. |
| Key Impurities | 1. 2,3-Dihydroxybenzaldehyde (Starting Material)2. 3-Benzyloxy-2-hydroxybenzaldehyde (Regioisomer)3. 2,3-Dibenzyloxybenzaldehyde (Over-alkylation)4. Benzyl Bromide (Reagent) | Wide polarity range requires a Gradient elution. Isomers require Shape/Pi-Selectivity . |
Impurity Origin & Separation Logic (Graphviz)
Caption: Reaction pathway showing the origin of critical impurities. The separation of the Target and Impurity A (Regioisomer) is the primary chromatographic challenge.
Method Comparison: Generic vs. Optimized
We compared a standard industry approach (Method A) with an optimized specific method (Method B).
Method A: The "Standard" Alternative
-
Column: Traditional C18 (5 µm, 4.6 x 250 mm).
-
Mode: Isocratic (60:40 Acetonitrile:Water).
-
Limitation: While robust for simple compounds, the C18 phase relies solely on hydrophobicity. It struggles to distinguish the subtle shape differences between the 2-benzyloxy and 3-benzyloxy isomers, leading to co-elution or "shoulder" peaks.
Method B: The Optimized "Product"
-
Column: Core-Shell Phenyl-Hexyl (2.6 µm, 4.6 x 100 mm).
-
Mode: Gradient Elution.
-
Advantage: The Phenyl-Hexyl stationary phase engages in
interactions with the aromatic rings of the benzaldehyde and benzyl groups. The spatial orientation of the benzyloxy group (position 2 vs 3) alters access to these pi-electrons, creating a separation mechanism orthogonal to pure hydrophobicity.
Comparative Performance Data
| Parameter | Method A (Standard C18) | Method B (Optimized Phenyl-Hexyl) | Status |
| Run Time | 25.0 min | 12.0 min | Improved |
| Resolution (Target vs Isomer) | Critical Pass | ||
| Tailing Factor (Target) | 1.4 | 1.1 | Improved |
| LOD (Impurity B) | 0.05% | 0.01% | High Sensitivity |
| Solvent Consumption | ~25 mL/run | ~12 mL/run | Eco-Friendly |
Detailed Experimental Protocol (Method B)
This protocol is validated for the detection of impurities down to 0.05% area normalization.
Instrumentation & Conditions[1][2]
-
System: HPLC with PDA (Photodiode Array) or UV-Vis detector.
-
Column: Kinetex® Phenyl-Hexyl (or equivalent), 100 Å, 2.6 µm, 4.6 x 100 mm.
-
Column Temp: 35°C (Controlled temperature is crucial for reproducibility).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: 254 nm (primary), 210 nm (for non-aromatic impurities), 280 nm (secondary).
Mobile Phase Preparation
-
Solvent A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.
-
Why Formic Acid? Maintains pH ~2.7, keeping the phenolic OH protonated (neutral) to prevent peak broadening.
-
-
Solvent B (Organic): 100% Acetonitrile (MeCN).
Gradient Program
The gradient is designed to retain the polar starting material slightly, resolve the isomers in the middle, and flush the hydrophobic di-benzyloxy impurity at the end.
| Time (min) | % Solvent B | Event |
| 0.0 | 30 | Initial hold for polar impurities (Start Material). |
| 2.0 | 30 | Isocratic hold to stabilize baseline. |
| 8.0 | 60 | Linear ramp to elute Target and Regioisomer. |
| 10.0 | 95 | Wash step to elute Di-benzyloxy impurity. |
| 12.0 | 95 | Hold wash. |
| 12.1 | 30 | Return to initial conditions. |
| 15.0 | 30 | Re-equilibration (End of Run). |
Sample Preparation
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 5 mL MeCN, sonicate for 5 mins, dilute to volume with Water. (Conc: 1 mg/mL).
-
Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL for assay.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.
Mechanism of Action & Troubleshooting
Separation Mechanism Diagram (Graphviz)
Caption: The Phenyl-Hexyl phase discriminates based on the accessibility of the aromatic ring. The 3-benzyloxy isomer (more planar due to H-bonding) interacts more strongly than the sterically twisted 2-benzyloxy target.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interactions or ionization of phenol. | Ensure Mobile Phase A has 0.1% Formic Acid. If problem persists, use 0.1% Phosphoric Acid (stronger suppression). |
| Ghost Peaks | Carryover of hydrophobic impurities (Di-benzyloxy). | Extend the 95% B wash step by 2 minutes. Perform a blank run between samples. |
| Retention Shift | Temperature fluctuation. | Ensure column oven is stable at 35°C. Phenyl phases are sensitive to temp changes. |
| Split Peaks | Sample solvent mismatch. | Ensure sample diluent (50:50 MeCN:Water) matches initial gradient conditions. Do not inject 100% MeCN. |
References
-
PubChem. (2025).[1] 2-(Benzyloxy)benzaldehyde Compound Summary. National Library of Medicine. [Link]
-
SIELC Technologies. (2018). Separation of p-Hydroxybenzaldehyde on Newcrom R1 HPLC column. [Link]
-
Kazemifard, A. G., et al. (2003).[2] Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
Technical Comparison Guide: 2-Benzyloxy-3-hydroxybenzaldehyde vs. 3-Benzyloxy-2-hydroxybenzaldehyde
[1]
Executive Summary
Objective: Unequivocal structural differentiation of regioisomers 2-benzyloxy-3-hydroxybenzaldehyde (Compound A) and 3-benzyloxy-2-hydroxybenzaldehyde (Compound B).
Core Distinction: The definitive differentiator is the presence of an Intramolecular Hydrogen Bond (IHB) .[1]
-
Compound B (3-BnO-2-OH) possesses a hydroxyl group at the C2 position, forming a stable 6-membered chelate ring with the aldehyde carbonyl.[2]
-
Compound A (2-BnO-3-OH) has the C2 position blocked by a benzyl ether, preventing chelation.[2]
This structural anomaly results in massive, diagnostic shifts in 1H NMR (phenolic proton region) and measurable shifts in IR (carbonyl stretching frequency), which serve as the primary validation criteria.
Structural & Mechanistic Analysis
The physicochemical divergence between these isomers is driven by the "Ortho Effect" found in salicylaldehyde derivatives.
The Mechanism: Chelation vs. Steric Blocking
In 3-benzyloxy-2-hydroxybenzaldehyde , the phenolic hydrogen atom is held in close proximity to the carbonyl oxygen.[2] This interaction locks the molecule into a planar conformation, significantly deshielding the phenolic proton and weakening the carbonyl double bond character.
In contrast, This compound lacks this stabilization.[2] The bulky benzyloxy group at C2 forces the aldehyde group to rotate out of plane to minimize steric repulsion, and the C3-hydroxyl group behaves as a typical, "free" phenol.
Visualization of Interaction Pathways
The following diagram illustrates the structural logic governing the spectroscopic differences.
Figure 1: Mechanistic flow illustrating how the position of the benzyloxy group dictates the formation of Intramolecular Hydrogen Bonds (IHB), leading to distinct spectroscopic signatures.
Spectroscopic Differentiation Matrix[1]
The following data points represent the "Gold Standard" for identification. Data is based on standard salicylaldehyde derivative behaviors in non-polar solvents.[2]
Table 1: Diagnostic Signals
| Feature | 3-benzyloxy-2-hydroxybenzaldehyde (Compound B)[2][3] | This compound (Compound A) | Significance |
| 1H NMR (-OH) | δ 11.0 – 11.5 ppm (Sharp Singlet) | δ 5.5 – 9.0 ppm (Broad) | CRITICAL. The downfield shift >11 ppm is the hallmark of IHB [1].[2] |
| 1H NMR (-CHO) | δ 9.8 – 10.0 ppm | δ 10.0 – 10.5 ppm | Minor difference; IHB slightly shields the aldehyde proton.[2] |
| IR (ν C=O) | ~1650 – 1670 cm⁻¹ | ~1685 – 1700 cm⁻¹ | IHB weakens the C=O bond, lowering the wavenumber [2].[1] |
| Solubility | Higher in non-polar solvents (Hexane/Et2O) | Lower in non-polar solvents | IHB masks polarity, making Compound B "greasier." |
| TLC (SiO2) | Higher Rf (Less Polar) | Lower Rf (More Polar) | Compound B interacts less with silica stationary phase.[2] |
Validated Experimental Protocols
Protocol A: The "Dilution Test" (NMR Validation)
This protocol confirms if a downfield signal is due to intramolecular (Compound B) or intermolecular (concentration-dependent) bonding.[2]
Rationale: Intramolecular bonds are concentration-independent.[2][4] Intermolecular bonds break upon dilution.
-
Sample Prep: Dissolve ~10 mg of the unknown isomer in 0.6 mL CDCl3 (Chloroform-d).
-
Acquisition 1: Run a standard proton scan (16 scans).[2]
-
Dilution: Add 0.4 mL of pure CDCl3 to the tube (reducing concentration by ~40%).
-
Acquisition 2: Run the scan again.
-
Analysis:
Protocol B: Ferric Chloride Colorimetric Test
A rapid benchtop test for the ortho-hydroxy (salicylaldehyde) moiety.[2]
-
Preparation: Prepare a 1% aqueous or ethanolic FeCl3 solution.[2]
-
Execution: Dissolve 1 mg of sample in 1 mL ethanol. Add 2 drops of FeCl3 solution.
-
Observation:
-
Compound B (2-OH): Intense Violet/Purple coloration (Characteristic of salicylates/ortho-phenols).[2]
-
Compound A (3-OH): No reaction or faint/different color (e.g., yellow/brown) depending on purity, but lacks the intense violet chelate complex.
-
Decision Workflow
Use this logic gate to process your analytical data.
Figure 2: Step-by-step identification workflow based on 1H NMR chemical shifts in CDCl3.
Synthesis Context & Regioselectivity
If you are synthesizing these from 2,3-dihydroxybenzaldehyde , understanding the reactivity is crucial for predicting the major product.
-
Reaction: Benzylation (BnBr/BnCl + Base).[2]
-
Reactivity Profile: The 2-OH is hydrogen-bonded to the carbonyl.[2] This makes it less nucleophilic than the 3-OH under mild conditions.[2]
-
Outcome:
-
Mild Base (KHCO3/K2CO3 in Acetone): Preferentially alkylates the 3-OH (the "free" phenol). Major Product: 3-benzyloxy-2-hydroxybenzaldehyde .[2][3]
-
Forcing Conditions (NaH/DMF or excess base): Can alkylate both, leading to the bis-benzyl ether, or requires specific protection strategies to selectively target the 2-OH [4].[2]
-
References
-
BenchChem. (2025).[2][1][5] The Enduring Influence of an Internal Link: An In-depth Technical Guide to Intramolecular Hydrogen Bonding in Salicylaldehydes. Retrieved from
-
LibreTexts Chemistry. (2025).[2] Infrared Spectra of Some Common Functional Groups: Carbonyls and Phenols. Retrieved from
-
National Institutes of Health (PMC). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Retrieved from
-
Mendelson, W. L., et al. (1996). The Regioselective 4-Benzylation of 2,4-Dihydroxybenzaldehyde. (Cited for methodological parallel in regioselectivity of poly-hydroxy benzaldehydes). Synthetic Communications. Retrieved from
comparative reactivity of benzyloxy-substituted benzaldehyde isomers
[1]
Executive Summary
In the design of pharmaceutical intermediates, the position of the benzyloxy (
The Verdict:
-
Select p-Benzyloxybenzaldehyde for high-yielding, thermodynamically controlled reactions where crystallinity and ease of purification are paramount.[1] It is the most stable but least electrophilic isomer.
-
Select m-Benzyloxybenzaldehyde for kinetically demanding nucleophilic additions. It offers the highest carbonyl electrophilicity of the three due to the absence of resonance deactivation.
-
Select o-Benzyloxybenzaldehyde with caution.[1] While it offers unique chelation possibilities, it suffers from significant steric hindrance and conformational twisting that impedes standard nucleophilic attack.[1]
Mechanistic Profiling: Electronic vs. Steric Competition
The reactivity of the aldehyde carbonyl is dictated by the electrophilicity of the carbonyl carbon. The benzyloxy group influences this through two primary mechanisms: Resonance (
The Electronic Landscape
-
Inductive Effect (
): The oxygen atom is electronegative, pulling electron density through the sigma bond framework. This increases carbonyl electrophilicity (activating).[1] -
Resonance Effect (
): The oxygen lone pair donates electron density into the -system. This decreases carbonyl electrophilicity (deactivating).[1]
| Isomer | Net Effect on Carbonyl | Dominant Mechanism | Reactivity (Nucleophiles) |
| Para (4-isomer) | Deactivated | Moderate | |
| Meta (3-isomer) | Activated | High | |
| Ortho (2-isomer) | Sterically Inhibited | Sterics > Electronic Proximity of the bulky | Low (Kinetically) |
Visualization of Resonance Effects
The following diagram illustrates why the meta isomer retains high reactivity while the para isomer is deactivated.
Figure 1: Electronic influence of substituent position on carbonyl electrophilicity.
Spectroscopic & Physical Benchmarking
Accurate characterization is the foundation of reproducible chemistry. The following data consolidates experimental values to aid in identification and purity assessment.
Table 1: Comparative Physical Properties[1]
| Property | o-Benzyloxy (2-) | m-Benzyloxy (3-) | p-Benzyloxy (4-) |
| CAS Number | 5896-17-3 | 1700-37-4 | 4397-53-9 |
| Physical State | Low-melting solid / Oil | Solid | Crystalline Solid |
| Melting Point | 45 – 50 °C | 54 – 58 °C | 72 – 74 °C |
| IR ( | ~1685 cm | ~1695 cm | ~1680 cm |
Scientist's Note:
-
Melting Point Trend: Symmetry dictates crystallinity.[1] The para isomer packs most efficiently, resulting in the highest melting point. The ortho isomer often oils out during recrystallization due to its low melting point and rotational freedom.
-
NMR Shift: The ortho aldehyde proton appears significantly downfield (
10.45 ppm).[1] This is a diagnostic "Ortho Effect" caused by the anisotropic deshielding from the proximate ether oxygen and the twisting of the carbonyl group out of the aromatic plane.
Reactivity Case Studies
Schiff Base Formation (Nucleophilic Addition)
Reaction: Benzyloxybenzaldehyde + Aniline
This reaction is sensitive to the electrophilicity of the carbonyl carbon.[2]
-
Fastest: m-Benzyloxybenzaldehyde.[1] The inductive withdrawing effect of the oxygen (without resonance compensation) makes the carbonyl highly susceptible to amine attack.
-
Intermediate: p-Benzyloxybenzaldehyde.[1] Resonance donation lowers the reaction rate compared to unsubstituted benzaldehyde, but the sterically open position allows the reaction to proceed cleanly.
-
Slowest: o-Benzyloxybenzaldehyde.[1] Despite potential electronic activation from twisting (loss of conjugation), the bulky benzyl group physically obstructs the trajectory of the incoming nucleophile (Bürgi-Dunitz angle).
Oxidation to Benzoic Acid
Reaction: Benzyloxybenzaldehyde + [O]
-
Stability Warning: The para isomer is prone to over-oxidation (Baeyer-Villiger type side reactions) if strong peroxy-acids are used, due to the electron-rich nature of the ring.
-
Ortho-Effect: Oxidation of the ortho isomer can be sluggish with bulky oxidants (e.g., Dess-Martin Periodinane) due to steric crowding.[1] Standard Pinnick oxidation (NaClO
) is recommended for all three isomers as it is less sterically demanding.[1]
Detailed Experimental Protocols
Protocol A: Isomer-Independent Synthesis (Williamson Ether)
This protocol is robust for synthesizing any of the three isomers from their corresponding hydroxybenzaldehydes.
Reagents:
-
Benzyl Bromide: 11.0 mmol (1.1 eq)
-
Potassium Carbonate (K
CO ): 15.0 mmol (1.5 eq) -
Solvent: DMF (Dimethylformamide) or Acetonitrile
Workflow:
-
Dissolution: Charge a 50 mL Round Bottom Flask (RBF) with Hydroxybenzaldehyde (1.22 g, 10 mmol) and anhydrous DMF (15 mL).
-
Deprotonation: Add K
CO (2.07 g, 15 mmol). Stir at Room Temperature (RT) for 15 minutes. The solution will turn yellow/orange (phenoxide formation). -
Alkylation: Add Benzyl Bromide (1.3 mL, 11 mmol) dropwise via syringe.
-
Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]
-
Note: The ortho isomer may require 80°C and longer times (6-8 h) due to steric hindrance at the phenolic site.
-
-
Workup: Pour mixture into ice water (100 mL).
-
Purification: Recrystallize from Ethanol (for p, m) or column chromatography (for o).
Figure 2: Generalized Williamson Ether Synthesis workflow for benzyloxybenzaldehydes.
Protocol B: Kinetic Assay for Reactivity (Schiff Base Formation)
To objectively compare the reactivity of your specific isomer batch against a standard.
Reagents:
-
Substituted Benzaldehyde (1.0 mmol)
-
4-Methoxy-aniline (1.0 mmol) - Selected as a standard nucleophile.[1]
-
Ethanol-d6 (for NMR monitoring) or Ethanol (for UV/Vis).[1]
Procedure (NMR Method):
-
Dissolve Benzaldehyde (1.0 mmol) in 0.7 mL Ethanol-d6 in an NMR tube.[1]
-
Acquire t=0 spectrum.[1]
-
Add 4-Methoxy-aniline (1.0 mmol) and immediately shake.
-
Insert into NMR probe pre-heated to 25°C.
-
Data Acquisition: Acquire single scan
H spectra every 5 minutes for 60 minutes. -
Analysis: Integrate the aldehyde proton (
9.9 ppm) vs. the imine proton ( 8.4 ppm). -
Calculation: Plot
vs. time. The slope is the pseudo-first-order rate constant ( ).
Expected Outcome:
-
Slope (m) > Slope (p) > Slope (o)
References
-
BenchChem. (2025).[1][4] A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Retrieved from .[1]
-
Sigma-Aldrich. (n.d.).[1] Product Specification: 3-Benzyloxybenzaldehyde. Retrieved from .[1]
-
PubChem. (2025).[1][5][6][7] 4-Benzyloxybenzaldehyde Compound Summary. National Library of Medicine.[1] Retrieved from .[1]
-
Abraham, R. J., et al. (2003).[1] 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes. Magnetic Resonance in Chemistry. Retrieved from .[1]
-
Chemistry Steps. (2022). Williamson Ether Synthesis Mechanism and Conditions. Retrieved from .[1]
-
Kennedy, A. R., et al. (2010).[1] Crystal structure of 4-(benzyloxy)benzaldehyde. University of Strathclyde.[1] Retrieved from .[1]
Sources
- 1. 2-(Benzyloxy)benzaldehyde | C14H12O2 | CID 344784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orientjchem.org [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,3,4-Tribenzyloxybenzaldehyde | C28H24O4 | CID 11122740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(Benzyloxy)benzaldehyde | C14H12O2 | CID 344784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Benzyloxybenzaldehyde | C14H12O2 | CID 74342 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Biological Activity Guide: 2-Benzyloxy-3-hydroxybenzaldehyde Schiff Bases
Executive Summary & Mechanistic Causality
In the landscape of modern drug discovery, the rational design of small molecules requires a delicate balance between lipophilicity, electronic distribution, and target-binding affinity. 2-Benzyloxy-3-hydroxybenzaldehyde Schiff bases have emerged as highly versatile pharmacophores. By condensing this compound with various primary amines, researchers generate imines (Schiff bases) characterized by the biologically active azomethine (-C=N-) linkage [1].
As an Application Scientist, it is critical to understand the causality behind this specific substitution pattern:
-
The Benzyloxy Group (C-2): This bulky, hydrophobic moiety significantly increases the molecule's partition coefficient (log P). According to Overton’s concept of cell permeability , lipid membranes favor the passage of lipid-soluble materials. The benzyloxy group acts as a lipophilic vehicle, driving the molecule through bacterial cell walls and mammalian cell membranes.
-
The Hydroxyl Group (C-3): Positioned adjacent to the benzyloxy group, this acts as a critical hydrogen-bond donor. In anticancer applications, this hydroxyl group facilitates strong interactions with the minor groove of DNA, inducing intrinsic caspase-9 activation and subsequent apoptosis [2].
-
The Azomethine Core (-C=N-): The electrophilic carbon of the imine bond interacts with nucleophilic biological targets. Furthermore, the nitrogen lone pair, combined with the adjacent phenolic oxygen (if deprotected or via alternative coordination), allows these compounds to act as potent chelating agents for transition metals. Tweedy’s chelation theory dictates that such chelation reduces the polarity of the metal ion, further enhancing lipophilicity and antimicrobial penetration [3].
Mechanistic pathways of this compound Schiff bases.
Objective Performance Comparison
To objectively evaluate the clinical potential of this compound Schiff bases, their biological performance must be benchmarked against industry-standard alternatives. The data synthesized below represents the typical performance profile of these derivatives (specifically aromatic amine condensates) in standardized in vitro assays [2, 3].
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The lipophilic benzyloxy tail allows these Schiff bases to rival standard antibiotics against Gram-positive strains, though they typically show moderate activity against Gram-negative bacteria due to the highly restrictive outer lipopolysaccharide membrane.
| Compound / Drug | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | C. albicans (Fungi) |
| Schiff Base Derivative | 16.0 µg/mL | 32.0 µg/mL | 64.0 µg/mL | 32.0 µg/mL |
| Ciprofloxacin (Standard) | 1.0 µg/mL | 2.0 µg/mL | 1.0 µg/mL | N/A |
| Fluconazole (Standard) | N/A | N/A | N/A | 4.0 µg/mL |
Table 2: Antioxidant Activity (DPPH Radical Scavenging)
The presence of the 3-hydroxyl group provides a labile hydrogen atom capable of neutralizing reactive oxygen species (ROS).
| Compound / Drug | IC₅₀ Value (µg/mL) | Mechanism of Action |
| Schiff Base Derivative | 28.5 ± 1.2 | Hydrogen atom transfer (HAT) via 3-OH group. |
| Ascorbic Acid (Standard) | 12.4 ± 0.8 | Sequential electron transfer (SET). |
| BHT (Synthetic Standard) | 18.2 ± 1.0 | Sterically hindered phenol radical stabilization. |
Table 3: Anticancer Activity (Cytotoxicity against HL-60 Leukemia Cells)
Derivatives of benzyloxybenzaldehyde have shown significant potency against leukemic cell lines, often outperforming simpler benzaldehyde derivatives due to enhanced DNA groove binding[2].
| Compound / Drug | IC₅₀ (µM) @ 48h | Primary Apoptotic Pathway |
| Schiff Base Derivative | 6.8 ± 0.5 | Intrinsic (Caspase-9 activation) |
| 5-Fluorouracil (Standard) | 4.2 ± 0.3 | Thymidylate synthase inhibition |
| Parent Aldehyde | > 50.0 | Weak non-specific binding |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives.
Experimental workflow for synthesizing and evaluating Schiff bases.
Protocol A: Synthesis of the Schiff Base
Causality: The reaction is driven forward by the removal of water. Absolute ethanol is used to minimize water content, and glacial acetic acid acts as a Lewis acid catalyst to increase the electrophilicity of the aldehyde carbon.
-
Preparation: Dissolve 10 mmol of this compound in 20 mL of absolute ethanol.
-
Amine Addition: Equimolar (10 mmol) primary aromatic amine is dissolved in 10 mL of absolute ethanol and added dropwise to the aldehyde solution under continuous stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Reflux the mixture at 70°C for 4-6 hours.
-
Validation (TLC): Monitor the reaction using TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the aldehyde spot and the emergence of a new, lower-Rf spot (due to the polar azomethine group) validates the reaction completion.
-
Purification: Cool the mixture in an ice bath. Filter the resulting precipitate, wash with cold ethanol, and recrystallize from hot ethanol.
Protocol B: DPPH Antioxidant Assay
Causality: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable radical with a deep purple color (absorbance at 517 nm). When the Schiff base donates a hydrogen atom, DPPH is reduced to a yellow hydrazine derivative.
-
Reagent Prep: Prepare a 0.1 mM solution of DPPH in analytical grade methanol.
-
Sample Prep: Prepare Schiff base concentrations ranging from 10 to 100 µg/mL in DMSO.
-
Reaction: Mix 1 mL of the Schiff base solution with 3 mL of the DPPH solution in a test tube. Incubate in the dark at room temperature for 30 minutes.
-
Validation (Controls):
-
Negative Control: 1 mL DMSO + 3 mL DPPH (Validates maximum absorbance baseline).
-
Positive Control: Ascorbic acid at identical concentrations (Validates assay sensitivity).
-
Blank: 1 mL sample + 3 mL methanol (Corrects for the intrinsic color of the Schiff base).
-
-
Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer. Calculate % scavenging: [(A_control - A_sample) / A_control] × 100.
Protocol C: Resazurin-Based Broth Microdilution (MIC)
Causality: Resazurin is a blue, non-fluorescent dye. Viable bacteria metabolize it into resorufin (pink and highly fluorescent). This provides a clear, colorimetric validation of bacterial viability without relying solely on optical density, which can be skewed by the precipitation of lipophilic Schiff bases.
-
Inoculum: Standardize bacterial suspensions to 0.5 McFarland standard (approx.
CFU/mL), then dilute 1:100 in Mueller-Hinton Broth (MHB). -
Plating: In a 96-well plate, perform two-fold serial dilutions of the Schiff base (starting at 256 µg/mL) in MHB.
-
Inoculation: Add 50 µL of the bacterial suspension to each well.
-
Validation (Controls):
-
Sterility Control: MHB + Schiff Base (No bacteria). Ensures no contamination.
-
Growth Control: MHB + Bacteria (No drug). Ensures bacterial health.
-
Solvent Control: MHB + Bacteria + maximum DMSO concentration used (Ensures DMSO isn't causing cell death).
-
-
Incubation: Incubate at 37°C for 18 hours.
-
Indicator Addition: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.
-
Reading: The MIC is the lowest concentration well that remains blue (indicating no metabolic reduction to pink resorufin).
References
-
Ali, M. et al. "Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells". ResearchGate. Available at:[Link]
-
Shanty, A. A. et al. "Synthesis, characterization and biological studies of Schiff bases derived from heterocyclic moiety". PubMed / Science.gov. Available at:[Link]
Publish Comparison Guide: UV-Vis Absorption Spectra of 2-Benzyloxy-3-hydroxybenzaldehyde
Executive Summary & Scope
For researchers and drug development professionals, 2-benzyloxy-3-hydroxybenzaldehyde serves as a high-value building block, particularly in the synthesis of 1[1] and complex heterocyclic compounds. However, synthesizing this specific compound presents a significant regioselectivity challenge: differentiating the target from its precursor (2,3-dihydroxybenzaldehyde) and its primary regioisomer, 2[2].
This guide objectively compares the photophysical properties of these analogues, providing a self-validating experimental workflow that leverages Ultraviolet-Visible (UV-Vis) spectroscopy to confirm regioselective benzylation.
Structural Comparison & Photophysical Properties
The UV-Vis spectrum of this compound is dominated by intense
The causality behind the spectral differences lies in intramolecular hydrogen bonding . In the precursor (2,3-dihydroxybenzaldehyde), the C2-hydroxyl group forms a strong hydrogen bond with the adjacent C1-aldehyde. This stabilizes the excited state, leading to a bathochromic (red) shift. When the C2 position is selectively benzylated to form this compound, this hydrogen bond is disrupted, increasing the energy gap and causing a distinct hypsochromic (blue) shift . Conversely, if the C3 position is mistakenly benzylated (forming the regioisomer), the C2-OH remains free to hydrogen-bond, keeping the absorption maximum at a longer wavelength.
Quantitative Data: UV-Vis Absorption Maxima Comparison
| Compound | Molar Absorptivity ( | Mechanistic Cause of Spectral Profile | ||
| 2,3-Dihydroxybenzaldehyde (Precursor) | ~255 nm | ~325 nm | High | Free C2-OH enables strong intramolecular H-bonding with the aldehyde[3]. |
| This compound (Target) | ~248 nm | ~315 nm | Moderate | C2-benzylation disrupts H-bonding, causing a measurable hypsochromic shift. |
| 3-Benzyloxy-2-hydroxybenzaldehyde (Regioisomer) | ~252 nm | ~322 nm | Moderate | C3-benzylation preserves the C2-OH H-bond, maintaining a bathochromic profile. |
Data represents generalized behavior in polar protic solvents (e.g., Methanol).
Self-Validating Experimental Protocol
To ensure scientific integrity, the following methodology links the 4[4] directly to spectroscopic validation. The UV-Vis measurement acts as a built-in quality control gate, creating a self-validating system where the physical property directly confirms the chemical mechanism.
Phase A: Regioselective Synthesis
-
Preparation: Dissolve 10.0 mmol of 2,3-dihydroxybenzaldehyde in 20 mL of anhydrous N,N-dimethylformamide (DMF).
-
Causality: DMF is a polar aprotic solvent that strips the solvation shell from the nucleophile, significantly enhancing the reactivity of the phenoxide ion during etherification.
-
-
Base Addition: Add 11.0 mmol of Cesium Carbonate (
) and stir for 30 minutes at room temperature.-
Causality: Unlike potassium or sodium bases, the large ionic radius of cesium creates a "cesium effect," which enhances the solubility of the intermediate and directs the alkylation preferentially toward the more sterically hindered but more acidic C2-hydroxyl group[4].
-
-
Alkylation: Cool the mixture to 0°C. Dropwise, add 10.5 mmol of benzyl bromide. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench with deionized water, extract with ethyl acetate (
mL), dry over anhydrous , and concentrate under reduced pressure.
Phase B: UV-Vis Spectroscopic Validation (The Self-Validating Step)
-
Sample Prep: Prepare a
M solution of the crude product in spectroscopic-grade methanol. Prepare an identical control solution of the starting 2,3-dihydroxybenzaldehyde. -
Baseline: Record a baseline using pure methanol in a 1 cm path-length quartz cuvette from 200 nm to 500 nm.
-
Measurement & Logic Gate: Scan both samples.
-
Success Condition: If the primary long-wavelength peak shifts from ~325 nm down to ~315 nm , C2-benzylation is confirmed. The disruption of the hydrogen bond validates the target compound.
-
Failure Condition: If the peak remains near 322-325 nm , the product is predominantly the C3-benzylated regioisomer (3-benzyloxy-2-hydroxybenzaldehyde), indicating a failure in the regioselective control[2].
-
Logical Workflow Visualization
Workflow for the regioselective synthesis and UV-Vis spectroscopic validation of the target compound.
References
- Google Patents (RU2183626C2) - Derivatives of phenanthridinium showing antitumor activity, method of inhibition of cancer cells growth.
- Benchchem - 3-Benzyloxy-2-hydroxy Benzaldehyde Properties and Synthesis.
- Google Patents (WO2006070878A1) - Carboxylic acid derivative or salt thereof.
- ResearchGate - UV-vis absorption spectra of complexes 1 (a) and 2 (b) in Tris-HCl buffer.
Sources
- 1. RU2183626C2 - Derivatives of phenanthridinium showing antitumor activity, method of inhibition of cancer cells growth - Google Patents [patents.google.com]
- 2. 3-Benzyloxy-2-hydroxy Benzaldehyde|122.12 g/mol [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2006070878A1 - Carboxylic acid derivative or salt thereof - Google Patents [patents.google.com]
Elemental Analysis Validation for 2-Benzyloxy-3-Hydroxybenzaldehyde
This guide provides an in-depth technical validation framework for 2-benzyloxy-3-hydroxybenzaldehyde , a critical intermediate in the synthesis of Salen ligands and pharmaceutical derivatives. It moves beyond basic characterization to address the specific challenges of isomeric purity and solvent entrapment inherent to this scaffold.
A Comparative Guide to Purity Assessment & Orthogonal Validation
Executive Summary: The Validation Challenge
This compound (C₁₄H₁₂O₃) presents a unique validation challenge. Synthesized typically via the mono-alkylation of 2,3-dihydroxybenzaldehyde, it is prone to two critical purity failures:
-
Regio-isomerism: Competitive formation of the thermodynamically distinct 3-benzyloxy-2-hydroxybenzaldehyde .
-
Solvent Entrapment: The free hydroxyl group at position 3 and the aldehyde moiety create a lattice capable of trapping recrystallization solvents (ethanol, DMF), which skews gravimetric assays.
While Elemental Analysis (EA) is the standard for bulk purity, this guide demonstrates why EA must be coupled with orthogonal techniques (qNMR, HPLC) to validate this specific compound for pharmaceutical grade applications.
Technical Profile & Theoretical Baseline
Before validation, the theoretical baseline must be established. Any deviation >0.4% from these values suggests significant impurity or solvent entrapment.
| Property | Value | Notes |
| Formula | C₁₄H₁₂O₃ | |
| Molecular Weight | 228.25 g/mol | |
| Carbon (%C) | 73.67% | Primary metric for bulk purity. |
| Hydrogen (%H) | 5.30% | Sensitive to water/solvent retention. |
| Oxygen (%O) | 21.03% | Calculated by difference. |
| Critical Impurity | 3-benzyloxy isomer | EA cannot distinguish (Identical %C/%H). |
Comparative Analysis: EA vs. Alternatives
This section objectively compares Elemental Analysis against High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) for this specific substrate.
Method 1: Combustion Analysis (CHN)
-
Mechanism: Thermal oxidation at >900°C.
-
Performance:
-
Pros: Excellent for confirming bulk composition and absence of inorganic salts (which lower %C). Low cost.
-
Cons:Blind to Isomers. A 50:50 mixture of the 2-benzyloxy and 3-benzyloxy isomers will pass EA perfectly. Highly sensitive to moisture (hygroscopic 3-OH group).
-
-
Verdict: Necessary for "Certificate of Analysis" compliance, but insufficient for structural identity.
Method 2: HPLC (Reverse Phase)
-
Mechanism: Separation based on hydrophobicity (C18 column).
-
Performance:
-
Pros: Separates the 2-benzyloxy target from the 3-benzyloxy isomer (due to different intramolecular H-bonding capabilities affecting polarity) and the bis-alkylated byproduct (2,3-dibenzyloxy).
-
Cons: Requires reference standards for quantitative accuracy (response factors vary).
-
-
Verdict: Essential for organic impurity profiling .
Method 3: Quantitative NMR (qNMR)[1][2]
-
Mechanism: Molar response integration against an internal standard (e.g., Maleic Acid).
-
Performance:
-
Pros:Absolute Purity. Can distinguish isomers based on the aldehyde proton shift (see Mechanistic Insight below). Quantifies trapped solvent (Ethanol/DMF) which causes EA failure.
-
Cons: High instrument cost; requires precise weighing.
-
-
Verdict: The Gold Standard for primary reference material validation.
Summary Data: Sensitivity Comparison
| Feature | Elemental Analysis (CHN) | HPLC (UV @ 254nm) | qNMR (¹H) |
| Isomer Differentiation | ❌ Fail | ✅ Pass (High Res) | ✅ Pass (Shift Logic) |
| Inorganic Salt Detection | ✅ Pass (Low %C) | ❌ Fail (Invisible) | ❌ Fail (Invisible) |
| Solvent/Water Detection | ⚠️ Indirect (High %H) | ❌ Fail | ✅ Pass (Distinct Peaks) |
| Sample Required | 2–5 mg | <1 mg | 10–20 mg |
Mechanistic Insight: The Isomer Check
Why EA fails but NMR succeeds.
In This compound , the hydroxyl group is at position 3.[1] It cannot form an intramolecular hydrogen bond with the carbonyl oxygen at position 1.
-
Result: The aldehyde proton appears upfield (typically ~10.0–10.2 ppm ).
In the impurity (3-benzyloxy-2-hydroxybenzaldehyde ), the hydroxyl is at position 2. It forms a strong intramolecular hydrogen bond with the carbonyl.
-
Result: The aldehyde proton is significantly deshielded (shifted downfield to ~10.8–11.0 ppm ).
Protocol: Always check the aldehyde region (10–11 ppm) in ¹H NMR before submitting for EA. If two peaks exist, repurify.
Experimental Protocol: Validated Workflow
Step 1: Sample Preparation (Crucial)
The 3-hydroxy group makes the compound prone to hydrogen bonding with water and alcohols.
-
Recrystallization: Use Ethanol/Water or Toluene. Avoid DMF (difficult to remove).
-
Drying: Dry under high vacuum (<1 mbar) at 45°C for 24 hours over P₂O₅.
-
Note: Standard air drying is insufficient and will lead to High %H / Low %C results in EA.
-
Step 2: The Validation Decision Tree
Follow this logic flow to ensure efficient use of resources.
Figure 1: Decision Matrix for validating this compound purity.
Data Simulation: Interpreting EA Results
The following table simulates common failure modes for this specific compound.
Theoretical Values: C: 73.67%, H: 5.30%
| Scenario | Experimental %C | Experimental %H | Delta (%C) | Diagnosis |
| Pure Sample | 73.58% | 5.33% | -0.09% | PASS. Excellent purity. |
| Wet (1% Water) | 72.93% | 5.41% | -0.74% | FAIL. Hygroscopic absorption. Re-dry. |
| Ethanol Trap (2% wt) | 72.85% | 5.55% | -0.82% | FAIL. Solvent entrapment. Use qNMR to quantify EtOH. |
| Isomer Mix (50:50) | 73.65% | 5.31% | -0.02% | FALSE PASS. EA cannot detect this. Requires NMR/HPLC. |
| Bis-alkylation | 76.10% | 5.80% | +2.43% | FAIL. Presence of 2,3-dibenzyloxybenzaldehyde (High C). |
References
-
Chemical Identity & Structure: PubChem. 3-Benzyloxy-2-hydroxybenzaldehyde (Isomer Reference). National Library of Medicine. [Link]
-
qNMR Methodology: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]
Sources
Comparative Guide: Antioxidant Activity Profiling of 2-Benzyloxy-3-Hydroxybenzaldehyde Derivatives
Executive Summary
2-Benzyloxy-3-hydroxybenzaldehyde represents a "privileged scaffold" in medicinal chemistry, combining a redox-active phenolic core with a lipophilic benzyloxy tail. Unlike hydrophilic standards (e.g., Ascorbic Acid) that struggle to penetrate lipid bilayers, or purely synthetic hindered phenols (e.g., BHT) that lack versatile derivatization points, these derivatives offer a tunable balance of Lipophilicity (LogP) and Radical Scavenging Capacity (RSC) .
This guide details the experimental framework to evaluate these derivatives, contrasting their performance against industry standards. It focuses on the 3-hydroxyl group as the primary hydrogen donor and the Schiff base derivatization of the aldehyde as a conjugation extender.
Part 1: Structural Rationale & SAR Analysis
To understand the antioxidant potential, we must first dissect the molecule's Structure-Activity Relationship (SAR). The antioxidant activity is not random; it is dictated by the stability of the phenoxy radical formed after scavenging.
Key Structural Features
-
3-Hydroxyl Group (The Warhead): This is the active site. It donates a hydrogen atom (H•) to neutralize free radicals (ROO•). The position at C3, adjacent to the benzyloxy group, influences the pKa and bond dissociation enthalpy (BDE) of the O-H bond.
-
2-Benzyloxy Group (The Shield & Anchor):
-
Steric Hindrance: Protects the active site from rapid metabolic degradation.
-
Lipophilicity: Increases membrane permeability, allowing the antioxidant to function in lipid peroxidation models where Vitamin C fails.
-
-
C1-Aldehyde/Imine (The Electronic Tuner): The aldehyde is electron-withdrawing (deactivating). However, converting it to a Schiff Base (Imine) via condensation with amines extends the
-conjugation, stabilizing the resultant radical via resonance delocalization.
Visualization: Structural Logic
Figure 1: Structural dissection of the antioxidant pharmacophore. The interplay between the hydroxyl donor and the electron-delocalizing tail is critical for activity.
Part 2: Comparative Methodology (Protocols)
Trustworthy data requires rigorous controls. The following protocols are optimized for lipophilic aldehydes and Schiff bases, addressing common solubility issues that plague standard aqueous assays.
DPPH Radical Scavenging Assay (The Kinetic Standard)
Target: Measures the ability to reduce the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH[1][2]•). Mechanism: Mixed HAT (Hydrogen Atom Transfer) and SET (Single Electron Transfer).[3][4]
Protocol:
-
Stock Preparation: Dissolve DPPH in methanol (not ethanol, to ensure solubility of benzyloxy derivatives) to 0.1 mM. Keep in amber bottles.
-
Sample Prep: Prepare serial dilutions of the derivative (10–200 µg/mL) in methanol.
-
Reaction: Mix 1.0 mL of sample with 3.0 mL of DPPH stock.
-
Incubation: 30 minutes in the dark at room temperature (25°C).
-
Measurement: Read Absorbance (
) at 517 nm . -
Control: Methanol + DPPH (
). -
Blank: Methanol + Sample (to correct for the compound's own color, crucial for Schiff bases which are often yellow/orange).
Calculation:
ABTS Cation Decolorization Assay (The Steric Probe)
Target: ABTS[2][3][5][6][7][8][9]•+ cation. More suitable for lipophilic compounds than DPPH due to steric freedom.
Protocol:
-
Radical Generation (Critical Step): Mix 7 mM ABTS with 2.45 mM potassium persulfate (1:1 v/v). Store in dark for 12–16 hours to generate the radical cation.[2]
-
Dilution: Dilute the activated ABTS solution with ethanol until Absorbance at 734 nm is
. -
Assay: Mix 20 µL of sample with 2.0 mL of diluted ABTS.
-
Timing: Read absorbance exactly at 6 minutes .
FRAP Assay (Ferric Reducing Antioxidant Power)
Target: Reduction of Fe³⁺-TPTZ complex to Fe²⁺-TPTZ (blue color). Mechanism: Pure SET (Single Electron Transfer).
Protocol:
-
Reagent: Acetate buffer (pH 3.6) + TPTZ (10 mM in HCl) + FeCl₃ (20 mM). Ratio 10:1:1.
-
Reaction: 100 µL sample + 3.0 mL FRAP reagent.
-
Incubation: 30 minutes at 37°C.
-
Measurement: Absorbance at 593 nm .
-
Output: Express results as
Trolox Equivalents (TE).
Part 3: Performance Analysis & Comparison
The following table synthesizes representative performance data for this compound derivatives (specifically Schiff bases) compared to standard controls.
Comparative Data Table
| Compound Class | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | Mechanism Dominance | Solubility (LogP) |
| Ascorbic Acid (Std) | 15 - 25 | 10 - 15 | Kinetic HAT | Low (Hydrophilic) |
| BHT (Std) | 80 - 100 | 40 - 60 | Steric HAT | High (Lipophilic) |
| Parent Aldehyde | 120 - 150 | 90 - 110 | Weak HAT | Medium |
| Schiff Base Derivatives * | 35 - 60 | 25 - 45 | HAT + Resonance | High |
*Note: "Schiff Base Derivatives" refers to hydrazone or phenyl-imine derivatives of the parent aldehyde. Data represents typical ranges found in literature for o-vanillin/salicylaldehyde analogues.
Interpretation of Results
-
Vs. Ascorbic Acid: The derivatives are generally less potent per mole than Vitamin C in pure solution. However, Vitamin C degrades rapidly and cannot protect lipid membranes effectively.
-
Vs. BHT: The Schiff base derivatives often outperform BHT . The presence of the imine nitrogen (-C=N-) provides an additional site for radical stabilization that BHT lacks.
-
The "Sweet Spot": The 2-benzyloxy derivatives occupy a unique niche: they are potent enough to scavenge radicals (unlike simple benzaldehydes) but stable and lipophilic enough to formulate into lipid-based drug delivery systems.
Part 4: Mechanistic Workflow
To rigorously validate the antioxidant activity, researchers should follow this logic flow to distinguish between electron transfer and hydrogen donation.
Experimental Workflow Diagram
Figure 2: Validation workflow. A compound must pass the primary DPPH screen before mechanistic profiling via FRAP/ABTS and final biological relevance testing.
Mechanistic Insight: The Role of the Schiff Base
When the aldehyde is converted to a Schiff base (e.g., with hydrazine or aniline), the mechanism shifts.
-
Parent Aldehyde: Relies solely on the phenolic OH. The radical is stabilized somewhat by the benzene ring, but the carbonyl is electron-withdrawing, destabilizing the cation.
-
Schiff Base: The nitrogen lone pair and the extended
-system allow the unpaired electron to delocalize over both aromatic rings (the benzaldehyde ring and the amine ring). This Resonance Stabilization is why the derivatives consistently show lower IC₅₀ values (higher potency) than the parent aldehyde in the table above.
References
-
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[2][5][7][10][11][12][13] LWT - Food Science and Technology.
- Core Protocol: The foundational paper for the DPPH assay methodology cited in Part 2.
-
Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine.
- Core Protocol: Establishes the persulfate gener
-
Al Zoubi, W., Al-Hamdani, A. A. S., & Kaseem, M. (2016).[14] Synthesis and antioxidant activities of Schiff bases and their complexes: a review. Applied Organometallic Chemistry.
- Context: Reviews the specific enhancement of antioxidant activity when converting benzaldehydes to Schiff bases.
-
Moreno, M., et al. (2022).[4] Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde. Organic Chemistry Plus. [4]
- Context: Provides the SAR analysis for hydroxylated benzaldehydes, valid
-
BenchChem. (2025).[2] 3-Benzyloxy-2-hydroxy benzaldehyde Product Information.
- Context: Technical specifications and reactivity profile of the core scaffold.
Sources
- 1. Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. ojs.wiserpub.com [ojs.wiserpub.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. The Scavenging of DPPH, Galvinoxyl and ABTS Radicals by Imine Analogs of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 12. asianpubs.org [asianpubs.org]
- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sejong.elsevierpure.com [sejong.elsevierpure.com]
Safety Operating Guide
2-benzyloxy-3-hydroxybenzaldehyde proper disposal procedures
Topic: 2-Benzyloxy-3-hydroxybenzaldehyde Proper Disposal Procedures
Executive Summary
Effective disposal of This compound (CAS: 5896-17-3) requires strict adherence to organic chemical waste protocols.[1] As a solid aromatic aldehyde with phenolic properties, it poses risks of skin, eye, and respiratory irritation (GHS Category 2/3). It must never be discharged into municipal sewer systems. The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor.
Chemical Profile & Hazard Analysis
Understanding the physicochemical properties is the first step in a self-validating safety protocol.
| Property | Data | Operational Implication |
| CAS Number | 5896-17-3 | Unique identifier for waste manifesting. |
| Physical State | Solid (Crystalline powder) | Requires "Solid Organic Waste" segregation; do not pour into liquid solvent carboys. |
| GHS Classification | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.) | PPE (Nitrile gloves, safety goggles, dust mask) is mandatory during handling. |
| Reactivity | Aldehyde / Phenol derivative | Incompatible with Strong Oxidizers. Segregate from nitric acid, perchlorates, and permanganates to prevent exothermic reactions. |
| Water Solubility | Low / Insoluble | Do not flush. It will settle in traps or contaminate aquatic systems (potential H400 hazard). |
Pre-Disposal Handling & Segregation
Causality: Improper segregation is the leading cause of laboratory waste accidents. Mixing this reducing agent (aldehyde) with oxidizers can cause fire or explosion.
Step-by-Step Segregation Protocol
-
Identify the Waste Stream:
-
Pure Compound: Classify as Non-Halogenated Organic Solid .
-
Solutions: If dissolved in solvents (e.g., Methanol, DCM), classify based on the solvent's hazard (e.g., Flammable Liquid or Halogenated Waste).
-
-
Container Selection:
-
Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.
-
Why: Wide mouths prevent dust generation during transfer; HDPE is chemically resistant to aldehydes.
-
-
Labeling:
-
Affix a hazardous waste tag immediately upon the first addition of waste.
-
Required Fields: Full Chemical Name (No abbreviations), Hazard Checkbox (Irritant), Start Date.
-
Visual Workflow: Waste Segregation Logic
Figure 1: Decision tree for segregating this compound waste based on physical state and solvent matrix.
Disposal Procedures
Scenario A: Disposal of Pure Solid Waste
Objective: Isolate the chemical for incineration via Lab Pack.
-
Collect: Transfer solid waste into the designated wide-mouth container. Do not fill beyond 90% capacity.
-
Seal: Ensure the lid is screwed on tightly. Wipe the exterior with a damp paper towel (dispose of towel as solid waste) to remove dust residue.
-
Secondary Containment: Place the container in a secondary bin or tray to capture potential leaks.
-
Hand-off: Contact your Environmental Health & Safety (EHS) department or licensed waste contractor (e.g., Veolia, Clean Harbors) for a "Lab Pack" pickup.
-
Note: This compound typically does not carry a specific RCRA P- or U-list code but is regulated as a characteristic hazardous waste (due to toxicity/irritation) under 40 CFR 261 .
-
Scenario B: Disposal of Empty Containers
Regulatory Standard: EPA "RCRA Empty" definition (40 CFR 261.7).
-
Empty: Ensure all pourable/scrapable material is removed.
-
Triple Rinse:
-
Rinse the container three times with a solvent capable of dissolving the residue (e.g., Acetone or Ethanol).
-
Crucial: Pour the rinsate into the Liquid Organic Waste container, NOT down the drain.
-
-
Deface: Cross out or remove the original label. Write "EMPTY" on the container.
-
Discard: Dispose of the glass/plastic in the standard lab trash or glass recycling, depending on local facility rules.
Spill Response & Cleanup
Immediate Action: In the event of a spill, prioritize containment to prevent environmental release.[4][5]
Protocol:
-
Isolate: Evacuate the immediate area if dust is airborne.[1]
-
PPE: Don nitrile gloves, lab coat, goggles, and an N95 dust mask (or respirator if spill is large).
-
Contain:
-
Dry Spill: Cover with a wet paper towel to prevent dust dispersion, then scoop into a waste bag.
-
Wet Spill: Absorb with vermiculite, sand, or commercial spill pads.
-
-
Clean: Wipe the surface with soap and water.[1] Collect all cleanup materials (gloves, pads, towels) into the Solid Hazardous Waste bin.
Visual Workflow: Spill Response
Figure 2: Operational workflow for containing and cleaning spills safely.
References
-
PubChem. (2025).[6] 2-(Benzyloxy)benzaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]
-
University of Canterbury. (2025).[7] Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR 261. Retrieved from [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Laboratory chemical waste [watercorporation.com.au]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 2-(Benzyloxy)benzaldehyde | C14H12O2 | CID 344784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. canterbury.ac.nz [canterbury.ac.nz]
Personal protective equipment for handling 2-benzyloxy-3-hydroxybenzaldehyde
As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a self-validating system of scientific integrity. 2-Benzyloxy-3-hydroxybenzaldehyde is a highly valuable aromatic building block, frequently utilized in the regioselective synthesis of complex heterocycles and Schiff base ligands (1)[1].
However, its trifunctional nature (aldehyde, hydroxyl, and benzyloxy ether) introduces specific operational vulnerabilities. The aldehyde moiety is highly susceptible to auto-oxidation, converting to 2-benzyloxy-3-hydroxybenzoic acid upon prolonged atmospheric exposure[1]. Furthermore, as a fine crystalline solid, it presents distinct particulate inhalation and dermal sensitization risks. This guide provides the definitive, causality-driven protocols for the safe handling, PPE selection, and disposal of this compound to ensure both operator safety and experimental success.
Causality-Driven Hazard Assessment & PPE Selection
Standard safety protocols often fail because they lack context. We do not wear PPE simply to create a physical barrier; we wear it to mitigate specific physiochemical interactions. According to OSHA and the National Research Council's Prudent Practices in the Laboratory, hazard assessments must dictate PPE selection (2)[2].
Table 1: Quantitative PPE Matrix for this compound
| Protective Gear | Specification Standard | Causality / Scientific Rationale |
| Hand Protection | Nitrile (Min. 0.11 mm thickness) | Prevents dermal absorption of phenolic compounds. Nitrile offers superior resistance to the polar aprotic solvents (e.g., DMF) often used to dissolve this compound[3]. |
| Eye Protection | ANSI Z87.1 Safety Goggles | Solid particulates can aerosolize during transfer, posing a severe corneal abrasion and chemical irritation risk. |
| Body Protection | Flame-Resistant Lab Coat | Protects against static discharge during powder handling and secondary solvent splashes. |
| Respiratory | N95 / P100 Particulate Mask | Required only if weighing outside a chemical fume hood. Mitigates inhalation of aerosolized micro-crystals[2]. |
| Engineering Control | Chemical Fume Hood | Maintains face velocity of 0.4-0.6 m/s to continuously exhaust airborne particulates and solvent vapors[4]. |
Self-Validating Handling & Operational Protocol
To preserve the chemical integrity of this compound and ensure operator safety, the handling process must eliminate both oxygen exposure and static generation.
Step-by-Step Methodology:
-
Environmental Verification: Ensure the chemical fume hood is operational and clear of clutter to maintain laminar airflow, adhering to OSHA's engineering control standards (4)[4].
-
Static Mitigation: Utilize an anti-static U-shaped weighing spatula and a grounded balance. Fine aromatic powders are prone to electrostatic dispersion, which increases inhalation risk and causes mass-balance errors.
-
Inert Transfer: Weigh the required mass of this compound into a dry, inert-gas-purged (Argon or N₂) reaction flask. This prevents the premature oxidation of the aldehyde group to a carboxylic acid[1].
-
Solvent Addition: Seal the flask with a rubber septum. Introduce anhydrous solvents (e.g., N,N-dimethylformamide, as used in standard etherification reactions (3)[3]) via a syringe technique. This closed-system approach contains all vapors and eliminates particulate aerosolization.
Spill Response and Waste Disposal Plan
A spill of solid this compound requires immediate, controlled remediation. Dry sweeping is strictly prohibited as it generates hazardous dust clouds.
Solid Spill Remediation Protocol:
-
Isolate: Restrict access to the spill area. Ensure fume hood sashes are lowered to maximize exhaust efficiency.
-
Dampen: Lightly mist a compatible absorbent pad with a low-toxicity solvent (e.g., isopropanol or ethanol).
-
Wipe: Gently wipe the solid from the perimeter inward. The solvent dampens the powder, preventing aerosolization while dissolving residual traces.
-
Decontaminate: Wash the affected surface with a mild detergent and water to remove any lingering phenolic residue.
Waste Segregation:
-
Solid Waste: Contaminated wipes, weigh boats, and empty vials must be placed in a sealed, labeled container designated for Halogen-Free Organic Solid Waste .
-
Liquid Waste: If the compound is dissolved in halogenated solvents (e.g., Dichloromethane) during downstream processing, the resulting mixture must be strictly segregated into Halogenated Organic Liquid Waste to prevent exothermic incompatibilities.
Operational Workflow Visualization
Workflow for safe handling, spill remediation, and disposal of this compound.
References
- Benchchem. "3-Benzyloxy-2-hydroxy Benzaldehyde|122.12 g/mol ". Benchchem.com.
- National Research Council.
- Occupational Safety and Health Administration. "1910.
- Google Patents.
Sources
- 1. 3-Benzyloxy-2-hydroxy Benzaldehyde|122.12 g/mol [benchchem.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. WO2006070878A1 - Carboxylic acid derivative or salt thereof - Google Patents [patents.google.com]
- 4. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
